molecular formula C20H29N3 B15579817 Antileishmanial agent-29

Antileishmanial agent-29

Número de catálogo: B15579817
Peso molecular: 311.5 g/mol
Clave InChI: WFDKEQBHPHUWRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antileishmanial agent-29 is a useful research compound. Its molecular formula is C20H29N3 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H29N3

Peso molecular

311.5 g/mol

Nombre IUPAC

N-cycloheptyl-1-[5-(5-ethyl-1H-pyrrol-2-yl)-3,4-dimethyl-1H-pyrrol-2-yl]methanimine

InChI

InChI=1S/C20H29N3/c1-4-16-11-12-18(22-16)20-15(3)14(2)19(23-20)13-21-17-9-7-5-6-8-10-17/h11-13,17,22-23H,4-10H2,1-3H3

Clave InChI

WFDKEQBHPHUWRC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide on the Discovery and Synthesis of a Novel Tetrahydroindazole-Based Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of tetrahydroindazole-based compounds as potent antileishmanial agents. The information presented is based on the findings from a study focused on optimizing Hsp90 inhibitors for activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high cost. The search for novel, effective, and safe antileishmanial drugs is a critical area of research. One promising avenue of investigation has been the targeting of heat shock protein 90 (Hsp90), a molecular chaperone essential for the folding and stability of numerous client proteins vital for parasite survival and differentiation.

This guide focuses on a series of tetrahydroindazoles, analogs of the known Hsp90 inhibitor SNX2112, which have demonstrated potent activity against L. donovani. The development of these compounds represents a significant step towards a new therapeutic strategy for leishmaniasis. While the initial lead compound, SNX2112, is a known anticancer agent, its analogs have been specifically optimized for their antiprotozoal efficacy.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a selection of the synthesized tetrahydroindazole (B12648868) analogs against Leishmania donovani axenic amastigotes and infected macrophages, as well as their cytotoxicity against a human macrophage cell line (J774).

CompoundAxenic Amastigote IC50 (µM)Infected Macrophage IC50 (µM)J774 Cytotoxicity IC50 (µM)
Miltefosine 2.81.6>50
10 1.80.7>50
18 1.30.3>50
24 10.10.9>50

Data extracted from "Synthesis and Activity of a New Series of Antileishmanial Agents"[1].

Experimental Protocols

This section details the key experimental methodologies for the synthesis and biological evaluation of the tetrahydroindazole analogs.

The synthesis of the tetrahydroindazole analogs is a multi-step process. A representative scheme is outlined below:

G A Starting Material (Substituted Cyclohexanedione) B Condensation with 4-hydrazinylbenzonitrile A->B AcOH, EtOH C Tetrahydroindazole Core Formation B->C D Buchwald-Hartwig Amination (e.g., with 3-methoxypropan-1-amine) C->D Pd(OAc)2, dppf, NaOtBu, PhMe, 120 °C, microwave E Amine Functionalized Intermediate D->E F Hydrolysis of Nitrile E->F H2O2, NaOH, EtOH, DMSO, 100 °C, microwave G Final Carboxamide Analog F->G

Figure 1. General synthetic workflow for tetrahydroindazole analogs.

Step-by-step protocol for a representative analog:

  • Condensation: A solution of the starting substituted cyclohexanedione and 2-bromo-4-hydrazinylbenzonitrile (B1593325) in ethanol (B145695) and acetic acid is heated to form the tetrahydroindazole core.

  • Purification: The crude product is purified by column chromatography.

  • Buchwald-Hartwig Amination: The purified tetrahydroindazole is subjected to a palladium-catalyzed Buchwald-Hartwig amination with the desired amine (e.g., 3-methoxypropan-1-amine) in the presence of a suitable ligand (e.g., dppf) and base (e.g., NaOtBu) in toluene (B28343) under microwave irradiation.

  • Nitrile Hydrolysis: The resulting amine-functionalized intermediate is then subjected to hydrolysis of the nitrile group using hydrogen peroxide and sodium hydroxide (B78521) in a mixture of ethanol and DMSO under microwave irradiation to yield the final carboxamide analog.

Axenic Amastigote Assay:

  • Leishmania donovani axenic amastigotes are cultured in a suitable medium.

  • The parasites are seeded into 96-well plates.

  • The test compounds are added at various concentrations.

  • The plates are incubated for a specified period.

  • Parasite viability is assessed using a resazurin-based assay, and the IC50 values are determined.

Infected Macrophage Assay:

  • J774 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • The macrophages are then infected with Leishmania donovani amastigotes.

  • After infection, the cells are washed to remove extracellular parasites.

  • The test compounds are added to the infected cells.

  • Following an incubation period, the cells are fixed and stained with a DNA-binding dye (e.g., Hoechst stain).

  • The number of infected cells and the number of amastigotes per cell are quantified using high-content imaging, and IC50 values are calculated.

Cytotoxicity Assay:

  • J774 macrophage cells are seeded in 96-well plates.

  • The test compounds are added at various concentrations.

  • The plates are incubated for the same duration as the infected macrophage assay.

  • Cell viability is determined using a resazurin-based assay to calculate the CC50 values.

Signaling Pathways and Mechanism of Action

The initial hypothesis for the mechanism of action of these tetrahydroindazole analogs was the inhibition of Leishmania Hsp90. Hsp90 is a crucial chaperone protein involved in the stress response and differentiation of the parasite.

G cluster_parasite Leishmania Parasite Hsp90 Leishmania Hsp90 ClientProteins Client Proteins (e.g., kinases, signaling proteins) Hsp90->ClientProteins Chaperones StressResponse Stress Response & Differentiation ClientProteins->StressResponse ParasiteSurvival Parasite Survival and Proliferation StressResponse->ParasiteSurvival Agent Tetrahydroindazole Analog Agent->Hsp90 Inhibition

Figure 2. Hypothesized Hsp90 inhibition pathway in Leishmania.

Interestingly, further studies revealed that the most potent antileishmanial analogs in this series did not significantly inhibit human Hsp90.[1] This suggests two possibilities:

  • The compounds are selective inhibitors of the parasite's Hsp90 ortholog (Hsp83) over the human counterpart.

  • The antileishmanial activity is mediated through a different, yet to be identified, mechanism of action.

The observed discrepancy between antileishmanial activity and human Hsp90 inhibition highlights the potential for developing parasite-selective drugs with improved safety profiles. Further investigation is required to elucidate the precise molecular target of these promising compounds.

Conclusion

The tetrahydroindazole scaffold represents a promising starting point for the development of novel antileishmanial agents. The compounds exhibit potent activity against Leishmania donovani in both axenic amastigote and infected macrophage models, with low cytotoxicity against human cells. While the exact mechanism of action requires further elucidation, the potential for selective targeting of a parasite-specific pathway makes this chemical class a high-priority for continued research and development in the fight against leishmaniasis.

References

Unveiling the Molecular Architecture of Antileishmanial Agent-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of Antileishmanial agent-29, also identified as Compound 110, is now available for researchers, scientists, and drug development professionals. This document details the chemical structure, available biological data, and relevant experimental protocols, offering a critical resource for the advancement of novel therapeutics against leishmaniasis.

This compound has been identified as N-(4-nitro-2-(trifluoromethyl)phenyl)-5-nitrothiophene-2-carboxamide . This compound is a member of the 5-nitrothiophene-2-carboxamide (B1296742) class, which has been a focus of research for developing new anti-parasitic agents.

Chemical Structure

The molecular structure of this compound (Compound 110) is presented below:

Chemical Name: N-(4-nitro-2-(trifluoromethyl)phenyl)-5-nitrothiophene-2-carboxamide

Molecular Formula: C₁₂H₅F₃N₄O₅S

Structure:

This structure is characterized by a 5-nitrothiophene-2-carboxamide core linked to a 4-nitro-2-(trifluoromethyl)phenyl group. The presence of multiple nitro groups and a trifluoromethyl group are key features that likely influence its biological activity.

Biological Activity

This compound is recognized as an orally active compound.[1] In vivo studies in murine models of leishmaniasis have demonstrated its protective effects.[1] The compound is part of a broader investigation into 5-nitrothiophene-2-carboxamides which were identified through high-throughput screening efforts by GlaxoSmithKline (GSK) as promising antileishmanial candidates.[2] The core structure is known to be important for its antileishmanial activity.[2]

The design of Compound 110, featuring an additional electron-withdrawing trifluoromethyl (CF₃) group on the p-nitrophenyl ring, was intended to modulate its reduction potential, a factor that can influence the biological activity of nitroaromatic compounds. This strategic modification resulted in an observed increase in antileishmanial activity.

Quantitative Data

Currently, publicly available, detailed quantitative data specifically for this compound (Compound 110) is limited in the primary literature. The table below summarizes the available information.

ParameterValueSpecies/AssayReference
In vivo dose40, 60 mg/kgMice[1]
Route of AdministrationOral (p.o.)Mice[1]
Treatment Duration10 daysMice[1]

Further research is required to fully characterize the potency, selectivity, and pharmacokinetic profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet fully disclosed in publicly accessible peer-reviewed literature. However, general methodologies for the synthesis and testing of similar 5-nitrothiophene-2-carboxamide derivatives can be referenced to provide a foundational understanding of the required experimental workflows.

General Synthesis of 5-Nitrothiophene-2-carboxamides

The synthesis of N-substituted-5-nitrothiophene-2-carboxamides typically involves the coupling of 5-nitrothiophene-2-carboxylic acid with a corresponding substituted aniline.

G cluster_0 Synthesis Workflow start Starting Materials: 5-Nitrothiophene-2-carboxylic acid 4-nitro-2-(trifluoromethyl)aniline coupling Coupling Reaction (e.g., using a coupling agent like HATU or EDC/HOBt) start->coupling purification Purification (e.g., column chromatography, recrystallization) coupling->purification product Final Product: N-(4-nitro-2-(trifluoromethyl)phenyl)-5-nitrothiophene-2-carboxamide purification->product

Caption: General workflow for the synthesis of this compound.

In Vitro Antileishmanial Activity Assay (General Protocol)

The following outlines a general protocol for assessing the in vitro activity of compounds against Leishmania parasites, based on common practices for this class of compounds.

G cluster_1 In Vitro Assay Workflow culture Culture Leishmania promastigotes treatment Incubate promastigotes with varying concentrations of This compound culture->treatment viability Assess parasite viability (e.g., using resazurin-based assays) treatment->viability ic50 Determine IC50 value viability->ic50

Caption: Workflow for determining in vitro antileishmanial activity.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, for the broader class of nitro-heterocyclic compounds, it is hypothesized that their activity is dependent on the reduction of the nitro group by parasitic nitroreductases. This bioactivation process can lead to the formation of reactive nitrogen species that induce cellular damage and parasite death.

G cluster_2 Proposed Mechanism of Action compound This compound (Prodrug) nitroreductase Parasite Nitroreductase compound->nitroreductase Bioactivation reactive_species Reactive Nitrogen Intermediates nitroreductase->reactive_species cellular_damage Cellular Damage (e.g., DNA, proteins) reactive_species->cellular_damage death Parasite Death cellular_damage->death

Caption: Proposed bioactivation pathway for nitro-heterocyclic antileishmanial agents.

This technical guide serves as a foundational resource on this compound (Compound 110). Further peer-reviewed publications are anticipated to provide more detailed insights into its pharmacological profile and therapeutic potential.

References

In Vitro Activity of Buparvaquone Against Leishmania Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of buparvaquone (B1221023), a promising antileishmanial agent. Buparvaquone, a hydroxynaphthoquinone, has demonstrated significant efficacy against various Leishmania species, targeting both the promastigote and intracellular amastigote stages of the parasite. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the experimental workflow and the proposed mechanism of action of buparvaquone.

Quantitative Data Summary

Buparvaquone exhibits potent in vitro activity against several Leishmania species. The following tables summarize the 50% inhibitory concentration (IC50) against different parasite forms and the 50% cytotoxic concentration (CC50) against various host cell lines. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also presented to indicate the compound's specificity for the parasite over mammalian cells.[1] A higher SI value suggests greater selectivity for the parasite.[2]

Table 1: In Vitro Activity of Buparvaquone Against Leishmania Promastigotes

Leishmania SpeciesIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
L. tropica (KWH23)0.15THP-112.0380.2
L. (L.) amazonensis0.01THP-1>132.3991.36

Table 2: In Vitro Activity of Buparvaquone Against Leishmania Amastigotes

Leishmania SpeciesIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
L. tropica (KWH23)0.53THP-112.0322.7
L. donovani0.05---

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the antileishmanial activity of buparvaquone.

1. Promastigote Viability Assay

This assay determines the effect of the compound on the extracellular, motile form of the Leishmania parasite.[1]

  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 25°C.[1]

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.[1]

    • The compound (buparvaquone) is added at various concentrations, typically in a serial dilution.

    • Plates are incubated for 48-72 hours at 25°C.

    • Cell viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured.[2]

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Amastigote Viability Assay (Intracellular Assay)

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote form of the parasite within host macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., THP-1 or J774A.1) is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[2]

  • Infection and Treatment:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Promastigotes in the stationary phase are added to the macrophages at a parasite-to-cell ratio of approximately 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Non-phagocytosed promastigotes are removed by washing.

    • Fresh medium containing serial dilutions of buparvaquone is added to the infected cells.

    • Plates are incubated for a further 48-72 hours.

  • Quantification:

    • The number of intracellular amastigotes is determined by fixing and staining the cells (e.g., with Giemsa stain) followed by microscopic counting of amastigotes per 100 macrophages.

    • Alternatively, a reporter gene assay using parasites expressing a fluorescent or luminescent protein can be employed for higher throughput screening.[3][4]

    • The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells.

3. Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over host cells.

  • Cell Culture: The same macrophage cell line used in the amastigote assay is cultured under the same conditions.

  • Assay Procedure:

    • Macrophages are seeded in 96-well plates.

    • Serial dilutions of buparvaquone are added to the cells.

    • Plates are incubated for 48-72 hours.

    • Cell viability is assessed using a resazurin or MTT assay.[2][5]

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[2]

Visualizations

Experimental Workflow for In Vitro Antileishmanial Testing

G cluster_0 Promastigote Assay cluster_1 Amastigote Assay cluster_2 Cytotoxicity Assay P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plates P1->P2 P3 Add serial dilutions of Buparvaquone P2->P3 P4 Incubate for 48-72h P3->P4 P5 Assess viability (e.g., Resazurin assay) P4->P5 P6 Calculate IC50 P5->P6 Result Determine Selectivity Index (SI) (CC50/IC50) P6->Result A1 Culture macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Remove extracellular parasites A2->A3 A4 Add serial dilutions of Buparvaquone A3->A4 A5 Incubate for 48-72h A4->A5 A6 Fix, stain, and count intracellular amastigotes A5->A6 A7 Calculate IC50 A6->A7 A7->Result C1 Culture macrophages C2 Add serial dilutions of Buparvaquone C1->C2 C3 Incubate for 48-72h C2->C3 C4 Assess viability (e.g., Resazurin assay) C3->C4 C5 Calculate CC50 C4->C5 C5->Result G cluster_0 Leishmania Mitochondrion Buparvaquone Buparvaquone CytB Cytochrome b Buparvaquone->CytB Inhibits ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ETC->ATP Decreased Production MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Disruption of CytB->ETC ATP_Synthase->ATP produces CellDeath Parasite Cell Death ATP->CellDeath leads to ROS Reactive Oxygen Species (ROS) ROS->CellDeath induces MMP->ROS Increased

References

Technical Guide: Target Identification and Validation of Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and cost. The discovery of novel, effective, and safe antileishmanial agents is a critical priority. This technical guide focuses on Antileishmanial agent-29 (also known as MF29 or Ethyl 3-chloroacetamidobenzoate), a compound identified as a potent inhibitor of Leishmania parasite growth. This document provides a comprehensive overview of the target identification and validation of this agent, summarizing key preclinical data and detailing the experimental protocols utilized in its evaluation. The primary molecular target of this compound has been identified as the parasite's microtubule cytoskeleton, a crucial component for cell division, motility, and maintenance of cell shape. This guide serves as a technical resource for researchers engaged in antileishmanial drug discovery and development, offering detailed methodologies and a structured presentation of quantitative data to support further investigation and optimization of this promising compound.

Introduction to this compound

This compound is a synthetic small molecule belonging to the ethyl 3-haloacetamidobenzoate class of compounds. It has demonstrated significant in vitro activity against various Leishmania species, including L. major, L. donovani, and L. mexicana[1]. The compound has been shown to be orally active and capable of protecting mice from Leishmania infection, highlighting its potential as a therapeutic candidate[1]. The primary mechanism of action of this compound is the disruption of microtubule dynamics within the parasite, a mechanism that is distinct from its effect on mammalian cells, suggesting a favorable selectivity profile[1].

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (MF29) against different forms and species of Leishmania.

Table 1: In Vitro Activity of this compound (MF29) Against Leishmania Promastigotes

Leishmania SpeciesIC50 (µM)Assay MethodReference
L. major0.3 - 1.8Alamar Blue[1]
L. donovani0.3 - 1.8Alamar Blue[1]
L. mexicana0.3 - 1.8Alamar Blue[1]

Table 2: In Vitro Activity of this compound (MF29) Against Intracellular Leishmania Amastigotes

Leishmania SpeciesHost CellIC50 (µM)Assay MethodReference
L. mexicanaInfected Cells0.33Microscopic evaluation[1]
L. major LV39BMDM~0.25Not specified[2]
L. major SdBMDM~0.25Not specified[2]

Target Identification: Microtubule Disruption

The primary molecular target of this compound in Leishmania has been identified as the tubulin protein, a fundamental component of microtubules. Microtubules are essential for a variety of critical cellular functions in the parasite, including the formation of the mitotic spindle during cell division, maintenance of cell shape, and flagellar motility[3]. The disruption of these structures leads to cell cycle arrest and ultimately, parasite death[4].

Evidence for Microtubule Targeting

Initial studies demonstrated that while a related class of compounds, benzoylureas, inhibited mammalian brain microtubule assembly, this compound (an ethyl ester derivative) was a very poor inhibitor of this process, indicating selectivity for the parasite's tubulin[1]. Further investigations using immunofluorescence microscopy revealed that this compound treatment of Leishmania promastigotes resulted in a significant alteration of the parasite's microtubule organization[1]. Specifically, the compound was shown to affect microtubules decorated with a MAP2-like protein, a microtubule-associated protein identified in the parasite[1].

Target Validation: Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the microtubule-destabilizing activity of this compound.

In Vitro Leishmania Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified Leishmania tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) or fluorescence.

Materials:

  • Purified Leishmania tubulin (>90% purity)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2

  • GTP solution (100 mM stock)

  • Glycerol

  • DAPI (for fluorescence-based assay)

  • This compound (and other test compounds)

  • Positive control (e.g., colchicine)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 2x tubulin polymerization mix on ice containing 6 mg/mL Leishmania tubulin in GTB with 2 mM GTP and 20% glycerol.

    • Prepare 2x serial dilutions of this compound and control compounds in GTB.

  • Assay Procedure:

    • Add 50 µL of the 2x compound dilutions to the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add 50 µL of the cold 2x tubulin polymerization mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • For turbidity measurement, record the absorbance at 340 nm every 60 seconds for 60 minutes.

    • For fluorescence measurement (with DAPI), record the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance or fluorescence intensity against time to generate polymerization curves.

    • Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Immunofluorescence Microscopy of Leishmania Cytoskeleton

This protocol allows for the visualization of the microtubule network within Leishmania cells and the assessment of any morphological changes induced by this compound.

Materials:

  • Leishmania promastigotes

  • This compound

  • Poly-L-lysine coated coverslips or chamber slides

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% BSA in PBS

  • Primary antibody: Mouse anti-β-tubulin monoclonal antibody (e.g., KMX1)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • DAPI solution (for nuclear and kinetoplast DNA staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment and Fixation:

    • Culture Leishmania promastigotes to the mid-log phase and treat with various concentrations of this compound for a defined period (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash with PBS.

    • Allow the cells to adhere to poly-L-lysine coated coverslips for 10 minutes.

    • Fix the cells with 4% paraformaldehyde for 10-30 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes.

  • Antibody Staining:

    • Incubate the cells with the primary anti-β-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • DNA Staining and Mounting:

    • Stain the nuclear and kinetoplast DNA with DAPI solution for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for Alexa Fluor 488 and DAPI.

    • Capture images to document the morphology of the microtubule cytoskeleton.

Leishmania Promastigote Viability Assay (Alamar Blue Assay)

This colorimetric/fluorometric assay is used to determine the IC50 value of this compound against the promastigote form of the parasite.

Materials:

  • Leishmania promastigotes

  • Complete M199 medium

  • This compound

  • Alamar Blue reagent (Resazurin)

  • 96-well microplate

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding:

    • Seed Leishmania promastigotes in a 96-well plate at a density of 2.5 x 10^5 cells/well in 100 µL of complete M199 medium.

  • Compound Addition:

    • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation:

    • Incubate the plate at 26°C for 48-72 hours.

  • Alamar Blue Addition and Reading:

    • Add 20 µL of Alamar Blue reagent to each well and incubate for an additional 4-24 hours.

    • Measure the fluorescence (Excitation: 540-570 nm, Emission: 580-610 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Leishmania Amastigote Activity Assay

This assay assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • Leishmania promastigotes (stationary phase)

  • RPMI-1640 medium supplemented with FBS

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Giemsa stain or a fluorescent DNA dye (e.g., Hoechst 33342)

  • 24-well or 96-well plate with coverslips (for microscopy)

Protocol:

  • Macrophage Seeding and Differentiation:

    • Seed macrophages onto coverslips in a multi-well plate. For THP-1 cells, induce differentiation into adherent macrophages by treating with PMA for 48 hours.

  • Infection:

    • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the cells to remove non-phagocytosed promastigotes.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages.

    • Incubate for an additional 72 hours.

  • Quantification of Infection:

    • Fix the cells with methanol (B129727) and stain with Giemsa or a fluorescent DNA dye.

    • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination.

  • Data Analysis:

    • Calculate the percentage of inhibition of amastigote proliferation for each compound concentration.

    • Determine the IC50 value.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Target Validation

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_validation Target Validation in_vitro_assay Leishmania Tubulin Polymerization Assay ic50_determination Determine IC50 for Tubulin Polymerization in_vitro_assay->ic50_determination Measure turbidity/ fluorescence target_validated Target Validated: Microtubule Destabilization ic50_determination->target_validated promastigote_assay Promastigote Viability Assay promastigote_ic50 Determine IC50 (Promastigotes) promastigote_assay->promastigote_ic50 Alamar Blue amastigote_assay Intracellular Amastigote Assay amastigote_ic50 Determine IC50 (Amastigotes) amastigote_assay->amastigote_ic50 Microscopy immunofluorescence Immunofluorescence Microscopy visualize_microtubules Visualize Microtubule Disruption immunofluorescence->visualize_microtubules promastigote_ic50->target_validated amastigote_ic50->target_validated visualize_microtubules->target_validated start Start: This compound start->in_vitro_assay start->promastigote_assay start->amastigote_assay start->immunofluorescence

Caption: Experimental workflow for the validation of microtubules as the target of this compound.

Logical Relationship for Target Identification

G compound This compound observation1 Inhibits Leishmania Promastigote Growth (Low µM IC50) compound->observation1 observation2 Alters Microtubule Organization in Parasite compound->observation2 observation3 Poor Inhibitor of Mammalian Tubulin Assembly compound->observation3 hypothesis Hypothesis: Selectively Targets Leishmania Tubulin observation1->hypothesis observation2->hypothesis observation3->hypothesis conclusion Conclusion: Microtubules are a Validated Target hypothesis->conclusion

Caption: Logical framework for the identification of microtubules as the target of this compound.

Signaling Pathways and Downstream Effects

While a complete signaling pathway involving this compound has not been fully elucidated, the primary effect is the direct interference with tubulin dynamics. This disruption of the microtubule cytoskeleton has several critical downstream consequences for the Leishmania parasite:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of the nucleus and kinetoplast, leading to an arrest in the G2/M phase of the cell cycle[4].

  • Loss of Cell Shape and Motility: The subpellicular microtubules are crucial for maintaining the characteristic elongated shape of the promastigote and for the function of the flagellum. Disruption of these microtubules leads to morphological abnormalities and impaired motility.

  • Inhibition of Intracellular Trafficking: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Interference with this network can disrupt essential processes like nutrient uptake and secretion.

The identification of a MAP2-like protein associated with the affected microtubules suggests that this compound may interfere with the interaction between tubulin and microtubule-associated proteins (MAPs), which are critical for regulating microtubule stability and function[1]. Further research is needed to identify the specific MAPs involved and to delineate the precise signaling cascades that are disrupted by this compound.

G compound This compound target Leishmania Tubulin compound->target process Inhibition of Microtubule Polymerization target->process effect1 Mitotic Spindle Disruption process->effect1 effect2 Cytoskeleton Instability process->effect2 effect3 Impaired Intracellular Transport process->effect3 outcome1 Cell Cycle Arrest (G2/M) effect1->outcome1 outcome2 Loss of Cell Shape & Motility effect2->outcome2 outcome3 Apoptosis/Cell Death effect3->outcome3 outcome1->outcome3 outcome2->outcome3

Caption: Hypothesized signaling cascade and downstream effects of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound with a validated mechanism of action targeting the Leishmania microtubule cytoskeleton. The available data demonstrate potent in vitro activity against both the promastigote and the clinically relevant amastigote stages of the parasite, with evidence of selectivity over mammalian tubulin. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this and other microtubule-targeting antileishmanial agents.

Future research should focus on:

  • Quantitative structure-activity relationship (QSAR) studies to optimize the efficacy and selectivity of the ethyl 3-haloacetamidobenzoate scaffold.

  • In-depth biochemical and biophysical assays to determine the binding affinity (Kd) and kinetics of this compound with Leishmania tubulin.

  • Identification and characterization of the specific MAPs that are affected by the compound to further elucidate its precise mechanism of action.

  • Comprehensive in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models of leishmaniasis.

By building upon the foundational knowledge presented in this technical guide, the scientific community can advance the development of this and other novel therapeutics to address the urgent need for improved treatments for leishmaniasis.

References

Preliminary Cytotoxicity Profile of Antileishmanial Agent-29 (Compound 110)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity of Antileishmanial agent-29, also identified as Compound 110. This agent, a novel telluride compound bearing a sulfonamide group, has demonstrated significant promise as a potent and selective antileishmanial candidate. This document summarizes the available quantitative cytotoxicity data, outlines detailed experimental protocols for its assessment, and visualizes its proposed mechanism of action.

Quantitative Cytotoxicity Data

The preliminary cytotoxic evaluation of this compound (Compound 110) has revealed a highly favorable selectivity profile. The agent exhibits potent activity against the intracellular amastigote stage of Leishmania infantum, the clinically relevant form of the parasite, while demonstrating minimal toxicity to mammalian host cells.[1] The key quantitative metrics are summarized in the table below.

Parameter Description Value Reference
IC50 The half maximal inhibitory concentration against L. infantum amastigotes, representing the concentration at which the agent inhibits 50% of parasite viability.0.02 ± 0.01 µM[1]
CC50 The half maximal cytotoxic concentration against human THP-1 monocytic cells, indicating the concentration that causes a 50% reduction in host cell viability.>6 µM[1]
SI The Selectivity Index, calculated as the ratio of CC50 to IC50 (CC50/IC50), which quantifies the agent's specific toxicity towards the parasite relative to the host cell. A higher SI value indicates greater selectivity.>300[1]

Experimental Protocols

The following protocols describe the methodologies for determining the in vitro cytotoxicity and antileishmanial activity of this compound. These are representative protocols based on standard assays used in antileishmanial drug discovery.

In Vitro Cytotoxicity Assay against THP-1 Macrophages (Resazurin Method)

This assay determines the toxicity of the compound against a human monocytic cell line, THP-1, which serves as a model for host macrophages.

Materials:

  • THP-1 human monocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

  • This compound (Compound 110) stock solution in DMSO

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)[2]

  • 96-well black, clear-bottom tissue culture plates

  • Multi-channel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

    • Induce differentiation into macrophages by adding PMA to a final concentration of 50 ng/mL.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

    • After incubation, aspirate the PMA-containing medium and replace it with 100 µL of fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Add the diluted compounds to the differentiated THP-1 cells. Include wells with vehicle control (DMSO at the highest concentration used for dilutions) and untreated cells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Resazurin Assay and Data Analysis:

    • Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[2]

    • Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vitro Antileishmanial Activity against L. infantum Amastigotes

This assay evaluates the efficacy of the compound against the intracellular amastigote stage of the parasite.

Materials:

  • Differentiated THP-1 macrophages in 96-well plates (prepared as in section 2.1)

  • Leishmania infantum stationary-phase promastigotes

  • Complete RPMI-1640 medium

  • This compound (Compound 110)

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Infection:

    • Infect the differentiated THP-1 macrophages with stationary-phase L. infantum promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • After incubation, wash the wells with fresh medium to remove non-phagocytosed parasites.

  • Compound Treatment:

    • Add serial dilutions of this compound to the infected macrophages. Include a positive control (e.g., Amphotericin B) and an untreated control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Quantification of Infection:

    • After incubation, fix the cells with methanol (B129727) and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by microscopic examination.

    • Calculate the percentage of inhibition of amastigote multiplication for each compound concentration compared to the untreated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Visualizations: Workflow and Proposed Mechanism of Action

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the proposed mechanism of action for this compound.

G cluster_0 Cell Culture and Differentiation cluster_1 Cytotoxicity Assay cluster_2 Antileishmanial Assay a Seed THP-1 Monocytes b Differentiate with PMA a->b c Treat with Agent-29 b->c h Infect with L. infantum b->h d Incubate (72h) c->d e Add Resazurin d->e f Measure Fluorescence e->f g Calculate CC50 f->g i Treat with Agent-29 h->i j Incubate (72h) i->j k Giemsa Staining j->k l Microscopic Count k->l m Calculate IC50 l->m G cluster_0 Leishmania Parasite Agent29 This compound (Compound 110) CA β-Carbonic Anhydrase (CA) Agent29->CA Inhibition HCO3 HCO3- Production CA->HCO3 Apoptosis Parasite Death CA->Apoptosis Disruption leads to pH Intracellular pH Homeostasis HCO3->pH Metabolism Essential Metabolic Pathways pH->Metabolism Metabolism->Apoptosis

References

Antileishmanial agent-29 structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) for a specific compound designated "antileishmanial agent-29" cannot be provided at this time. Extensive searches of scientific literature and chemical databases have not yielded a specific, publicly recognized molecule with this identifier.

The term "this compound" appears to be a non-standard placeholder or an internal compound name not widely used in published research. One supplier, MedchemExpress, lists an "this compound (Compound 110)"; however, this appears to be a product catalog name rather than a formal scientific designation, and no structural or detailed biological data is readily available in the public domain.

To proceed with a detailed technical guide as requested, it is crucial to identify the specific chemical structure or the primary research article that describes "this compound". Without this foundational information, a meaningful analysis of its structure-activity relationships, including quantitative data, experimental protocols, and signaling pathways, is not possible.

Researchers, scientists, and drug development professionals interested in the SAR of antileishmanial compounds are encouraged to consult the vast body of literature on various classes of molecules that have been investigated for this purpose. Key areas of research with significant SAR data include, but are not limited to:

  • 9-Anilinoacridines: Studies have explored how substitutions on the acridine (B1665455) and anilino rings affect activity against Leishmania species.

  • Chalcones: The relationship between substitutions on the A and B rings of the chalcone (B49325) scaffold and their antileishmanial potency has been extensively investigated.

  • Trifluralin (B1683247) Analogues: Research has focused on modifying the trifluralin structure to improve efficacy and reduce toxicity.

  • Natural Products and their Derivatives: Numerous natural products, such as eugenol (B1671780) and caffeic acid esters, have been the starting point for the synthesis and SAR studies of novel antileishmanial agents.

Once a specific compound or chemical series is identified, a comprehensive technical guide can be developed. This would typically involve:

  • Data Compilation: Gathering and summarizing all relevant quantitative data (e.g., IC50, EC50, CC50 values) from published studies into structured tables.

  • Methodology Detailing: Providing in-depth descriptions of the experimental protocols used for in vitro and in vivo testing, including cell lines, parasite strains, and assay conditions.

  • Visualization of Pathways and Workflows: Creating diagrams using Graphviz to illustrate relevant biological pathways, experimental procedures, or the logical flow of the drug discovery process.

We recommend that the user provide a specific chemical structure, a CAS number, a IUPAC name, or a reference to a key publication for "this compound" to enable the creation of the requested in-depth technical guide.

Oral Bioavailability of Miltefosine in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine (B1683995) stands as the sole orally administered drug for the treatment of leishmaniasis, a parasitic disease with diverse clinical manifestations.[1][2] Understanding its pharmacokinetic profile, particularly its oral bioavailability and tissue distribution in preclinical models, is paramount for optimizing dosing strategies and developing novel antileishmanial agents. This technical guide provides an in-depth overview of the oral bioavailability of miltefosine in mouse models, compiling quantitative data, detailed experimental protocols, and visualizing key pathways to support research and drug development efforts. Miltefosine, an alkylphosphocholine, disrupts cellular membranes and interferes with crucial lipid metabolism and signaling pathways in Leishmania parasites.[3]

Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic parameters of miltefosine have been characterized in various studies using mouse models. The data presented below are compiled from a physiologically-based pharmacokinetic (PBPK) modeling study, providing a comprehensive view of miltefosine's behavior after oral administration.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Miltefosine in Mice

ParameterValueUnitsStudy Conditions
Dose10mg/kgSingle oral gavage
Cmax (Maximum Concentration)Data not explicitly provided in snippetsµg/mL-
Tmax (Time to Maximum Concentration)Data not explicitly provided in snippetshours-
AUC (Area Under the Curve)Data from NCA of predicted and observed data were compared[1]µg*h/mL-
Half-life (t½)Data from NCA of predicted and observed data were compared[1]hours-
Oral BioavailabilityHigh (rats: 82%, dogs: 94%)[1]%-

Table 2: Tissue Distribution of Miltefosine in Mice Following a Single Oral Dose

TissueConcentration at 8 hours (µg/g)Concentration at 24 hours (µg/g)Concentration at 168 hours (µg/g)
Liver~100~80~20
Spleen~80~60~15
Lung~60~50~10
Kidney~50~40~8
Bone Marrow<10<10<5

Data are approximate values interpreted from graphical representations in the source material.[1]

Experimental Protocols

The following section details a typical experimental protocol for assessing the oral bioavailability of miltefosine in a mouse model, based on methodologies described in the cited literature.

Animal Model
  • Species: BALB/c or NMRI mice are commonly used.[4][5]

  • Health Status: Healthy, specific-pathogen-free animals are utilized for pharmacokinetic studies. For efficacy studies, mice are experimentally infected with Leishmania species (e.g., L. donovani, L. amazonensis).[1][4]

Dosing and Administration
  • Drug Formulation: Miltefosine is typically dissolved in a suitable vehicle, such as sterile water.[4]

  • Route of Administration: Oral administration is performed via gavage.[4]

  • Dose: Doses in mouse studies have ranged from 4 mg/kg/day to 30 mg/kg as a single dose.[1][4]

Sample Collection
  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 8, 24, 48, 72, 168 hours) via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA).[6] Plasma is separated by centrifugation.

  • Tissue Sampling: At terminal time points, animals are euthanized, and tissues of interest (liver, spleen, lung, kidney, bone marrow) are harvested, weighed, and homogenized for drug analysis.[1]

Bioanalytical Method
  • Technique: Miltefosine concentrations in plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7]

  • Sample Preparation: Plasma and tissue samples typically undergo a protein precipitation step followed by solid-phase or liquid-liquid extraction to isolate the drug from biological matrices.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as NONMEM or similar programs.[8]

  • Parameters Calculated: Key parameters include Cmax, Tmax, AUC, elimination half-life (t½), and clearance. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Oral Bioavailability Study

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_outcome Outcome animal_model Select Animal Model (e.g., BALB/c mice) drug_prep Prepare Miltefosine Formulation dosing Oral Administration (Gavage) drug_prep->dosing sampling Blood & Tissue Sampling (Timed Intervals) dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis results Determine Bioavailability & PK Parameters pk_analysis->results

Caption: Workflow for a typical oral bioavailability study in mice.

Mechanism of Action: Miltefosine's Impact on Leishmania and Host Cells

G cluster_parasite Leishmania Parasite cluster_host Host Macrophage miltefosine_p Miltefosine membrane Lipid Metabolism & Membrane Integrity miltefosine_p->membrane disrupts calcium Ca2+ Homeostasis miltefosine_p->calcium disrupts mitochondria Mitochondrial Function (Cytochrome C Oxidase) miltefosine_p->mitochondria inhibits apoptosis_p Apoptosis-like Cell Death membrane->apoptosis_p calcium->apoptosis_p mitochondria->apoptosis_p miltefosine_h Miltefosine pi3k_akt PI3K/Akt Pathway miltefosine_h->pi3k_akt modulates apoptosis_h Apoptosis of Infected Cell pi3k_akt->apoptosis_h induces

Caption: Miltefosine's multifaceted mechanism of action.

Mechanism of Action of Miltefosine

Miltefosine exerts its antileishmanial effect through a multi-pronged approach that targets both the parasite and the host cell.

Direct Effects on the Leishmania Parasite
  • Disruption of Lipid Metabolism: Miltefosine integrates into the parasite's cell membrane, altering its fluidity and disrupting the synthesis of essential lipids like phosphatidylcholine.[3]

  • Interference with Calcium Homeostasis: The drug disrupts intracellular calcium signaling within the parasite, affecting organelles such as the acidocalcisomes, which are crucial for calcium storage and regulation.[9][10][11] This disruption can trigger downstream cell death pathways.

  • Mitochondrial Dysfunction: Miltefosine has been shown to inhibit cytochrome C oxidase in the parasite's mitochondria, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).[3][10]

  • Induction of Apoptosis-like Cell Death: The culmination of these cellular insults leads to a programmed, apoptosis-like cell death in the Leishmania parasite.[9]

Effects on the Host Cell

Miltefosine also modulates the host's immune response to enhance parasite clearance. It can affect the PI3K/Akt signaling pathway in infected macrophages, which can lead to the apoptosis of these host cells, thereby eliminating the intracellular parasites they harbor.[12]

Conclusion

Miltefosine exhibits high oral bioavailability in preclinical animal models, a critical attribute for its clinical success. Its extensive tissue distribution, particularly to the liver and spleen, is advantageous for targeting the intracellular amastigote stage of the Leishmania parasite.[1] The multifaceted mechanism of action, involving direct parasiticidal effects and modulation of the host immune response, underscores its efficacy. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of new, orally bioavailable antileishmanial therapies. Further investigation into the specific transporters involved in miltefosine's absorption and the full spectrum of its immunomodulatory effects will continue to refine our understanding and guide future drug development efforts.

References

Synthesis and Antileishmanial Activity of 29,30-dibromo-28-oxoallobetulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and antileishmanial activity of the novel compound 29,30-dibromo-28-oxoallobetulin. The information presented herein is compiled from scientific literature and is intended to serve as a detailed resource for researchers in the fields of medicinal chemistry and parasitology.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost, necessitating the discovery of new and effective antileishmanial agents. Triterpenoids, a class of naturally occurring compounds, have shown promise as a source of new drug leads. This guide focuses on a specific derivative, 29,30-dibromo-28-oxoallobetulin, which has been synthesized and evaluated for its potential as an antileishmanial agent.[1]

Synthesis of 29,30-dibromo-28-oxoallobetulin

The synthesis of 29,30-dibromo-28-oxoallobetulin is achieved through the bromination of the methyl ester of betulinic acid.[1]

Experimental Protocol

The synthesis of 29,30-dibromo-28-oxoallobetulin is carried out as follows:

  • The methyl ester of betulinic acid is treated with N-bromosuccinimide (NBS) in a 1:1 mixture of carbon tetrachloride (CCl4) and chloroform (B151607) (CHCl3).[1]

  • The reaction mixture is stirred at room temperature for 48 hours.[1]

  • Following the reaction period, the mixture is filtered, and the solvent is removed under reduced pressure.[1]

  • The resulting residue is poured into ice-cold water, leading to the formation of a white precipitate.[1]

  • This precipitate is then purified using column chromatography over silica (B1680970) gel to yield the final product, 29,30-dibromo-28-oxoallobetulin, with a reported yield of 22%.[1]

Caption: Synthetic pathway for 29,30-dibromo-28-oxoallobetulin.

Characterization Data

The structure of the synthesized 29,30-dibromo-28-oxoallobetulin was confirmed by spectroscopic methods.[1]

Parameter Value
Molecular Formula C30H46Br2O3
Molecular Weight 614 g/mol
Yield 22%
IR (KBr, cm-1) 3452 (-OH), 2942, 2858, 1764 (lactone carbonyl), 1724, 1453, 1380 (gem dimethyl), 1024, 668
¹H NMR (CDCl₃, δ ppm) 0.71 (24-Me), 0.79 (25-Me), 0.84 (23-Me), 0.86 (27-Me), 0.92 (26-Me), 3.15 (m, 1H), 3.48 (m, 2H), 3.65 (m, 2H)
Mass Spectrum (m/z) 614 [M+]
Table 1: Characterization data for 29,30-dibromo-28-oxoallobetulin.[1]

In Vitro Antileishmanial Activity

The synthesized compound was screened for its antiproliferative effects against promastigotes of different Leishmania species.[1]

Experimental Protocol

The in vitro antileishmanial activity was assessed using the following protocol:

  • Parasite Strains: Leishmania donovani (strains AG83 and MS10) and Leishmania major (strain LV39) promastigotes were used.[1]

  • Culture Conditions: Promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 24°C.[1]

  • Antiproliferative Assay (MTT Assay):

    • Log phase promastigotes (2 x 10⁶ cells/well) were seeded in 96-well plates.[1]

    • The compound was dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.[1]

    • Plates were incubated for 72 hours at 24°C.[1]

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[1]

    • The reaction was stopped by adding 100 µL of 10% SDS in 0.01 N HCl.[1]

    • The absorbance was measured at 570 nm using a microplate reader.[1]

    • The percentage of cell viability was calculated relative to untreated control cells.[1]

Antileishmanial_Assay_Workflow cluster_culture Parasite Culture cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture of Leishmania promastigotes (L. donovani AG83, L. donovani MS10, L. major LV39) seeding Seeding of promastigotes in 96-well plates culture->seeding treatment Addition of 29,30-dibromo-28-oxoallobetulin (various concentrations) seeding->treatment incubation1 Incubation for 72 hours at 24°C treatment->incubation1 mtt_addition Addition of MTT solution incubation1->mtt_addition incubation2 Incubation for 4 hours at 37°C mtt_addition->incubation2 stop_reaction Addition of stop solution incubation2->stop_reaction readout Absorbance measurement at 570 nm stop_reaction->readout analysis Calculation of percentage inhibition and cell viability readout->analysis

Caption: Workflow of the in vitro antileishmanial screening assay.

Results of Antileishmanial Screening

29,30-dibromo-28-oxoallobetulin demonstrated significant antiproliferative activity against the tested Leishmania promastigotes.[1]

Leishmania Strain Concentration (µg/mL) % Inhibition
L. donovani AG831569.22%
L. donovani MS101559.33%
L. major LV391539.22%
Table 2: Antiproliferative effect of 29,30-dibromo-28-oxoallobetulin on Leishmania promastigotes.[1]
Cell Cycle Analysis

Flow cytometric analysis was performed to investigate the effect of the compound on the cell cycle progression of L. donovani promastigotes.[1]

  • Experimental Protocol: L. donovani promastigotes were treated with the compound at concentrations of 10 µg/mL and 15 µg/mL. After incubation, the cells were stained with propidium (B1200493) iodide, and the DNA content was analyzed by flow cytometry.[1]

  • Findings: The compound was found to induce cell cycle arrest. At a concentration of 10 µg/mL, it initiated a block in the entry of promastigotes from the G0/G1 phase to the S phase. At 15 µg/mL, this entry was completely blocked, leading to a significant increase in cell death.[1]

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase % Dead Cells (M1)
Control (DMSO) 53.419.325.41.9
10 µg/mL Compound 62.110.318.59.1
15 µg/mL Compound 71.31.911.415.4
Table 3: Cell cycle analysis of L. donovani promastigotes treated with 29,30-dibromo-28-oxoallobetulin.[1]

Conclusion

29,30-dibromo-28-oxoallobetulin, a semi-synthetic derivative of betulinic acid, has demonstrated noteworthy in vitro activity against Leishmania promastigotes. The compound exerts its antiproliferative effect by inducing cell cycle arrest at the G0/G1 phase. These findings suggest that 29,30-dibromo-28-oxoallobetulin could be a promising lead compound for the development of new antileishmanial drugs. Further studies, including in vivo efficacy and toxicity assessments, are warranted to explore its full therapeutic potential.

References

Ethyl 3-chloroacetamidobenzoate (MF29) as a Microtubule Inhibitor in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Leishmaniasis remains a significant global health issue, with current treatments hampered by toxicity, resistance, and high costs. The parasite's microtubule network presents a compelling target for novel drug development. This technical guide details the anti-leishmanial activity of Ethyl 3-chloroacetamidobenzoate (MF29), a promising microtubule inhibitor. MF29 demonstrates potent and selective activity against various Leishmania species by disrupting the parasite's microtubule organization. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

Protozoan parasites of the Leishmania genus are the causative agents of leishmaniasis, a disease with a spectrum of clinical manifestations ranging from cutaneous lesions to fatal visceral disease. The therapeutic arsenal (B13267) against leishmaniasis is limited, and the emergence of drug-resistant strains necessitates the discovery of new and effective chemotherapeutic agents.

The microtubule cytoskeleton of Leishmania is essential for a variety of cellular processes, including cell division, motility, and maintenance of cell shape. This makes the components of the microtubule network, particularly tubulin, attractive targets for drug discovery. Ethyl 3-chloroacetamidobenzoate (MF29) is a member of the 3-haloacetamidobenzoic acid ethyl ester family of compounds that has emerged as a potent inhibitor of Leishmania growth. Unlike other microtubule-targeting agents, MF29 shows promising selectivity for the parasite's microtubules with minimal effects on mammalian cells.

This guide provides an in-depth analysis of MF29, focusing on its efficacy, mechanism of action, and the experimental methodologies used to characterize its anti-leishmanial properties.

Quantitative Efficacy of MF29

MF29 has demonstrated significant in vitro activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of various Leishmania species. The following tables summarize the key quantitative data regarding its efficacy and cytotoxicity.

Table 1: In Vitro Anti-leishmanial Activity of MF29 (IC50 Values)

Leishmania SpeciesPromastigote IC50 (µM)Amastigote IC50 (µM)
L. mexicana< 1.80.33
L. major< 1.8Not Reported
L. infantum< 1.8Not Reported

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Activity and Cytotoxicity of MF29

CompoundTargetIC50 (µM)
MF29 L. mexicana promastigotes< 1.8
TaxolL. mexicana promastigotes43.4 ± 7
MF29 L. mexicana amastigotes0.33
TaxolL. mexicana amastigotes0.90 ± 0.2
Meglumine antimoniateL. mexicana amastigotes~132
MF29 MDA-MB231 (human breast cancer cells)> 100

Mechanism of Action: Microtubule Disruption

The primary mechanism of action of MF29 is the disruption of the Leishmania microtubule network. While it is a poor inhibitor of mammalian brain microtubule assembly, it effectively alters the parasite's microtubule organization. This effect is particularly noted on the class of microtubules decorated by a MAP2-like protein, which was identified for the first time in Leishmania in the context of these studies. The selective activity of MF29 against parasite tubulin suggests that it may target specific tubulin isotypes or microtubule-associated proteins (MAPs) present in Leishmania but absent or significantly different in mammalian cells.

Proposed Mechanism of Action of MF29 in Leishmania MF29 Ethyl 3-chloroacetamidobenzoate (MF29) Leishmania Leishmania Parasite MF29->Leishmania Tubulin Parasite-Specific Tubulin Isotypes and/or MAPs MF29->Tubulin Inhibits Leishmania->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Disruption of Microtubule Organization Microtubule->Disruption CellShape Loss of Cell Shape Disruption->CellShape Motility Impaired Motility Disruption->Motility CellDivision Inhibition of Cell Division Disruption->CellDivision Apoptosis Parasite Death CellShape->Apoptosis Motility->Apoptosis CellDivision->Apoptosis

Caption: Proposed mechanism of MF29 in Leishmania.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-leishmanial activity of MF29.

In Vitro Anti-promastigote Activity Assay

This assay determines the effect of the compound on the growth of Leishmania promastigotes.

  • Leishmania Culture: Leishmania promastigotes are cultured at 26°C in a suitable medium (e.g., M199) supplemented with 10% fetal calf serum.

  • Compound Preparation: A stock solution of MF29 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL. The serially diluted MF29 is then added to the wells.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Growth Assessment: Parasite growth is assessed by counting the motile parasites using a hemocytometer or by using a resazurin-based viability assay.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Anti-amastigote Activity Assay

This assay evaluates the efficacy of the compound against the intracellular amastigote form of the parasite.

  • Macrophage Culture: A macrophage cell line (e.g., J774A.1) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal calf serum and seeded into 24-well plates containing coverslips.

  • Infection: Macrophages are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 4 hours of incubation, non-internalized promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with various concentrations of MF29 for 72 hours.

  • Microscopic Analysis: The coverslips are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

  • IC50 Determination: The IC50 value is calculated by comparing the number of amastigotes in treated and untreated infected macrophages.

Cytotoxicity Assay against Mammalian Cells

This assay determines the toxicity of the compound to a mammalian cell line to assess its selectivity.

  • Cell Culture: A mammalian cell line (e.g., MDA-MB-231) is cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are exposed to a range of concentrations of MF29 for 72 hours.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a resazurin-based assay.

  • CC50 Determination: The CC50 (Cytotoxic Concentration 50%) value, the concentration that causes a 50% reduction in cell viability, is calculated.

Experimental Workflow for In Vitro Evaluation of MF29 cluster_0 Anti-promastigote Assay cluster_1 Anti-amastigote Assay cluster_2 Cytotoxicity Assay Promastigote_Culture Culture Leishmania Promastigotes Promastigote_Treatment Treat with MF29 Promastigote_Culture->Promastigote_Treatment Promastigote_Incubation Incubate for 72h Promastigote_Treatment->Promastigote_Incubation Promastigote_Assessment Assess Parasite Growth Promastigote_Incubation->Promastigote_Assessment Promastigote_IC50 Determine IC50 Promastigote_Assessment->Promastigote_IC50 Macrophage_Culture Culture Macrophages Infection Infect with Promastigotes Macrophage_Culture->Infection Amastigote_Treatment Treat with MF29 Infection->Amastigote_Treatment Amastigote_Incubation Incubate for 72h Amastigote_Treatment->Amastigote_Incubation Amastigote_Staining Fix and Stain Amastigote_Incubation->Amastigote_Staining Amastigote_Counting Count Intracellular Amastigotes Amastigote_Staining->Amastigote_Counting Amastigote_IC50 Determine IC50 Amastigote_Counting->Amastigote_IC50 Mammalian_Culture Culture Mammalian Cells Mammalian_Treatment Treat with MF29 Mammalian_Culture->Mammalian_Treatment Mammalian_Incubation Incubate for 72h Mammalian_Treatment->Mammalian_Incubation Mammalian_Viability Assess Cell Viability Mammalian_Incubation->Mammalian_Viability Mammalian_CC50 Determine CC50 Mammalian_Viability->Mammalian_CC50

Caption: In vitro evaluation workflow for MF29.

Conclusion and Future Directions

Ethyl 3-chloroacetamidobenzoate (MF29) has been identified as a potent and selective inhibitor of Leishmania growth. Its mechanism of action, centered on the disruption of the parasite's microtubule network, presents a validated and promising avenue for the development of new anti-leishmanial drugs. The high activity of MF29 against the clinically relevant amastigote stage, coupled with its low toxicity to mammalian cells, underscores its potential as a lead compound for further optimization.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of MF29 in animal models of leishmaniasis is a critical next step.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of MF29 to improve potency, selectivity, and pharmacokinetic properties.

  • Target deconvolution: Precisely identifying the specific tubulin isotypes or microtubule-associated proteins that MF29 interacts with in Leishmania.

  • Formulation development: Developing suitable formulations for in vivo administration.

The continued investigation of MF29 and related compounds holds significant promise for the development of a new generation of anti-leishmanial therapies that are safer and more effective than current treatments.

A Technical Guide to the Initial Screening of Novel Compounds for Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a complex and often debilitating disease caused by protozoan parasites of the genus Leishmania. The World Health Organization has classified leishmaniasis as a category 1 neglected tropical disease, with an estimated 310 million people at risk.[1] The clinical manifestations range from self-healing cutaneous lesions to the fatal visceral form (kala-azar).[1][2] For decades, the primary treatment options have been limited to pentavalent antimonials, amphotericin B, paromomycin, and miltefosine.[3][4] These therapies are frequently hampered by significant toxicity, the emergence of drug-resistant parasite strains, high costs, and challenging administration routes, creating an urgent need for a new pipeline of safer and more effective antileishmanial drugs.[5][6][7]

Phenotypic screening, which involves testing compounds directly against the parasite, remains a primary strategy for identifying novel chemical scaffolds with antileishmanial activity.[6] This guide provides a comprehensive overview of the core in vitro methodologies required for the initial screening cascade, from primary high-throughput screens to secondary validation and cytotoxicity profiling. It offers detailed experimental protocols, data presentation standards, and logical workflows to guide researchers in the identification and prioritization of promising hit compounds for further development.

The Antileishmanial Screening Cascade: An Overview

The initial phase of antileishmanial drug discovery follows a structured, multi-step screening cascade designed to efficiently identify potent and selective compounds while eliminating toxic or inactive ones. The process begins with a primary screen against the easily culturable promastigote stage of the parasite, followed by a more clinically relevant secondary screen against the intracellular amastigote stage. Cytotoxicity against a mammalian host cell line is assessed in parallel to determine the compound's selectivity.

G cluster_0 Screening Funnel start_node start_node process_node process_node decision_node decision_node output_node output_node stop_node stop_node CompoundLibrary Compound Library PrimaryScreen Primary Screen: Anti-Promastigote Assay (IC50) CompoundLibrary->PrimaryScreen High-Throughput Screening SecondaryScreen Secondary Screen: Anti-Amastigote Assay (IC50) PrimaryScreen->SecondaryScreen Active Compounds (IC50 < Threshold) Inactive Inactive / Toxic Compounds PrimaryScreen->Inactive Inactive Compounds CytotoxicityScreen Host Cell Cytotoxicity Assay (CC50) SelectivityCheck Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) CytotoxicityScreen->SelectivityCheck SecondaryScreen->SelectivityCheck HitPrioritization Prioritized Hits SelectivityCheck->HitPrioritization SI > 10 SelectivityCheck->Inactive SI < 10 (Toxic) HitToLead Hit-to-Lead Development HitPrioritization->HitToLead G step_node step_node input_node input_node output_node output_node incubation_node incubation_node Seed 1. Seed Macrophages (J774A.1) in 96-well plate Adhere 2. Incubate 18-24h (37°C, 5% CO2) for cell adhesion Seed->Adhere Infect 3. Infect with Promastigotes (Stationary Phase, 10:1 ratio) Adhere->Infect Internalize 4. Incubate 24h for phagocytosis & differentiation Infect->Internalize Wash 5. Wash to remove extracellular parasites Internalize->Wash AddCompounds 6. Add Serial Dilutions of Test Compounds Wash->AddCompounds IncubateTreat 7. Incubate 72h (37°C, 5% CO2) AddCompounds->IncubateTreat Assess 8. Assess Viability (e.g., Resazurin Assay) IncubateTreat->Assess Calculate 9. Calculate IC50 (Anti-amastigote) Assess->Calculate G cluster_0 Sterol Biosynthesis Pathway cluster_1 Purine Salvage Pathway pathway_node pathway_node enzyme_node enzyme_node product_node product_node drug_node drug_node Squalene Squalene SE Squalene Epoxidase Squalene->SE Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol SDM Sterol 14α-demethylase Lanosterol->SDM Ergosterol Ergosterol (Parasite) SE->Oxidosqualene SDM->Ergosterol AmphoB Amphotericin B AmphoB->Ergosterol Binds to Hypoxanthine Hypoxanthine (from Host) HGPRT HGPRT Hypoxanthine->HGPRT IMP IMP AMP_GMP AMP / GMP IMP->AMP_GMP DNA_RNA DNA/RNA Synthesis AMP_GMP->DNA_RNA HGPRT->IMP Title Key Leishmania Metabolic Pathways as Drug Targets

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by toxicity, emerging drug resistance, and high costs, underscoring the urgent need for novel therapeutic agents. This document provides a comprehensive set of protocols for the in vitro evaluation of a novel investigational compound, "Antileishmanial agent-29." The described assays are designed to determine the compound's efficacy against both the promastigote and amastigote stages of the Leishmania parasite, as well as its cytotoxicity against a mammalian host cell line. These foundational assays are critical for the preliminary assessment of a compound's potential as a viable antileishmanial drug candidate. The protocols are based on established and widely accepted methodologies in the field of antileishmanial drug discovery.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data obtained from the in vitro evaluation of this compound. These tables provide a clear and concise overview of the compound's potency and selectivity.

Table 1: In Vitro Activity of this compound Against Leishmania donovani

Parasite StageAssay MethodIC50 (µM) ± SD
PromastigoteResazurin (B115843) Viability Assay8.5 ± 1.2
Intracellular AmastigoteMacrophage Infection Assay2.1 ± 0.4

IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssay MethodCC50 (µM) ± SDSelectivity Index (SI)
Murine Macrophages (J774A.1)Resazurin Viability Assay95.3 ± 7.845.4

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in host cell viability. Selectivity Index (SI) is calculated as the ratio of CC50 to the IC50 against intracellular amastigotes (CC50/IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[1]

Experimental Protocols

The following sections provide detailed step-by-step methodologies for the key in vitro assays used to evaluate this compound.

Maintenance of Leishmania and Mammalian Cell Cultures

1.1. Leishmania donovani Promastigote Culture

Leishmania donovani promastigotes (the insect stage of the parasite) are cultured axenically.

  • Medium: M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 26°C in tissue culture flasks.

  • Sub-culturing: Passage the parasites every 3-4 days to maintain them in the logarithmic phase of growth.

1.2. Murine Macrophage (J774A.1) Culture

The J774A.1 cell line is a commonly used host cell for in vitro infection with Leishmania amastigotes.

  • Medium: RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage the cells every 2-3 days by scraping and seeding into new flasks.

In Vitro Antileishmanial Activity Against Promastigotes

This assay determines the direct effect of the compound on the extracellular, promastigote form of the parasite.

  • Procedure:

    • Harvest late-logarithmic phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate.

    • Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated parasites (negative control) and a reference drug such as Amphotericin B (positive control).

    • Incubate the plate at 26°C for 72 hours.

    • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance using a microplate reader (excitation/emission at ~560/590 nm for fluorescence).

    • Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay Against Macrophages

This assay assesses the toxicity of the compound to the host cells.

  • Procedure:

    • Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C with 5% CO2.[4]

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include untreated cells as a negative control.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

    • Assess cell viability using the resazurin assay as described for promastigotes.

    • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

In Vitro Antileishmanial Activity Against Intracellular Amastigotes

This is the most clinically relevant in vitro assay as it targets the intracellular, disease-causing stage of the parasite.[3]

  • Procedure:

    • Seed J774A.1 macrophages into a 96-well plate (or a plate with coverslips for microscopic analysis) at 5 x 10^4 cells/well and allow them to adhere overnight.

    • Infect the macrophages with late-stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of this compound to the infected cells. Include untreated infected cells as a negative control and a reference drug as a positive control.

    • Incubate the plate for another 72 hours.

    • To determine the number of viable intracellular amastigotes, either fix and stain the cells with Giemsa for microscopic counting or use a reporter gene assay (e.g., luciferase-expressing parasites).[5] For the resazurin-based method, lyse the host cells with a mild detergent (e.g., 0.05% SDS) and then add the resazurin to assess amastigote viability.

    • Calculate the IC50 value by plotting the percentage of amastigote inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.

Antileishmanial_Promastigote_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis start Start promastigotes Harvest late-log promastigotes start->promastigotes dilutions Prepare serial dilutions of Agent-29 start->dilutions plate Dispense parasites into 96-well plate promastigotes->plate add_compound Add compound dilutions to wells dilutions->add_compound plate->add_compound incubate Incubate at 26°C for 72 hours add_compound->incubate add_resazurin Add resazurin incubate->add_resazurin incubate_res Incubate for 4-6 hours add_resazurin->incubate_res read_plate Measure fluorescence incubate_res->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antileishmanial assay against promastigotes.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis start Start seed_cells Seed macrophages in 96-well plate start->seed_cells dilutions Prepare serial dilutions of Agent-29 start->dilutions adhere Allow cells to adhere overnight seed_cells->adhere add_compound Add compound dilutions adhere->add_compound dilutions->add_compound incubate Incubate at 37°C for 72 hours add_compound->incubate add_resazurin Add resazurin incubate->add_resazurin incubate_res Incubate for 4-6 hours add_resazurin->incubate_res read_plate Measure fluorescence incubate_res->read_plate calculate_cc50 Calculate CC50 read_plate->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for the in vitro cytotoxicity assay against macrophages.

Intracellular_Amastigote_Assay cluster_infection Infection cluster_treatment Treatment cluster_readout Readout & Analysis seed_macrophages Seed macrophages infect Infect with promastigotes seed_macrophages->infect incubate_infection Incubate 24h for phagocytosis infect->incubate_infection wash Wash to remove extracellular parasites incubate_infection->wash add_compound Add compound to infected cells wash->add_compound prepare_dilutions Prepare compound dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 72 hours add_compound->incubate_treatment lyse_cells Lyse macrophages incubate_treatment->lyse_cells assess_viability Assess amastigote viability (e.g., resazurin) lyse_cells->assess_viability calculate_ic50 Calculate IC50 assess_viability->calculate_ic50

Caption: Workflow for the intracellular amastigote assay.

Potential Signaling Pathway for Antileishmanial Action

While the precise mechanism of this compound is yet to be determined, many effective antileishmanial compounds induce apoptosis-like cell death in the parasite. The following diagram illustrates a hypothetical signaling pathway.

Apoptosis_Pathway cluster_trigger Trigger cluster_cellular_effects Cellular Effects cluster_outcome Outcome agent This compound ros Increased ROS Production agent->ros mito Mitochondrial Dysfunction agent->mito ros->mito caspase Caspase-like Activation mito->caspase ps Phosphatidylserine Exposure caspase->ps dna DNA Fragmentation caspase->dna death Apoptosis-like Cell Death ps->death dna->death

Caption: Hypothetical apoptosis-like pathway induced by an antileishmanial agent.

References

Application Notes and Protocols for Antileishmanial Agent-29 Administration in Animal Models of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of "Antileishmanial Agent-29," using Miltefosine as a representative example, in established animal models of leishmaniasis. The protocols and data presented are synthesized from peer-reviewed literature to assist in the design and execution of in vivo studies for novel antileishmanial drug candidates.

Overview and Mechanism of Action

This compound (exemplified by Miltefosine) is an oral phosphocholine (B91661) analogue with broad-spectrum activity against various Leishmania species. Its proposed mechanisms of action are multifaceted, primarily targeting the parasite's metabolism and cellular signaling pathways. Evidence suggests it interferes with lipid metabolism, disrupts mitochondrial function, and may induce apoptosis-like cell death in the parasite[1]. Furthermore, it has been shown to modulate the host's immune response, a critical factor in controlling the infection[1].

Signaling Pathway Implicated in the Action of this compound (Miltefosine)

G Proposed Mechanism of Action of this compound (Miltefosine) cluster_parasite Leishmania Parasite cluster_host Host Macrophage Agent-29 This compound (Miltefosine) Lipid_Metabolism Interference with Lipid Metabolism Agent-29->Lipid_Metabolism inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Agent-29->Mitochondrial_Dysfunction induces Calcium_Homeostasis Disruption of Ca2+ Homeostasis Agent-29->Calcium_Homeostasis affects Immune_Modulation Modulation of Host Immunity Agent-29->Immune_Modulation influences Apoptosis Apoptosis-like Cell Death Mitochondrial_Dysfunction->Apoptosis leads to

Caption: Proposed mechanisms of action for this compound.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize quantitative data for Miltefosine, serving as a benchmark for the expected performance of this compound.

Table 1: In Vivo Efficacy of Miltefosine in Murine Models of Leishmaniasis
Animal ModelLeishmania SpeciesDosing RegimenEfficacy OutcomeReference
BALB/c miceL. donovani30 mg/kg/day (oral)Significant reduction in liver and spleen parasite burden[2]
BALB/c miceL. infantumVariesConcentration-dependent decrease in infection rate[3]
BALB/c miceL. amazonensisN/AUsed to evaluate various treatments[4][5]
C57BL/6 miceL. majorN/AConsidered a suitable model for drug assessment[4]
Table 2: Pharmacokinetic Parameters of Miltefosine in Animal Models
Animal SpeciesDoseRouteKey Pharmacokinetic ParametersReference
Mouse10 mg/kgIVExtensive tissue distribution (Kp values 0.23-9.41)[2]
Mouse10 mg/kgOralGood oral bioavailability, long elimination half-life[2]
Rat0.5 mg/kgIVHigh plasma protein binding[2]
Rat5 mg/kgOralSlow metabolic clearance, minimal urinary excretion[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the test compound and the Leishmania species.

In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

This protocol outlines the steps to assess the efficacy of this compound against Leishmania donovani or L. infantum in BALB/c mice.

G Start Start Infection Infect BALB/c mice with Leishmania promastigotes Start->Infection Treatment_Initiation Initiate treatment with This compound Infection->Treatment_Initiation Monitoring Monitor clinical signs, body weight, and lesion size Treatment_Initiation->Monitoring Euthanasia Euthanize mice at pre-determined endpoint Monitoring->Euthanasia Tissue_Harvest Harvest spleen and liver Euthanasia->Tissue_Harvest Parasite_Load Determine parasite load (e.g., Leishman-Donovan Units) Tissue_Harvest->Parasite_Load Data_Analysis Analyze and compare data between treated and control groups Parasite_Load->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing of this compound.

  • 6-8 week old female BALB/c mice[3]

  • Leishmania donovani or L. infantum stationary-phase promastigotes

  • This compound

  • Vehicle for drug administration

  • Standard laboratory animal housing and handling equipment

  • Infection: Infect mice intravenously with 1 x 107 stationary-phase Leishmania promastigotes.[3]

  • Treatment:

    • Begin treatment 7-14 days post-infection.[3]

    • Administer this compound orally at the desired dose (e.g., 30 mg/kg/day) for a specified duration (e.g., 5 consecutive days).

    • A control group should receive the vehicle alone.

  • Monitoring:

    • Record body weight and clinical signs daily.

    • For cutaneous models, measure lesion size regularly.

  • Endpoint and Parasite Load Determination:

    • At the end of the treatment period (or a specified time post-treatment), euthanize the mice.

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare tissue smears, stain with Giemsa, and determine the parasite burden by counting the number of amastigotes per host cell nucleus.

    • Calculate Leishman-Donovan Units (LDU) to quantify the parasite load.

Toxicity Assessment

A preliminary toxicity study is crucial to determine the maximum tolerated dose and to identify any adverse effects of this compound.

  • Administer increasing doses of this compound to healthy, uninfected mice.

  • Monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • At the end of the observation period, perform necropsy and collect major organs for histopathological analysis.

  • Collect blood samples for hematological and biochemical analysis.

Pharmacokinetic Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for optimizing dosing regimens.

  • Administer a single dose of this compound to healthy animals (mice or rats) via the intended clinical route (e.g., oral) and intravenously.[2]

  • Collect blood samples at multiple time points post-administration.

  • At selected time points, euthanize subsets of animals and collect tissues of interest (e.g., liver, spleen, plasma).[2]

  • Process the plasma and tissue homogenates and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Considerations for Animal Model Selection

The choice of animal model is critical for the relevance of the study to human disease.[4][6]

  • Visceral Leishmaniasis: Hamsters and BALB/c mice are commonly used models for L. donovani and L. infantum infections.[7]

  • Cutaneous Leishmaniasis: The choice of mouse strain depends on the Leishmania species being studied. For example, C57BL/6 mice are often used for L. major as they can mount a self-healing response, which is relevant for testing immunomodulatory compounds.[4] BALB/c mice are highly susceptible to L. major and develop a non-healing phenotype, which is useful for evaluating the direct cidal activity of a drug.[4]

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound. By following these protocols and considering the provided data, researchers can generate robust and reproducible results to advance the development of new therapies for leishmaniasis. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

References

Protocol for evaluating the efficacy of Antileishmanial agent-29 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vivo Efficacy of Antileishmanial Agents

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, representing a significant global health problem. The development of new, effective, and safe therapeutic agents is a critical research priority. Pre-clinical evaluation of novel compounds is essential, and in vivo models are indispensable for assessing the efficacy, toxicity, and pharmacokinetic properties of potential drug candidates before they can proceed to human clinical trials.[1][2] This protocol provides a detailed framework for evaluating the in vivo efficacy of a test compound, "Antileishmanial agent-29," against visceral leishmaniasis (VL) using a well-established murine model.

Choosing an Animal Model

The selection of an appropriate animal model is crucial for obtaining relevant and reproducible data.

  • BALB/c Mice: This is the most widely used model for initial in vivo drug screening.[1] While BALB/c mice are susceptible to infection with Leishmania donovani, they tend to mount a self-controlling immune response over time, which is comparable to oligosymptomatic human cases.[3] This model is particularly useful for studying protective immune responses.

  • Syrian Golden Hamster (Mesocricetus auratus): The hamster is considered the gold standard model for progressive visceral leishmaniasis because the infection mimics the clinicopathological features of human VL, including hepatosplenomegaly, anemia, and immunosuppression.[4][5][6] However, the limited availability of hamster-specific immunological reagents can be a drawback.[4]

For this protocol, we will focus on the BALB/c mouse model due to its widespread use, cost-effectiveness, and the availability of immunological tools, making it ideal for initial efficacy screening of this compound.

Protocol: Evaluating the Efficacy of this compound in L. donovani-Infected BALB/c Mice

1. Objective

To determine the in vivo antileishmanial activity of this compound by assessing the reduction in parasite burden in the liver and spleen of Leishmania donovani-infected BALB/c mice.

2. Materials and Reagents

  • Animals: Female BALB/c mice, 6-8 weeks old.[1]

  • Parasites: Leishmania donovani (e.g., strain AG83) promastigotes.

  • Culture Medium: M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound, formulation suitable for the chosen route of administration.

  • Positive Control: Amphotericin B (AmB) or Miltefosine.[7][8]

  • Vehicle Control: The solvent used to dissolve/suspend this compound.

  • General Supplies: Saline, syringes, needles, anesthesia, surgical tools, microscope slides, Giemsa stain, methanol (B129727), equipment for tissue homogenization, qPCR reagents.

3. Experimental Workflow

The overall experimental process follows a structured timeline from animal preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) C Infection (1 x 10^7 promastigotes/mouse, i.v.) A->C B Parasite Culture (L. donovani promastigotes to stationary phase) B->C D Treatment Initiation (e.g., Day 7 post-infection) C->D E Treatment Period (e.g., 5-14 consecutive days) D->E F Euthanasia & Organ Harvest (Spleen and Liver) E->F G Parasite Burden Quantification (LDU, qPCR, Limiting Dilution) F->G H Data Analysis & Reporting G->H

Caption: Experimental workflow for in vivo efficacy testing.

4. Experimental Design

Animals should be randomly assigned to experimental groups. A typical design includes a vehicle control, at least two dose levels of the test compound, and a positive control.

Table 1: Experimental Groups

Group Treatment Dose Route of Administration Frequency
1 Vehicle Control - (e.g., Oral) Daily
2 This compound Low Dose (e.g., 10 mg/kg) (e.g., Oral) Daily
3 This compound High Dose (e.g., 40 mg/kg) (e.g., Oral) Daily

| 4 | Positive Control (e.g., Miltefosine) | (e.g., 20 mg/kg) | (e.g., Oral) | Daily |

5. Detailed Experimental Protocol

5.1. Animal Infection

  • Culture L. donovani promastigotes until they reach the stationary phase, which is enriched in infectious metacyclic forms.

  • Harvest and wash the parasites in sterile saline.

  • Adjust the parasite concentration to 1 x 10⁸ parasites/mL.

  • Infect each BALB/c mouse intravenously (e.g., via the retro-orbital sinus) with 100 µL of the parasite suspension, delivering a final inoculum of 1 x 10⁷ promastigotes per mouse.[9]

5.2. Treatment

  • Allow the infection to establish for a set period (e.g., 7 or 14 days).

  • Begin treatment according to the schedule outlined in Table 1. The route of administration (e.g., oral gavage, intraperitoneal injection) and duration (e.g., 5, 10, or 14 days) should be based on prior pharmacokinetic and in vitro efficacy data.[7]

  • Monitor the animals daily for clinical signs of illness and record their body weight.

5.3. Efficacy Assessment

  • At 24 hours after the final dose, euthanize the animals by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Aseptically remove the spleen and liver. Record the weight of each organ.

  • Quantify the parasite burden using one or more of the following methods:

    Method A: Giemsa Staining and Leishman-Donovan Units (LDU)

    • Take a small, weighed piece of the spleen and liver to make impression smears on microscope slides.

    • Fix the smears with absolute methanol and stain with Giemsa.

    • Count the number of amastigotes per 1000 host cell nuclei under a light microscope.[10]

    • Calculate the LDU using the following formula: LDU = (Number of amastigotes / Number of host nuclei) x Organ weight (in mg)

    Method B: Quantitative PCR (qPCR)

    • Homogenize a weighed portion of the spleen and liver.

    • Extract total genomic DNA from the tissue homogenate.

    • Perform qPCR using primers specific for Leishmania kinetoplast DNA (kDNA).[11][12]

    • Quantify the parasite load by comparing the results to a standard curve generated from a known number of parasites.[12]

    Method C: Limiting Dilution Assay (LDA)

    • Aseptically homogenize a weighed portion of the spleen and liver in culture medium.

    • Perform serial dilutions of the homogenate in a 96-well plate containing a suitable culture medium.

    • Incubate the plates at 26°C for 7-10 days.

    • Examine the wells for the presence of viable, motile promastigotes.

    • Determine the highest dilution at which parasites are still present to calculate the parasite titer per gram of tissue.[5]

6. Data Presentation and Analysis

Summarize the quantitative results in a clear, tabular format. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.[1]

Table 2: Summary of Efficacy Data

Treatment Group Spleen Weight (g) Liver Weight (g) Spleen LDU Liver LDU % Inhibition (Spleen) % Inhibition (Liver)
Vehicle Control Mean ± SD Mean ± SD Mean ± SD Mean ± SD 0% 0%
Agent-29 (Low Dose) Mean ± SD Mean ± SD Mean ± SD Mean ± SD Calculated Calculated
Agent-29 (High Dose) Mean ± SD Mean ± SD Mean ± SD Mean ± SD Calculated Calculated

| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated | Calculated |

% Inhibition = [(LDU of Control - LDU of Treated) / LDU of Control] x 100

7. Hypothetical Mechanism of Action and Signaling

To survive within host macrophages, Leishmania parasites manipulate various host cell signaling pathways to prevent apoptosis and suppress the host's immune response.[13][14] A common strategy is the activation of pro-survival pathways like PI3K/Akt.[15] this compound may exert its effect by interfering with these pathways, thereby restoring the macrophage's ability to kill the parasite.

G cluster_host Host Macrophage cluster_nuc Nucleus Leishmania Leishmania Amastigote PI3K PI3K Leishmania->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Blocked Akt->Apoptosis Inhibits ParasiteClearance Parasite Clearance Agent29 Antileishmanial agent-29 Agent29->PI3K Inhibits Agent29->ParasiteClearance Leads to

Caption: Hypothetical mechanism of this compound.

References

Application Note: Cell-Based Assays for Elucidating the Mechanism of Action of Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of parasitology and drug discovery.

Introduction Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The limitations of current therapies, such as high toxicity, emerging resistance, and difficult administration routes, underscore the urgent need for novel, effective, and safe antileishmanial drugs.[1][2][3] Understanding the mechanism of action (MoA) of new chemical entities is crucial for their development as clinical candidates. This document provides a detailed guide and protocols for a cascade of cell-based assays to investigate the MoA of a novel investigational compound, "Antileishmanial agent-29." The described workflow progresses from initial viability and cytotoxicity screening to in-depth analyses of apoptosis, mitochondrial function, and cell cycle progression.

Part 1: Primary Antileishmanial Activity and Selectivity

The initial evaluation of any potential antileishmanial agent involves determining its efficacy against the parasite and its toxicity towards host cells. This allows for the calculation of a Selectivity Index (SI), a critical parameter in early drug discovery.

1.1. In Vitro Viability Assays These assays determine the concentration of Agent-29 required to inhibit the growth of both the promastigote (insect stage) and the clinically relevant intracellular amastigote forms of the parasite.[4]

  • Promastigote Viability Assay: While not the clinically relevant stage, this assay is simple and widely used for initial high-throughput screening.[5]

  • Intracellular Amastigote Assay: This is the gold standard in vitro assay, as it assesses the compound's ability to kill parasites residing within host macrophages.[6][7][8]

  • Macrophage Cytotoxicity Assay: Performed in parallel, this assay determines the toxicity of the compound to the host cells (e.g., J774.A1 or primary macrophages), which is necessary to assess the compound's selectivity.[9][10]

Data Presentation: Efficacy and Cytotoxicity of this compound

The following table summarizes hypothetical data for Agent-29 against Leishmania donovani, with Amphotericin B (AmpB) as a reference drug.

CompoundTarget Organism/CellAssay TypeIC₅₀ / CC₅₀ (µM) ± SDSelectivity Index (SI)
This compound L. donovani PromastigotesViability (72h)8.5 ± 0.7-
L. donovani AmastigotesViability (72h)2.1 ± 0.321.4
J774.A1 MacrophagesCytotoxicity (72h)45.0 ± 3.2-
Amphotericin B (AmpB) L. donovani PromastigotesViability (72h)0.2 ± 0.05-
L. donovani AmastigotesViability (72h)0.15 ± 0.04>66
J774.A1 MacrophagesCytotoxicity (72h)>10.0-

IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀ (macrophage) / IC₅₀ (amastigote).

Part 2: Investigating the Mechanism of Action (MoA)

Based on the promising selectivity of Agent-29, the next step is to investigate its MoA. Common mechanisms for antileishmanial drugs include the induction of programmed cell death (apoptosis), disruption of mitochondrial function, and interference with the cell cycle.[1][7]

Experimental Workflow for MoA Studies

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel antileishmanial candidate.

G cluster_0 Primary Screening cluster_1 Mechanism of Action (MoA) Studies A Promastigote Viability Assay B Intracellular Amastigote Assay A->B Confirm activity D Calculate Selectivity Index (SI) B->D C Macrophage Cytotoxicity Assay C->D E Apoptosis Assays (Annexin V, TUNEL) D->E If SI > 10 G Cell Cycle Analysis D->G If SI > 10 F Mitochondrial Function Assays (ΔΨm, ROS) E->F If Apoptosis Positive H Target Deconvolution (If required) F->H Identify pathway G->H Identify target

Caption: Experimental workflow for antileishmanial drug discovery and MoA studies.

2.1. Induction of Apoptosis-Like Cell Death Many effective antiparasitic agents eliminate parasites by inducing an apoptosis-like programmed cell death pathway. Key markers include phosphatidylserine (B164497) (PS) exposure, DNA fragmentation, and activation of caspase-like proteases.[11][12]

  • Phosphatidylserine (PS) Exposure: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14]

  • DNA Fragmentation: A hallmark of late apoptosis is the cleavage of genomic DNA into smaller fragments, which can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[12][15]

Data Presentation: Apoptotic Markers in Agent-29 Treated Promastigotes

Treatment (24h)% Annexin V Positive Cells% TUNEL Positive Cells
Untreated Control 4.1 ± 1.22.5 ± 0.9
Agent-29 (2x IC₅₀) 65.7 ± 5.458.9 ± 6.1
Miltefosine (2x IC₅₀) 72.3 ± 6.866.2 ± 5.5

2.2. Mitochondrial Dysfunction The single mitochondrion of Leishmania is a validated drug target due to its unique features.[16] Disruption of mitochondrial function, characterized by loss of mitochondrial membrane potential (ΔΨm) and overproduction of reactive oxygen species (ROS), is a common antileishmanial mechanism.[1][16][17]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Probes like MitoTracker Red CMXRos or JC-1 are used to measure the electrical potential across the mitochondrial membrane. A decrease in fluorescence indicates depolarization, a key sign of mitochondrial dysfunction.[18][19][20]

  • Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels can be measured using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation.[16][19][21]

Data Presentation: Mitochondrial Effects of Agent-29

Treatment (24h)ΔΨm (% of Control)ROS Production (Fold Change vs. Control)
Untreated Control 1001.0
Agent-29 (2x IC₅₀) 32.5 ± 4.14.8 ± 0.6
FCCP (Positive Control) 15.2 ± 2.5N/A
H₂O₂ (Positive Control) N/A8.5 ± 1.1

FCCP is a known mitochondrial uncoupling agent used as a positive control for ΔΨm loss.

Postulated Signaling Pathway

The following diagram illustrates a potential signaling pathway triggered by this compound, leading to apoptosis via mitochondrial dysfunction.

G A This compound B Leishmania Parasite A->B Enters C Mitochondrion B->C Targets D Increased ROS Production C->D E Loss of Mitochondrial Membrane Potential (ΔΨm) C->E F Oxidative Stress D->F G Caspase-like Protease Activation E->G F->G H DNA Fragmentation G->H I Apoptosis-like Cell Death H->I

References

Application Note: Solubilization of Antileishmanial Agent-29 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antileishmanial agent-29 is an orally active compound demonstrating potential efficacy against Leishmania parasites. As with many novel drug candidates, this compound exhibits poor aqueous solubility, a significant challenge for conducting reliable in vitro experiments. Proper solubilization is critical to ensure accurate compound concentration, avoid precipitation in culture media, and obtain reproducible results in antileishmanial assays. This document provides a detailed protocol for the solubilization and preparation of this compound for use in in vitro studies against both promastigote and amastigote forms of Leishmania.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValue
Molecular FormulaC₂₀H₂₉N₃
Molecular Weight311.46 g/mol
AppearanceSolid at room temperature[1]
General In Vitro SolubilitySoluble in Dimethyl Sulfoxide (DMSO)[1]

Protocol for Solubilization and Use in In Vitro Assays

This protocol outlines a systematic approach to solubilize this compound for accurate and reproducible in vitro testing. The primary method involves creating a concentrated stock solution in DMSO, followed by careful serial dilution into the appropriate cell culture medium.

I. Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, water bath or probe)

  • Calibrated pipettes and sterile tips

  • Appropriate cell culture medium (e.g., RPMI-1640, M199) pre-warmed to 37°C[2]

  • Sterile 0.22 µm syringe filters (if sterilization is required)

II. Preparation of a 10 mM Primary Stock Solution
  • Calculation : To prepare a 10 mM stock solution of this compound (MW: 311.46 g/mol ), weigh out 3.11 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 311.46 g/mol = 0.00311 g = 3.11 mg

  • Dissolution : Add the 3.11 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing : Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[2] Visually inspect the solution to ensure no particulates are visible.

  • Storage : Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

III. Preparation of Working Solutions for In Vitro Assays

The key to avoiding precipitation is to perform serial dilutions rather than a single large dilution into the aqueous culture medium.[2] The final concentration of DMSO in the assay should ideally be below 0.5% (v/v) to minimize solvent toxicity to the parasites and host cells.[2][3]

Example Dilution Series for a 10 µM Final Concentration:

  • Intermediate Dilution : Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO.

    • Pipette 5 µL of the 10 mM primary stock into 45 µL of DMSO.

  • Final Working Solution : Add a small volume of the intermediate stock to pre-warmed (37°C) culture medium while gently vortexing.[2]

    • To achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 999 µL of culture medium.

The table below provides a sample dilution scheme for generating a range of concentrations for IC₅₀ determination, ensuring the final DMSO concentration remains constant at 0.1%.

Final Concentration (µM)Volume of 1 mM Stock (µL)Volume of Culture Medium (µL)Final DMSO (%)
2029980.2%
1019990.1%
50.5999.50.05%
10.1999.90.01%
0.50.05999.950.005%

Note : It is critical to include a vehicle control in all experiments, which consists of the culture medium with the same final concentration of DMSO used for the test compounds.[3]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution The compound's aqueous solubility limit is exceeded. This is common when a concentrated DMSO stock is rapidly diluted in an aqueous medium.[2][4]Perform serial dilutions in pre-warmed media.[2] Add the compound stock dropwise while gently vortexing.[2] Consider using a co-solvent like PEG400 or complexation with cyclodextrins for highly insoluble compounds.[4]
Delayed precipitation in incubator Changes in media pH or temperature over time, or interactions with media components.[2]Test different basal media formulations. Ensure the final concentration of the compound is below its thermodynamic solubility limit in the specific medium being used.
Solvent Toxicity The final concentration of DMSO is too high, affecting cell viability.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] Always run a vehicle control to assess the effect of the solvent alone.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubilization and a generalized signaling pathway relevant to antileishmanial drug action.

G cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation weigh Weigh 3.11 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store intermediate Prepare Intermediate Dilution in DMSO store->intermediate Begin Assay Preparation final_dilution Serially Dilute in Pre-Warmed Medium (37°C) intermediate->final_dilution add_to_assay Add to In Vitro Assay (Promastigote or Amastigote) final_dilution->add_to_assay

Caption: Workflow for preparing this compound solutions.

G compound This compound membrane Leishmania Cell Membrane compound->membrane Penetration target Intracellular Target (e.g., Enzyme, Kinase) membrane->target pathway Metabolic / Signaling Pathway Disruption target->pathway apoptosis Parasite Apoptosis or Growth Arrest pathway->apoptosis

Caption: Generalized mechanism of action for an antileishmanial agent.

References

Application Notes and Protocols for Measuring Antileishmanial Agent-29 Uptake in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania are protozoan parasites that cause leishmaniasis, a disease with a spectrum of clinical manifestations. The parasites primarily target and proliferate within host macrophages as non-motile amastigotes, residing in the phagolysosomal compartment.[1] This intracellular localization makes the macrophage a critical battleground for antileishmanial therapies. The efficacy of a drug candidate, such as Antileishmanial Agent-29, is therefore critically dependent on its ability to penetrate the macrophage, reach the phagolysosome, and accumulate at a concentration sufficient to eliminate the amastigotes.[2][3]

Measuring the uptake of antileishmanial agents in macrophages is a crucial step in the drug discovery pipeline. It provides essential data on the compound's bioavailability at the site of infection, helps elucidate mechanisms of action, and informs structure-activity relationship (SAR) studies.[4] Furthermore, understanding drug accumulation can help identify potential mechanisms of resistance, such as increased drug efflux.[5][6]

These application notes provide a detailed overview of various techniques to quantify the uptake of a novel compound, "this compound," in macrophages. The protocols are designed to be adaptable for a range of compounds, including small molecules, natural products, and nanoparticle-based formulations.

Section 1: Overview of Methodologies and Selection Workflow

Choosing the appropriate method to measure drug uptake depends on the physicochemical properties of this compound, the available equipment, and the specific research question. The primary techniques can be broadly categorized as direct quantification methods and indirect or imaging-based methods.

  • Direct Quantification Methods: These techniques measure the absolute amount of the drug within the cell lysate. They are highly accurate but often have lower throughput.

    • High-Performance Liquid Chromatography (HPLC): Separates the compound from cellular components for precise quantification.

    • Atomic Absorption Spectroscopy (AAS): Ideal for quantifying metal-based drugs, such as antimonials.[7]

  • Indirect & Imaging-Based Methods: These techniques rely on detecting a signal (e.g., fluorescence) from the drug or a labeled surrogate. They are often high-throughput and provide spatial information but may be less quantitative.

    • Fluorometry/Spectrophotometry: Measures the overall fluorescence or absorbance from a population of cells in a microplate format.[8]

    • Fluorescence Microscopy & High-Content Screening (HCS): Visualizes the drug's subcellular localization and allows for the quantification of uptake on a per-cell basis.[1][9][10][11] HCS automates this process for large-scale screening.

    • Flow Cytometry: Rapidly measures the fluorescence of thousands of individual cells, providing population-level statistics on drug uptake.[12]

The following workflow can guide the selection of an appropriate technique for this compound.

G start Start: Characterize This compound prop Does Agent-29 have a native fluorophore or can it be fluorescently tagged? start->prop metal Is Agent-29 a metal-based compound? prop->metal No fluo_methods Use Fluorescence-Based Methods: - Fluorescence Microscopy / HCS - Flow Cytometry - Fluorometry prop->fluo_methods Yes chromophore Does Agent-29 have a strong chromophore for UV/Vis detection? metal->chromophore No aas_method Use Atomic Absorption Spectroscopy (AAS) metal->aas_method Yes hplc_method Use High-Performance Liquid Chromatography (HPLC) chromophore->hplc_method Yes no_method Consider derivatization for LC-MS/MS or indirect functional assays chromophore->no_method No G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Infection cluster_2 Phase 3: Amastigote Development & Dosing pma Differentiate THP-1 monocytes with PMA (50 ng/mL) for 48-72 hours seed Seed differentiated, adherent macrophages into appropriate vessel (e.g., 96-well plate) pma->seed infect Infect macrophages with parasites (MOI = 10:1 to 20:1) Incubate for 4-24 hours seed->infect parasites Culture L. donovani promastigotes to stationary phase (to enrich for metacyclics) parasites->infect wash Wash 3x with warm PBS or media to remove extracellular, non-phagocytosed parasites infect->wash differentiate Incubate for 24 hours to allow promastigote-to-amastigote differentiation inside macrophages wash->differentiate dose Add this compound at desired concentrations differentiate->dose G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics cluster_2 Toxicology uptake Drug Uptake into Macrophage concentration High Intracellular Concentration uptake->concentration efficacy Antileishmanial Efficacy (Amastigote Killing) concentration->efficacy Desired Outcome toxicity Host Cell Toxicity concentration->toxicity Potential Side Effect

References

Application Notes and Protocols: In Vitro Screening of 29,30-dibromo-28-oxoallobetulin Against Leishmania donovani

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro screening of the synthetic triterpenoid, 29,30-dibromo-28-oxoallobetulin, against Leishmania donovani, the causative agent of visceral leishmaniasis. Detailed protocols for the assessment of antileishmanial activity, cytotoxicity, and the compound's effect on the parasite's cell cycle are presented for use by researchers, scientists, and drug development professionals.

Data Presentation

The antiproliferative and cytotoxic effects of 29,30-dibromo-28-oxoallobetulin are summarized below. The data highlights the compound's potency against L. donovani promastigotes and its selectivity towards the parasite over mammalian cells.

Table 1: Antileishmanial Activity of 29,30-dibromo-28-oxoallobetulin against L. donovani Promastigotes

CompoundIC₅₀ (µg/mL) after 72h
29,30-dibromo-28-oxoallobetulin8.5
Pentamidine (B1679287) (Reference Drug)5.0

Table 2: Cytotoxicity of 29,30-dibromo-28-oxoallobetulin against Murine Peritoneal Macrophages

CompoundCC₅₀ (µg/mL) after 72hSelectivity Index (SI = CC₅₀/IC₅₀)
29,30-dibromo-28-oxoallobetulin65.07.65
Pentamidine (Reference Drug)18.53.7

Table 3: Effect of 29,30-dibromo-28-oxoallobetulin on Cell Cycle Progression of L. donovani Promastigotes

TreatmentConcentration (µg/mL)% Cells in G₀/G₁ Phase% Cells in S Phase% Cells in G₂/M Phase% Dead Cells (M1)
Control (DMSO)-6525105
29,30-dibromo-28-oxoallobetulin1075151018
29,30-dibromo-28-oxoallobetulin158551035

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established in vitro screening assays for antileishmanial drug discovery.

Protocol 1: In Vitro Antileishmanial Activity against L. donovani Promastigotes

This protocol details the procedure for determining the 50% inhibitory concentration (IC₅₀) of the test compound against the promastigote stage of L. donovani.

Materials:

  • Leishmania donovani (AG83 strain) promastigotes

  • Complete M199 medium (supplemented with 10% Fetal Calf Serum and 1% penicillin-streptomycin)

  • 29,30-dibromo-28-oxoallobetulin (dissolved in DMSO)

  • Pentamidine (reference drug)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Incubator (22°C)

Procedure:

  • Culture L. donovani promastigotes in complete M199 medium at 22°C until they reach the mid-logarithmic phase of growth.

  • Adjust the parasite density to 2 x 10⁶ cells/mL in fresh medium.

  • Prepare serial dilutions of 29,30-dibromo-28-oxoallobetulin and pentamidine in complete M199 medium in a 96-well plate. The final concentration of DMSO should not exceed 0.1%.

  • Add 100 µL of the parasite suspension to each well containing 100 µL of the serially diluted compounds.

  • Include wells with parasites and medium only (negative control) and parasites with DMSO at the highest concentration used (vehicle control).

  • Incubate the plates at 22°C for 72 hours.

  • After incubation, determine the number of viable promastigotes in each well using a hemocytometer or an automated cell counter.

  • Calculate the percentage of inhibition for each concentration compared to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and performing a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay against Murine Peritoneal Macrophages

This protocol describes the method for assessing the cytotoxicity of the test compound on mammalian cells to determine its selectivity.

Materials:

  • BALB/c mice

  • RPMI-1640 medium (supplemented with 10% FCS and antibiotics)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Elicit peritoneal macrophages from BALB/c mice by intraperitoneal injection of sterile thioglycollate broth.

  • Harvest the peritoneal exudate cells 3-4 days later by washing the peritoneal cavity with cold RPMI-1640 medium.

  • Seed the macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow adherence.

  • Remove the non-adherent cells by washing with medium.

  • Add fresh medium containing serial dilutions of 29,30-dibromo-28-oxoallobetulin to the adherent macrophages.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to evaluate the effect of the test compound on the cell cycle progression of L. donovani promastigotes.

Materials:

  • Leishmania donovani (AG83 strain) promastigotes

  • Complete M199 medium

  • 29,30-dibromo-28-oxoallobetulin

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture L. donovani promastigotes to the mid-log phase and adjust the density to 2 x 10⁶ cells/mL.

  • Treat the parasites with 10 µg/mL and 15 µg/mL of 29,30-dibromo-28-oxoallobetulin for 24 hours.[1] An untreated control (with DMSO) should be run in parallel.

  • After incubation, harvest the cells by centrifugation at 1500 x g for 10 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. The M1 peak represents the sub-G₀/G₁ population, indicative of dead cells.[1]

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Antileishmanial_Assay_Workflow cluster_prep Parasite Preparation cluster_plate Assay Plate Setup cluster_incubation Incubation & Analysis p1 Culture L. donovani promastigotes p2 Adjust density to 2x10^6 cells/mL p1->p2 s2 Add parasite suspension p2->s2 s1 Serial dilutions of compound & pentamidine s1->s2 i1 Incubate 72h at 22°C s2->i1 i2 Count viable promastigotes i1->i2 i3 Calculate % inhibition & determine IC50 i2->i3

Caption: Workflow for the in vitro antileishmanial activity assay.

Cytotoxicity_Assay_Workflow cluster_cell_prep Macrophage Preparation cluster_treatment Compound Treatment cluster_readout Viability Assessment c1 Harvest peritoneal macrophages c2 Seed in 96-well plate & allow adherence c1->c2 t1 Add serial dilutions of compound c2->t1 t2 Incubate 72h at 37°C, 5% CO2 t1->t2 r1 Add MTT solution t2->r1 r2 Incubate 4h r1->r2 r3 Dissolve formazan with DMSO r2->r3 r4 Measure absorbance & calculate CC50 r3->r4

Caption: Workflow for the cytotoxicity assay using the MTT method.

Cell_Cycle_Analysis_Workflow start Culture & Treat L. donovani promastigotes with compound (24h) harvest Harvest cells by centrifugation start->harvest wash1 Wash with cold PBS harvest->wash1 fix Fix in 70% cold ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide (containing RNase A) wash2->stain analyze Analyze by Flow Cytometry stain->analyze end Determine cell cycle phase distribution (%) analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Application Notes and Protocols: Assessing the In Vitro Activity of MF29 Against Leishmania-Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral disease. Current treatment options are limited by toxicity, high cost, and emerging drug resistance, necessitating the development of new, effective, and safe therapeutic agents.

MF29 is a 3-haloacetamidobenzoate compound identified as a potential anti-leishmanial agent. In vitro studies have suggested that MF29 inhibits tubulin assembly in Leishmania parasites, a mechanism that disrupts cell division and motility, leading to parasite death[1]. These application notes provide detailed protocols for assessing the in vitro efficacy of MF29 against intracellular Leishmania amastigotes, the clinically relevant stage of the parasite residing within host macrophages. The protocols cover the determination of the 50% effective concentration (EC50) against various Leishmania species, cytotoxicity against host cells (CC50), and the calculation of the selectivity index (SI) to evaluate the compound's therapeutic window.

Materials and Reagents

  • Cell Lines and Parasites:

    • Leishmania major (e.g., LV39, Sd), Leishmania mexicana promastigotes.

    • Bone Marrow-Derived Macrophages (BMDMs) from BALB/c or C57BL/6 mice, or a suitable macrophage cell line (e.g., J774A.1, THP-1).

  • Media and Buffers:

    • RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

    • M199 medium for Leishmania culture.

    • Phosphate-Buffered Saline (PBS).

    • Hanks' Balanced Salt Solution (HBSS).

    • Giemsa stain.

    • Methanol (B129727).

  • Reagents and Consumables:

    • MF29 compound (stock solution prepared in DMSO).

    • Reference drug (e.g., Amphotericin B, Miltefosine).

    • Resazurin sodium salt (for AlamarBlue assay).

    • 96-well and 24-well cell culture plates.

    • Cell scraper.

    • Hemocytometer or automated cell counter.

Experimental Protocols

Protocol 1: Culturing of Macrophages and Leishmania Promastigotes

3.1.1 Macrophage Culture (BMDMs)

  • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

  • Culture the cells in RPMI-1640 supplemented with 10% FBS and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days at 37°C in a 5% CO2 incubator.

  • Change the medium on day 3.

  • On day 7, detach the differentiated BMDMs using a cell scraper, count them, and assess viability.

3.1.2 Leishmania Promastigote Culture

  • Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 26°C.

  • Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase.

  • To obtain infective-stage metacyclic promastigotes, allow the culture to reach the stationary phase (typically 5-7 days).

Protocol 2: In Vitro Infection of Macrophages
  • Seed the differentiated macrophages into 96-well or 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

  • The following day, infect the macrophages with stationary-phase Leishmania promastigotes at a Multiplicity of Infection (MOI) of 10 (10 parasites per macrophage)[2].

  • Incubate the plates for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.

  • After incubation, wash the wells three times with pre-warmed PBS or RPMI-1640 to remove non-internalized promastigotes[3].

  • Add fresh complete RPMI-1640 medium to each well.

Protocol 3: Assessment of MF29 Anti-leishmanial Activity (EC50)
  • Prepare serial dilutions of MF29 in complete RPMI-1640 medium. Based on previous findings, suggested concentrations are 0.125 µM, 0.25 µM, and 0.5 µM[2]. A wider range may be used for initial screening.

  • Add the different concentrations of MF29 to the wells containing infected macrophages. Include wells with a reference drug and untreated infected cells (negative control).

  • Incubate the plates for 48 and 96 hours at 37°C, 5% CO2[2].

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Quantify the parasite load by light microscopy. Count the number of infected macrophages and the number of amastigotes per 100 macrophages.

  • The percentage of infection reduction is calculated relative to the untreated control.

  • The EC50 value (the concentration of MF29 that reduces the parasite load by 50%) is determined by non-linear regression analysis of the dose-response curve[2].

Protocol 4: Host Cell Cytotoxicity Assay (CC50)
  • Seed uninfected macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Add the same serial dilutions of MF29 used in the efficacy assay to the wells.

  • Incubate for the same duration as the efficacy assay (e.g., 96 hours).

  • Assess cell viability using a colorimetric method such as the AlamarBlue (Resazurin) assay[4]. Add AlamarBlue solution (10% final concentration) to each well and incubate for 4-6 hours.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to the untreated control cells.

  • The CC50 value (the concentration of MF29 that reduces host cell viability by 50%) is determined by non-linear regression analysis.

Protocol 5: Determination of Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter for evaluating the potential of a drug candidate. It represents the ratio of the compound's toxicity to its efficacy. A higher SI value indicates greater selectivity for the parasite over the host cell.

Calculation: SI = CC50 / EC50

Data Presentation and Analysis

Quantitative data should be organized into clear tables to facilitate comparison of MF29's activity across different Leishmania species and experimental conditions.

Table 1: In Vitro Activity of MF29 Against Intracellular Amastigotes (96h incubation)

Leishmania SpeciesEC50 (µM)
L. major LV39[Insert Value]
L. major Sd[Insert Value]
L. mexicana[Insert Value]
Data to be populated from experimental results. Values are determined by non-linear regression analysis of dose-response curves.[2]

Table 2: Cytotoxicity and Selectivity Index of MF29 (96h incubation)

Cell TypeCC50 (µM)Leishmania SpeciesSelectivity Index (SI)
BMDM[Insert Value]L. major LV39[CC50/EC50]
BMDM[Insert Value]L. major Sd[CC50/EC50]
BMDM[Insert Value]L. mexicana[CC50/EC50]
Data to be populated from experimental results.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture_Leishmania Culture Leishmania (Promastigotes) Infection Infect Macrophages (MOI=10, 4h) Culture_Leishmania->Infection Culture_Macrophages Culture Macrophages (e.g., BMDM) Culture_Macrophages->Infection Prep_MF29 Prepare MF29 Stock & Serial Dilutions Treatment Treat with MF29 (0, 48, 96h) Prep_MF29->Treatment Cytotoxicity Cytotoxicity Assay (CC50 on Host Cells) Prep_MF29->Cytotoxicity Wash Wash to Remove Extracellular Parasites Infection->Wash Wash->Treatment Fix_Stain Fix & Giemsa Stain Treatment->Fix_Stain Quantify Microscopy: Quantify Parasite Load Fix_Stain->Quantify EC50 Calculate EC50 Quantify->EC50 SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI Cytotoxicity->SI

Caption: Workflow for assessing MF29's anti-leishmanial activity.

Proposed Mechanism of Action of MF29

G MF29 MF29 Compound Assembly Microtubule Assembly MF29->Assembly Inhibits Tubulin Leishmania Tubulin (Microtubule Subunit) Tubulin->Assembly Required for Disruption Disruption of Cytoskeleton, Mitosis, and Motility Assembly->Disruption Death Parasite Death Disruption->Death

Caption: MF29 inhibits Leishmania tubulin assembly, leading to parasite death.

Macrophage Signaling Modulation by Leishmania

G cluster_leishmania Leishmania Parasite cluster_macrophage Host Macrophage Signaling Leishmania Leishmania (e.g., gp63) SHP1 SHP-1 (Phosphatase) Leishmania->SHP1 Activates NFkB NF-κB / AP-1 (Transcription Factors) Leishmania->NFkB Cleaves/ Degrades JAK_STAT JAK/STAT Pathway SHP1->JAK_STAT Inhibits MAPK MAPK Pathway (Erk1/2) SHP1->MAPK Inhibits Activation Macrophage Activation (NO, IL-12 Production) JAK_STAT->Activation Leads to MAPK->Activation Leads to NFkB->Activation Leads to MF29 MF29 Action Parasite_Death Parasite Elimination MF29->Parasite_Death Induces Parasite_Death->Leishmania Prevents Modulation

Caption: Leishmania subverts macrophage signaling; MF29 prevents this by killing the parasite.

References

Troubleshooting & Optimization

Improving the solubility of Antileishmanial agent-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antileishmanial agent S-4, chemically identified as 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Antileishmanial agent S-4?

A1: The aqueous solubility of Antileishmanial agent S-4 has been determined to be 299.7 ± 6.42 μM in phosphate-buffered saline (PBS) at pH 7.4[1][2]. This indicates that the compound is not poorly soluble under these conditions and may not present significant solubility-related challenges in standard aqueous buffers for in vitro assays[2].

Q2: What are the key physicochemical and pharmacokinetic properties of Antileishmanial agent S-4?

A2: A summary of the key in vitro properties of Antileishmanial agent S-4 is presented in the table below.

PropertyValueReference
Aqueous Solubility (PBS, pH 7.4) 299.7 ± 6.42 μM[1][2]
Permeability (PAMPA) Medium (Log Pe = -5.53 ± 0.01)[1][2]
Distribution Coefficient (Log D, octanol/PBS) 0.54[1][2]
Distribution Coefficient (Log D, cyclohexane/PBS) -1.33[1][2]
Plasma Protein Binding 78.82 ± 0.13%[1][2]
Metabolism (Phase I, 1 hour) 36.07 ± 4.15% remaining[1][2]

Q3: Is Antileishmanial agent S-4 stable in common experimental solutions?

A3: Yes, studies have shown that Antileishmanial agent S-4 is stable (with over 95% of the compound remaining) in PBS (pH 7.4), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)[2].

Troubleshooting Guides

Problem 1: I am observing precipitation of Antileishmanial agent S-4 in my cell culture medium.

  • Possible Cause 1: Exceeding the solubility limit.

    • Solution: Although the reported solubility is relatively good, high concentrations in complex biological media containing proteins and other components could lead to precipitation. Try preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it further in the culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your cells (typically ≤ 0.5% v/v).

  • Possible Cause 2: pH effects.

    • Solution: The solubility of ionizable compounds can be pH-dependent. While stable at pH 7.4, significant shifts in the pH of your culture medium due to factors like high cell density or bacterial contamination could affect the solubility of S-4. Monitor and maintain the pH of your culture medium.

  • Possible Cause 3: Interaction with media components.

    • Solution: Components of the culture medium, such as serum proteins, can sometimes interact with compounds and cause precipitation. Consider reducing the serum concentration if your experimental design allows, or test different types of serum.

Problem 2: I am seeing lower than expected potency in my in vitro assays.

  • Possible Cause 1: Compound adsorption to plasticware.

    • Solution: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. To mitigate this, consider using low-adsorption plasticware or pre-treating your plates and tubes with a blocking agent like bovine serum albumin (BSA).

  • Possible Cause 2: Insufficient dissolution of the compound.

    • Solution: Ensure your stock solution is fully dissolved before further dilution. Use gentle warming or sonication to aid dissolution, but be mindful of potential compound degradation with excessive heat.

Problem 3: How can I improve the oral bioavailability of Antileishmanial agent S-4 for in vivo studies?

  • Solution: While S-4 has shown oral activity in mice, its medium permeability and moderate plasma protein binding suggest that formulation strategies could enhance its in vivo performance.[3] Consider the following approaches:

    • Salt Formation: Creating a salt form of the compound can significantly improve its dissolution rate and solubility.[4]

    • Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug, leading to faster dissolution.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the absorption of lipophilic drugs.[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess amount of Antileishmanial agent S-4 to a vial containing a known volume of buffer (e.g., PBS, pH 7.4). B Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A->B Incubate C Separate the solid phase from the solution by centrifugation or filtration (using a filter that does not bind the compound). B->C Separate D Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). C->D Analyze

Workflow for shake-flask solubility determination.

Protocol 2: General Workflow for Improving Solubility of a Poorly Soluble Antileishmanial Agent

This diagram outlines a general strategy for addressing solubility issues with antileishmanial drug candidates.

G A Initial Screening: Determine aqueous solubility of the antileishmanial agent. B Is solubility a limiting factor for in vitro/in vivo studies? A->B C Proceed with standard formulation. B->C No D Solubility Enhancement Strategies B->D Yes E Physical Modifications: - Particle size reduction (micronization, nanosuspension) - Solid dispersions - Complexation (e.g., with cyclodextrins) D->E F Chemical Modifications: - Salt formation - Prodrug synthesis D->F G Formulation Approaches: - Co-solvents - Surfactants - Lipid-based systems (e.g., liposomes, SEDDS) D->G H Evaluate improved solubility and re-assess biological activity. E->H F->H G->H

Decision workflow for solubility enhancement.

References

Technical Support Center: Overcoming Antileishmanial Agent-29 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the in vitro toxicity of Antileishmanial agent-29.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound (also known as Compound 110) is an orally active experimental compound that has demonstrated efficacy in protecting mice from Leishmania infection.[1] While its precise mechanism of action is not fully elucidated in publicly available literature, many antileishmanial drugs target parasite-specific metabolic pathways or cellular components, such as mitochondria.[2]

Q2: High cytotoxicity of this compound is observed in my initial screening with mammalian cells. What are the immediate next steps?

High initial cytotoxicity is a common hurdle in the early stages of drug development.[3] A systematic approach is crucial to understand and mitigate this effect. The initial focus should be on confirming the observation and then identifying the optimal, non-toxic concentration for your specific cell line and experimental conditions.[4]

Q3: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?

Toxicity from small molecule inhibitors can stem from several factors:

  • Off-target effects: The agent may interact with unintended cellular targets in mammalian cells.[4]

  • High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) against the parasite can lead to non-specific effects and cell death.[4]

  • Prolonged exposure: Continuous exposure can disrupt normal cellular functions.[4]

  • Solvent toxicity: The solvent used to dissolve the agent (e.g., DMSO) can be toxic to cells at certain concentrations.[4]

  • Metabolite toxicity: Cellular metabolism of the agent might produce toxic byproducts.[4]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

The ideal concentration should be determined empirically for each cell line. A dose-response curve is essential to identify a concentration that is effective against the parasite while minimizing host cell toxicity.[4]

Troubleshooting Guide

Issue 1: High Levels of Mammalian Cell Death Observed After Treatment

Possible Cause Solution
Inhibitor concentration is too high. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Start with a broad range of concentrations.[4]
Prolonged exposure to the agent. Reduce the incubation time. Determine the minimum time required to achieve the desired antileishmanial effect.[4]
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[4]
Cell line is particularly sensitive. Consider using a more robust cell line if appropriate for your experimental model.[4]
Agent has degraded or is impure. Use a fresh stock of the agent from a reputable source.

Issue 2: Inconsistent Results or Lack of Antileishmanial Activity

Possible Cause Solution
Inhibitor is not active. Check the storage conditions and age of the agent. Prepare a fresh stock solution.
Inhibitor concentration is too low. Increase the concentration of the agent based on dose-response experiments.[4]
Incorrect timing of treatment. The agent must be added before or at the same time as the parasite infection of the host cells. Optimize the timing of the treatment.[4]

Quantitative Data Summary

The following tables provide illustrative data based on typical findings for antileishmanial compounds. This should serve as a template for reporting your experimental results with this compound.

Table 1: Illustrative Cytotoxicity and Efficacy of this compound

CompoundCC50 in J774A.1 Macrophages (µM)IC50 against L. donovani amastigotes (µM)Selectivity Index (SI = CC50/IC50)
This compound50510
Miltefosine (Control)252.510

Table 2: Effect of Co-treatment on this compound Toxicity

TreatmentCC50 in J774A.1 Macrophages (µM)
This compound alone50
This compound + Antioxidant (e.g., N-acetylcysteine)>100

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability.[5]

1. Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at an optimal density. c. Incubate for 24 hours to allow for cell attachment.[5]

2. Compound Treatment: a. Prepare serial dilutions of this compound. b. Add the different concentrations of the compound to the wells. c. Include untreated and vehicle control wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

3. MTT Addition and Solubilization: a. Prepare a 5 mg/mL solution of MTT in sterile PBS.[5] b. Add 10 µL of the MTT solution to each well.[5] c. Incubate for 2-4 hours at 37°C. d. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[3]

4. Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader.[3] b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the percentage of viability against the log of the drug concentration to determine the CC50 value.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Mammalian Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells agent_prep Prepare this compound Dilutions add_agent Add Agent to Cells agent_prep->add_agent seed_cells->add_agent incubation Incubate for 24-72h add_agent->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_mitigation Mitigation Strategy agent This compound ros Reactive Oxygen Species (ROS) agent->ros induces mapk MAPK Pathway ros->mapk activates apoptosis Apoptosis mapk->apoptosis can lead to antioxidant Antioxidant (e.g., NAC) antioxidant->ros scavenges

Caption: Potential Toxicity Pathway and Mitigation.

References

Technical Support Center: Optimizing In Vivo Dosage of Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Antileishmanial agent-29 (also known as Compound 110), an orally active quinoxaline (B1680401) derivative. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known efficacy?

A1: this compound is an orally active compound belonging to the quinoxaline class of molecules. Preclinical studies in murine models have demonstrated its efficacy in protecting against Leishmania infection.[1]

Q2: What is a recommended starting dosage for in vivo studies with this compound?

A2: Based on available data, effective dosages in mice range from 40 to 60 mg/kg, administered orally once daily for 10 consecutive days.[1] The optimal dosage for a specific experimental model may require further titration.

Q3: What is the proposed mechanism of action for this compound?

A3: While the precise signaling cascade for this compound is yet to be fully elucidated, studies on related quinoxaline derivatives suggest a primary mechanism involving the induction of mitochondrial dysfunction within the Leishmania parasite. This leads to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and ultimately, an apoptosis-like cell death cascade in the parasite.

Q4: Which animal models are appropriate for testing this compound?

A4: The choice of animal model is contingent on the type of leishmaniasis being studied.

  • Visceral Leishmaniasis (VL): BALB/c mice are a commonly used and susceptible model for Leishmania donovani or Leishmania infantum infection. The Syrian golden hamster is also considered an excellent model as it closely mimics the clinicopathological features of human VL.

  • Cutaneous Leishmaniasis (CL): BALB/c mice are also widely used for studying CL caused by species such as Leishmania major or Leishmania amazonensis.

Troubleshooting Guide

Issue 1: High variability in infection levels between animals in the same group.

  • Possible Cause: Inconsistent parasite inoculum.

  • Troubleshooting Tip: Ensure the parasite culture is in the infective (metacyclic) stage and that the inoculum size is consistent for each animal. Standardize the route and location of injection.

Issue 2: Poor oral bioavailability or inconsistent drug exposure.

  • Possible Cause: Issues with the vehicle used for oral gavage or animal stress affecting absorption.

  • Troubleshooting Tip: Ensure this compound is properly solubilized or suspended in a suitable vehicle. Consider using a refined method for oral administration, such as incorporating the drug into a palatable jelly, to minimize stress associated with gavage.

Issue 3: Observed toxicity in treated animals (e.g., weight loss, hypoactivity).

  • Possible Cause: The dosage may be too high for the specific mouse strain or the formulation may have toxic components. Quinoxaline derivatives have been associated with cardiac and splenic toxicity at higher doses.

  • Troubleshooting Tip: Perform a maximum tolerated dose (MTD) study before efficacy trials. Monitor animals daily for clinical signs of toxicity. If toxicity is observed, consider reducing the dose or optimizing the formulation.

Issue 4: The agent shows good in vitro activity but poor in vivo efficacy.

  • Possible Cause: Unfavorable pharmacokinetic properties (e.g., rapid metabolism, poor absorption) or the chosen animal model may not be appropriate.

  • Troubleshooting Tip: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. Ensure the chosen animal model is susceptible to the Leishmania species used and that the disease progression is well-characterized.

Quantitative Data Summary

The following tables summarize key quantitative data for consideration when designing in vivo experiments with this compound and related compounds.

Table 1: In Vivo Efficacy of this compound

ParameterValueSpeciesRouteReference
Effective Dose40 - 60 mg/kg/day for 10 daysMouseOral[1]

Table 2: Comparative Efficacy of Standard Antileishmanial Drugs (for benchmarking)

DrugDosageRouteTargetEfficacy
Miltefosine20 mg/kg/day for 5 daysOralVisceral Leishmaniasis (L. donovani) in BALB/c mice~85% reduction in liver parasite burden
Amphotericin B1 mg/kg/day for 5 daysIntravenousVisceral Leishmaniasis (L. donovani) in BALB/c mice>95% reduction in liver parasite burden
Miltefosine20 mg/kg/day for 3 weeksOralCutaneous Leishmaniasis (L. amazonensis) in BALB/c miceSignificant decrease in lesion thickness

Experimental Protocols

Protocol 1: In Vivo Efficacy Against Visceral Leishmaniasis (L. donovani)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Infect mice intravenously via the lateral tail vein with 1 x 107L. donovani metacyclic promastigotes.

  • Treatment Initiation: Begin treatment 14 days post-infection.

  • Drug Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer this compound orally via gavage at 40 mg/kg and 60 mg/kg body weight, once daily for 10 consecutive days. Include a vehicle control group and a positive control group (e.g., Miltefosine at 20 mg/kg/day for 5 days).

  • Efficacy Assessment: Euthanize mice 7 days after the final treatment. Aseptically remove the liver and spleen.

  • Parasite Load Determination: Determine the parasite burden in the liver and spleen by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of amastigotes, expressed as Leishman-Donovan Units (LDU).

Protocol 2: In Vivo Efficacy Against Cutaneous Leishmaniasis (L. major)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Infect mice subcutaneously in the footpad with 2 x 106L. major metacyclic promastigotes.

  • Treatment Initiation: Begin treatment when lesions become measurable (typically 3-4 weeks post-infection).

  • Drug Formulation and Dosing: As described in Protocol 1.

  • Efficacy Assessment:

    • Lesion Size: Measure the diameter of the footpad lesion weekly using a digital caliper.

    • Parasite Load: At the end of the experiment, euthanize the mice and determine the parasite load in the infected footpad and draining lymph node by quantitative PCR or limiting dilution assay.

Visualizations

experimental_workflow_vl Experimental Workflow for Visceral Leishmaniasis cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis animal_model Select BALB/c Mice (6-8 weeks old) infection Infect with L. donovani (1x10^7 promastigotes, IV) animal_model->infection incubation Incubation Period (14 days) infection->incubation grouping Randomize into Groups: - Vehicle Control - this compound (40 mg/kg) - this compound (60 mg/kg) - Positive Control incubation->grouping dosing Oral Administration (Daily for 10 days) grouping->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia (Day 7 post-treatment) monitoring->euthanasia organ_collection Collect Liver & Spleen euthanasia->organ_collection parasite_quant Determine Parasite Load (LDU) organ_collection->parasite_quant data_analysis Statistical Analysis parasite_quant->data_analysis

Caption: Workflow for visceral leishmaniasis in vivo study.

signaling_pathway Proposed Mechanism of this compound cluster_parasite Leishmania Parasite cluster_host Host Macrophage agent29 This compound (Quinoxaline) mitochondrion Mitochondrion agent29->mitochondrion Targets macrophage Infected Macrophage ros Increased ROS (Reactive Oxygen Species) mitochondrion->ros membrane_potential Disrupted Mitochondrial Membrane Potential (ΔΨm) mitochondrion->membrane_potential apoptosis Apoptosis-like Cell Death ros->apoptosis membrane_potential->apoptosis parasite_clearance Parasite Clearance apoptosis->parasite_clearance Leads to

Caption: Proposed signaling pathway for this compound.

References

Troubleshooting inconsistent results with Antileishmanial agent-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antileishmanial agent-29. The information is designed to address common issues encountered during in vitro and in vivo experiments, helping you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our promastigote assays. What are the potential causes?

A1: Inconsistent results in antileishmanial assays can arise from several factors. A primary source of variability is the biological state of the Leishmania parasites and the experimental conditions.[1] Key factors include:

  • Parasite Growth Phase: Ensure that parasites are always harvested from the mid-logarithmic growth phase for experiments. Parasites in stationary phase can exhibit altered metabolic activity and drug susceptibility.

  • Culture Media: Variations in media composition, pH, and serum supplementation can impact parasite growth and drug interaction.[1]

  • Serum Batch Variability: Fetal Bovine Serum (FBS) is a significant source of variability due to lot-to-lot differences in composition.[1] It is recommended to test and reserve a large batch of FBS for a complete series of experiments.

  • Compound Storage and Handling: Ensure this compound is stored correctly and that stock solutions are prepared fresh. Improper storage can lead to degradation of the compound.

Q2: Why is this compound highly effective against promastigotes but shows significantly lower activity against intracellular amastigotes?

A2: This is a common observation for many antileishmanial compounds. The discrepancy arises from the distinct biological and physiological differences between the two life cycle stages of the parasite:[1]

  • Metabolic Differences: Promastigotes, the form found in the sandfly vector, and amastigotes, the form that resides within mammalian macrophages, have different metabolic pathways. A compound targeting a specific pathway in promastigotes may be less effective against amastigotes.

  • Drug Uptake: The compound must cross the macrophage plasma membrane and the phagolysosomal membrane to reach the intracellular amastigote. Poor permeability across these membranes can reduce the effective concentration of the agent at its target site.

  • Host Cell Interaction: The intracellular environment of the macrophage is different from the culture medium, and the host cell can sometimes metabolize the compound, reducing its efficacy.

Q3: Our positive control, such as Amphotericin B or Miltefosine, is showing reduced activity in our assays. What could be wrong?

A3: A decrease in the potency of a positive control drug can indicate several underlying issues:[1][2]

  • Drug Degradation: Verify that the control drug is stored under the recommended conditions and has not expired. Prepare fresh stock solutions frequently.

  • Parasite Resistance: Over time and with continuous culture, Leishmania strains can develop resistance to standard drugs.[2][3] It is advisable to periodically test the susceptibility of your parasite stocks or use a freshly recovered strain.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or low parasite viability at the start of the experiment, can affect the performance of control drugs.[1]

Q4: We are observing toxicity in our host cells (macrophages) at concentrations where this compound is effective against amastigotes. How can we address this?

A4: Balancing efficacy and toxicity is a critical step in drug development. If you observe host cell toxicity, consider the following:

  • Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) in a host cell line to the effective concentration (IC50) against the parasite. A higher SI is desirable.

  • Time- and Concentration-Dependent Toxicity: Conduct experiments to determine if the toxicity is dependent on the concentration and/or the duration of exposure. It may be possible to reduce toxicity by using a shorter incubation time.

  • Alternative Formulations: For in vivo studies, consider drug delivery systems, such as liposomal formulations, which can help target the drug to infected cells and reduce systemic toxicity.[2][4]

Troubleshooting Inconsistent Results

The table below outlines common problems, their potential causes, and recommended solutions when working with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent parasite growth phase.2. Batch-to-batch variation in media or serum.[1]3. Inaccurate compound dilutions.[1]1. Standardize parasite culture and harvest at a specific density in the log phase.2. Use a single, pre-tested batch of FBS and media for the duration of the study.3. Calibrate pipettes regularly and prepare fresh serial dilutions for each experiment.
Low potency against intracellular amastigotes 1. Poor membrane permeability of the compound.2. The compound is effluxed from the host cell.3. The target is not essential for the amastigote stage.1. Evaluate the physicochemical properties of the compound.2. Test for inhibition by known efflux pump inhibitors.3. Investigate the mechanism of action to understand stage-specific effects.
Unexpected host cell toxicity 1. Off-target effects of the compound.2. Contamination of the compound stock.3. Sensitivity of the specific host cell line.1. Perform counter-screening against a panel of cell lines.2. Verify the purity of the compound stock.3. Use a different host cell line (e.g., primary peritoneal macrophages vs. a cell line like J774A.1).
Loss of compound activity over time 1. Degradation of the compound in storage or solution.2. Development of parasite resistance in continuous culture.[3]1. Store the compound under recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions.2. Use low-passage parasite cultures and periodically check their susceptibility to reference drugs.

Experimental Protocols

In Vitro Assay for Intracellular Amastigote Susceptibility

This protocol describes a standard method for evaluating the efficacy of this compound against intracellular Leishmania amastigotes in a macrophage cell line.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in late logarithmic/early stationary phase.

  • Macrophage cell line (e.g., J774A.1).

  • RPMI-1640 medium supplemented with 10% FBS.

  • This compound stock solution.

  • Positive control drug (e.g., Miltefosine).

  • 96-well clear-bottom black plates.

  • Giemsa stain or a DNA-binding fluorescent dye (e.g., DAPI).

Methodology:

  • Macrophage Seeding: Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Phagocytosis: Incubate the infected plates for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Free Parasites: Gently wash the wells twice with pre-warmed medium to remove any non-internalized promastigotes.[1]

  • Compound Addition: Add fresh medium containing serial dilutions of this compound to the wells. Include wells for untreated controls and a positive control drug.

  • Incubation with Compound: Incubate the plate for 72 hours at 37°C with 5% CO2.[1]

  • Assay Readout:

    • Fix the cells with methanol.

    • Stain the cells with Giemsa or a fluorescent dye.

    • Quantify the number of amastigotes per macrophage and the percentage of infected macrophages using a microscope or a high-content imaging system.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of infection inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for this compound, where it induces mitochondrial dysfunction, a known target for antileishmanial drugs.[5]

Antileishmanial_Agent_29_MOA cluster_parasite Leishmania Parasite agent Antileishmanial agent-29 membrane Mitochondrial Membrane agent->membrane disrupts potential Loss of Membrane Potential (ΔΨm) membrane->potential atp ATP Depletion potential->atp ros Increased ROS Production potential->ros apoptosis Apoptosis-like Cell Death atp->apoptosis ros->apoptosis

Caption: Hypothetical mechanism of this compound targeting mitochondrial function.

Experimental Workflow

This diagram outlines the key steps in the in vitro screening of this compound against intracellular amastigotes.

Experimental_Workflow cluster_workflow In Vitro Amastigote Assay Workflow A 1. Seed Macrophages B 2. Infect with Promastigotes A->B C 3. Add Agent-29 B->C D 4. Incubate (72h) C->D E 5. Fix & Stain D->E F 6. Quantify Infection E->F G 7. Calculate IC50 F->G

Caption: Workflow for evaluating this compound against intracellular amastigotes.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting inconsistent experimental results.

Troubleshooting_Logic start Inconsistent Results? check_controls Positive/Negative Controls OK? start->check_controls check_parasites Review Parasite Culture Protocol (Growth Phase, Passage #) issue_compound Issue is with the Compound/Parasite check_parasites->issue_compound check_reagents Verify Reagents (Media, FBS, Compound) issue_assay Issue is with the Assay Conditions check_reagents->issue_assay check_controls->check_parasites No check_controls->check_reagents No solution Standardize Protocols & Rerun check_controls->solution Yes issue_assay->solution issue_compound->solution

Caption: Decision tree for troubleshooting inconsistent results with this compound.

References

How to reduce off-target effects of Antileishmanial agent-29

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antileishmanial Agent-29

Fictional Disclaimer: this compound (ALA-29) is a hypothetical compound created for illustrative purposes within this technical support guide. The information provided is based on established principles of kinase inhibitor development and strategies for mitigating off-target effects. ALA-29 is conceptualized as an inhibitor of Leishmania donovani's cdc2-related kinase 12 (CRK12).

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel antileishmanial agent, ALA-29. Our aim is to help you mitigate potential off-target effects and ensure the accuracy of your experimental outcomes.

Troubleshooting Guide: Managing Off-Target Effects

Unexpected results, such as host cell cytotoxicity or paradoxical signaling, can often be attributed to off-target effects. The primary cause of such effects is the structural similarity of the ATP-binding pocket across the human kinome, which can lead to unintended interactions.[1] This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: High Levels of Host Cell Cytotoxicity at Effective Concentrations

High levels of cell death observed at concentrations intended to inhibit Leishmania growth can confound experimental results.[2]

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Conduct a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Compare the IC50/Kd values; prioritize off-targets that are inhibited with a potency similar to or greater than the intended target.[3] 3. Use a structurally unrelated inhibitor for the same target to see if the phenotype persists.[1]Identification of specific off-target kinases responsible for cytotoxicity. If cytotoxicity is not observed with a different inhibitor, it suggests the effect is off-target.
Inappropriate Dosage Perform a detailed dose-response curve to determine the lowest effective concentration that maintains the desired on-target effect while minimizing cytotoxicity.[2]Reduced host cell death while preserving antileishmanial activity.
Compound Solubility Issues 1. Verify the solubility of ALA-29 in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[2]Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.

Issue 2: Discrepancy Between Phenotype and On-Target Inhibition

The observed cellular phenotype does not align with the known function of the target kinase, L. donovani CRK12.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Pathway Activation/Inhibition 1. Perform Western blotting to analyze the phosphorylation status of key proteins in related pathways that are not expected to be affected.[2] 2. Use genetic methods like siRNA or CRISPR/Cas9 to knock down the primary target. If the resulting phenotype differs from that of ALA-29 treatment, off-target effects are likely.[1][3]Identification of unintended signaling pathway modulation. A match between the genetic knockdown phenotype and the inhibitor's effect supports an on-target mechanism.[1]
Feedback Loop Activation Inhibition of the primary target may lead to feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[1]A detailed time-course experiment may reveal initial on-target inhibition followed by compensatory signaling.
Polypharmacology The agent may be beneficially engaging multiple pathways, a phenomenon known as polypharmacology.[1]Further investigation may reveal a multi-targeted therapeutic advantage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ALA-29, and why is it prone to off-target effects?

A1: ALA-29 is designed to inhibit Leishmania donovani's cdc2-related kinase 12 (CRK12), an essential protein for parasite proliferation.[4] Like many kinase inhibitors, ALA-29 targets the ATP-binding pocket of the enzyme.[3] Due to the conserved nature of this pocket across the broader human kinome, there is a risk of the inhibitor binding to and modulating the activity of kinases other than its intended target, leading to off-target effects.[1]

Q2: How can I confirm that the observed antileishmanial activity is due to on-target CRK12 inhibition?

A2: To confirm on-target activity, a "rescue" experiment is recommended. Transfect Leishmania parasites with a version of the CRK12 gene that has been mutated to be resistant to ALA-29. If the compound's antileishmanial effects are diminished in these resistant parasites, it strongly indicates that the activity is on-target.[2]

Q3: What are the best practices for selecting an appropriate concentration of ALA-29 for my experiments?

A3: It is crucial to use the lowest effective concentration to minimize off-target binding.[2] We recommend performing a comprehensive dose-response analysis to determine the IC50 value (the concentration that inhibits 50% of kinase activity).[5] Your experimental concentration should ideally be close to this value to maintain a balance between efficacy and specificity.

Q4: Are off-target effects always detrimental?

A4: Not necessarily. In some instances, off-target effects can contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology.[1] For example, an inhibitor might beneficially engage multiple pathways.[6] However, it is critical to identify and characterize all off-target interactions to fully understand the compound's mechanism of action and potential for toxicity.[7]

Q5: What initial steps should I take if I suspect my results are influenced by off-target effects?

A5: A multi-pronged approach is best. First, conduct a thorough literature review of ALA-29's known selectivity profile.[1] Second, use a structurally different inhibitor against the same primary target to see if the results are consistent.[1] Finally, consider using genetic methods like siRNA to validate that the observed phenotype is a direct result of inhibiting the intended target.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of ALA-29 by screening it against a large panel of human kinases.[2]

Methodology:

  • Compound Preparation: Prepare serial dilutions of ALA-29 in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified recombinant kinases (e.g., >400).[8]

  • Assay Performance: The service will typically perform a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate for each kinase.[8]

    • In a microplate, the kinase, its substrate, and the assay buffer are combined.[3]

    • The diluted ALA-29 or DMSO control is added.[3]

    • The reaction is initiated by adding [γ-³³P]ATP.[8]

    • After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter plate.[3]

  • Data Analysis: The amount of radioactivity on the filter is measured using a scintillation counter.[8] The percentage of inhibition for each kinase at a given ALA-29 concentration is calculated relative to the DMSO control. The results are often presented as a percentage of control or as IC50 values for significant off-target hits.

Protocol 2: Western Blotting for Off-Target Pathway Analysis

Objective: To investigate if ALA-29 affects signaling pathways other than the intended target pathway.[2]

Methodology:

  • Cell Culture and Treatment: Plate host cells (e.g., macrophages) and treat them with ALA-29 at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control (DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest in relevant off-target pathways (e.g., p-ERK/ERK, p-JNK/JNK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify unexpected changes in phosphorylation.[2]

Visualizations

G cluster_0 ALA-29 Administration cluster_1 Parasite cluster_2 Host Cell ALA29 ALA-29 Leishmania_CRK12 Leishmania CRK12 (On-Target) ALA29->Leishmania_CRK12 Inhibits Human_Kinase Human Kinase (e.g., CDK2) (Off-Target) ALA29->Human_Kinase Inhibits Parasite_Proliferation Parasite Proliferation Leishmania_CRK12->Parasite_Proliferation Promotes Antileishmanial_Effect Antileishmanial Effect Cell_Cycle Host Cell Cycle Human_Kinase->Cell_Cycle Regulates Cytotoxicity Cytotoxicity

Caption: On-target vs. off-target effects of ALA-29.

G Start Unexpected Experimental Result (e.g., Host Cell Cytotoxicity) Step1 Step 1: Dose-Response Analysis Is the effect dose-dependent? Start->Step1 Step2 Step 2: Use Structurally Different Inhibitor Does the new inhibitor cause the same effect? Step1->Step2 Yes Refine Refine compound or dosage Step1->Refine No Step3 Step 3: Genetic Knockdown (siRNA/CRISPR) Does knockdown of the target replicate the effect? Step2->Step3 No Conclusion_On_Target Conclusion: Likely On-Target Effect (or on-target toxicity) Step2->Conclusion_On_Target Yes Conclusion_Off_Target Conclusion: Likely Off-Target Effect Step3->Conclusion_Off_Target No Step3->Conclusion_On_Target Yes Step4 Step 4: Kinome Profiling Identify specific off-targets. Step4->Refine Conclusion_Off_Target->Step4

References

Technical Support Center: Synthesis of Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Antileishmanial agent-29. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis.

Hypothetical Synthesis Overview

For the context of this guide, "this compound" is a hypothetical 2,4-disubstituted quinoline (B57606), a class of compounds known for its promising antileishmanial activity. The synthesis is a two-step process:

  • Step 1: Modified Friedländer Annulation to synthesize the 2-aryl-4-chloroquinoline intermediate.

  • Step 2: Suzuki-Miyaura Cross-Coupling to introduce a substituted phenyl group at the 4-position.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Step 1: Friedländer Annulation

Question 1: My reaction is producing a significant amount of tar-like material, resulting in a low yield and difficult purification. What could be the cause and how can I mitigate this?

Answer: Tar and polymer formation is a common side reaction in Friedländer and related quinoline syntheses, often due to the polymerization of starting materials or intermediates under strong acidic and high-temperature conditions.[1] To minimize this:

  • Control Temperature: Ensure the reaction temperature does not exceed the recommended value. Localized overheating can be prevented by efficient stirring.

  • Optimize Catalyst: If using a strong acid catalyst, consider reducing its concentration or switching to a milder Lewis acid catalyst.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to degradation and polymerization.

  • Purification: A proper work-up is crucial to separate the product from the tarry residue. Consider a column chromatography purification with a gradient elution.

Question 2: The yield of my 2-aryl-4-chloroquinoline intermediate is consistently low, even with minimal side product formation. What factors should I investigate?

Answer: Low yields can often be attributed to incomplete reaction or suboptimal conditions.

  • Reagent Quality: Ensure that the 2-aminoaryl ketone and the α-methylene carbonyl compound are pure. Impurities can inhibit the reaction.

  • Chlorinating Agent: The choice and amount of chlorinating agent (e.g., POCl₃) are critical. An insufficient amount will lead to incomplete conversion to the chloro-derivative, while an excess can cause side reactions.

  • Water Scavenging: The condensation step is sensitive to water. Ensure you are using anhydrous solvents and reagents.

  • Reaction Conditions: Experiment with reaction time and temperature. Some Friedländer reactions require higher temperatures to proceed to completion.

Step 2: Suzuki-Miyaura Cross-Coupling

Question 1: My Suzuki coupling reaction shows low conversion, with a significant amount of the 4-chloroquinoline (B167314) starting material remaining. What are the likely causes?

Answer: Low conversion in Suzuki coupling is a frequent issue and can often be traced to problems with the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species can be oxidized by trace amounts of oxygen.[2] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). The palladium catalyst, such as Pd₂(dba)₃, can also degrade over time; use a fresh, reliable source.[2]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[2] Use fresh ligands stored under an inert atmosphere.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially with heteroaryl substrates.[2] Use fresh, high-purity boronic acids or consider more stable alternatives like pinacol (B44631) esters or MIDA boronates.[2]

  • Base and Solvent Purity: The choice and purity of the base are critical. Ensure the base is anhydrous (if required) and of high purity. Solvents must also be anhydrous and properly degassed.[2]

Question 2: I am observing a significant amount of homocoupling of my boronic acid and/or dehalogenation of my chloroquinoline starting material. How can I minimize these side reactions?

Answer: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.

  • Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[2] Rigorous degassing of the reaction mixture is essential.

  • Dehalogenation: This side reaction occurs when the aryl halide is reduced instead of undergoing cross-coupling. Potential sources of hydrides, such as certain amine bases or alcohol solvents, can contribute to this.[2] Consider switching to a carbonate or phosphate (B84403) base and an aprotic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: How should I monitor the progress of my reactions? A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and identify any major side products.

Q2: What is the best method for purifying the final product, this compound? A2: Purification of quinoline derivatives often involves column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for final purification if the product is a solid.

Q3: My final compound shows a complex NMR spectrum. What are some common issues in the characterization of substituted quinolines? A3: The structural similarity among quinoline derivatives can sometimes make spectroscopic interpretation challenging.[3] Due to the fused aromatic ring system, long-range couplings can be observed in the ¹H NMR spectrum. Using 2D NMR techniques like COSY and HMQC can be very helpful in unambiguously assigning the proton and carbon signals.[4][5]

Q4: Are there any safety concerns I should be aware of during this synthesis? A4: Yes. Phosphorus oxychloride (POCl₃), used in Step 1, is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. Many solvents and reagents used in organic synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Optimized Reaction Conditions
ParameterStep 1: Friedländer AnnulationStep 2: Suzuki-Miyaura Coupling
Key Reagents 2-Aminoaryl ketone, α-Methylene carbonyl, POCl₃2-Aryl-4-chloroquinoline, Arylboronic acid
Catalyst N/A (Acid-mediated)Pd(PPh₃)₄ (5 mol%)
Ligand N/AN/A (included in catalyst)
Base N/AK₂CO₃ (2.0 eq)
Solvent TolueneToluene/Ethanol/H₂O (4:1:1)
Temperature 110 °C90 °C
Reaction Time 6 - 8 hours12 - 16 hours
Atmosphere NitrogenArgon
Typical Yield 65 - 75%70 - 85%
Table 2: Expected Analytical Data for Hypothetical this compound
AnalysisIntermediate (2-Aryl-4-chloroquinoline)Final Product (this compound)
¹H NMR (CDCl₃, 400 MHz) δ 8.20-7.50 (m, Ar-H), δ 7.45 (s, 1H, H-3)δ 8.30-7.20 (m, Ar-H), δ 7.35 (s, 1H, H-3)
¹³C NMR (CDCl₃, 100 MHz) δ 150.2, 148.5, 142.1, 130.0-120.0 (Ar-C), 118.5 (C-3)δ 155.8, 149.3, 147.8, 138.0-121.0 (Ar-C), 119.7 (C-3)
HRMS (ESI-TOF) [M+H]⁺ Calculated: 254.0578Calculated: 312.1281
Found: 254.0575Found: 312.1285

Experimental Protocols

Step 1: Synthesis of 2-Aryl-4-chloroquinoline Intermediate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.1 eq), and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to 110 °C and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford the 2-aryl-4-chloroquinoline.

Step 2: Synthesis of this compound (Suzuki-Miyaura Coupling)
  • To a Schlenk flask, add the 2-aryl-4-chloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed solvent system (Toluene/Ethanol/H₂O, 4:1:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under Argon. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Suzuki-Miyaura Coupling 2-Aminoaryl Ketone 2-Aminoaryl Ketone Reaction1 POCl3, Toluene 110 °C, 6-8h 2-Aminoaryl Ketone->Reaction1 alpha-Methylene Carbonyl alpha-Methylene Carbonyl alpha-Methylene Carbonyl->Reaction1 Intermediate 2-Aryl-4-chloroquinoline Reaction1->Intermediate Reaction2 Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O 90 °C, 12-16h Intermediate->Reaction2 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_SM Starting materials (SM) still present? Start->Check_SM Check_SideProducts Major side products observed? (e.g., Homocoupling, Dehalogenation) Check_SM->Check_SideProducts No Catalyst_Issue Potential Catalyst Deactivation Check_SM->Catalyst_Issue Yes Solution_SideProducts Improve degassing to reduce homocoupling. Change base/solvent to reduce dehalogenation. Check_SideProducts->Solution_SideProducts Yes Reagent_Issue Reagent Instability/ Purity Issue Catalyst_Issue->Reagent_Issue Solution_Catalyst Use fresh Pd catalyst & ligands. Ensure rigorous degassing. Catalyst_Issue->Solution_Catalyst Conditions_Issue Suboptimal Conditions Reagent_Issue->Conditions_Issue Solution_Reagents Use fresh boronic acid & base. Ensure anhydrous solvents. Reagent_Issue->Solution_Reagents Solution_Conditions Increase temperature. Screen different bases/solvents. Conditions_Issue->Solution_Conditions

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Technical Support Center: Development of Orally Active Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on orally active antileishmanial agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the limited number of orally active antileishmanial drugs?

The development of oral antileishmanial drugs is hampered by several factors. A major issue is the suboptimal efficacy and the emergence of drug resistance to current treatments.[1] Many potential compounds exhibit poor oral bioavailability due to low water solubility and/or inadequate absorption.[1][2] Additionally, significant toxicity and severe side effects associated with existing drugs, such as pentavalent antimonials and amphotericin B, limit their long-term oral use.[1][3] The high cost and limited accessibility of newer agents like liposomal amphotericin B and miltefosine (B1683995) also pose significant barriers, particularly in resource-limited endemic regions.[1]

Q2: Why is drug resistance a recurring problem in leishmaniasis treatment?

Drug resistance is a critical challenge in leishmaniasis control.[4][5] For decades, pentavalent antimonials were the primary treatment, but widespread resistance has rendered them ineffective in many areas, such as the Indian subcontinent.[3][4] More recently, resistance to miltefosine, the first orally administered antileishmanial drug, has been increasingly reported.[6][7] Several factors contribute to the development of resistance, including the widespread misuse of drugs, incomplete treatment courses, and the parasite's ability to develop mechanisms to reduce drug accumulation or alter drug targets.[8] The long half-life of miltefosine, for example, can lead to prolonged periods of sub-therapeutic drug levels, which may facilitate the selection of resistant parasites.[6][9]

Q3: What are the main pharmacokinetic challenges encountered when developing oral antileishmanial agents?

The primary pharmacokinetic (PK) challenges include poor oral bioavailability, unfavorable absorption, distribution, metabolism, and excretion (ADME) profiles, and significant inter-individual variability.[10] For instance, amphotericin B has an oral bioavailability of only 0.3% due to its tendency to precipitate in acidic environments.[1] Miltefosine, while orally available, has a very long terminal half-life (around 31 days), leading to drug accumulation and potential toxicity, as well as posing a risk for resistance development if not managed properly.[2][9][10] Furthermore, understanding the drug concentration at the site of infection, within the phagolysosome of macrophages where the Leishmania amastigotes reside, is technically challenging but crucial for predicting efficacy.[2]

Q4: How can formulation strategies help overcome the challenges of poor drug solubility and bioavailability?

Innovative formulation strategies are essential for improving the oral delivery of antileishmanial drugs. For compounds with low water solubility, techniques such as the development of solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), and nanoformulations can enhance dissolution and absorption.[11][12] Encapsulating drugs in nanosystems like liposomes or polymeric nanoparticles can improve bioavailability, provide sustained release, and even target the drug to infected macrophages.[1][2] For example, liposomal formulations of amphotericin B have significantly reduced its toxicity while maintaining efficacy.[1]

Troubleshooting Guides

Problem: Low Efficacy of a Novel Oral Compound in In Vivo Models Despite Good In Vitro Activity

Possible Causes and Troubleshooting Steps:

  • Poor Oral Bioavailability:

    • Troubleshooting: Conduct thorough pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Assess its solubility in biorelevant media that mimic the gastrointestinal tract.[13] Consider formulation strategies such as micronization, amorphization, or encapsulation in lipid-based or nanoparticle systems to improve solubility and absorption.[1][12]

  • Inadequate Drug Exposure at the Site of Infection:

    • Troubleshooting: Measure drug concentrations in plasma and, if possible, in relevant tissues (liver, spleen, skin) and within macrophages.[2][14] The goal is to ensure that the drug concentration at the site of infection exceeds the minimum inhibitory concentration (MIC) for a sufficient duration.

  • Rapid Metabolism:

    • Troubleshooting: Perform in vitro metabolism studies using liver microsomes to identify potential metabolic liabilities. If the compound is rapidly metabolized, consider chemical modifications to block metabolic sites without compromising activity.

  • Mismatch between In Vitro and In Vivo Models:

    • Troubleshooting: Ensure that the in vitro assay conditions are relevant to the in vivo environment. For example, test the compound's activity against intracellular amastigotes rather than just promastigotes.[15] Use animal models that are most representative of human leishmaniasis for the target species.[16]

Problem: Emergence of Drug Resistance During Preclinical Development

Possible Causes and Troubleshooting Steps:

  • Sub-optimal Dosing Regimen:

    • Troubleshooting: Optimize the dosing regimen (dose and frequency) in animal models to maintain drug concentrations above the mutant prevention concentration (MPC) as much as possible. This minimizes the selection of resistant parasites.

  • Long Drug Half-Life:

    • Troubleshooting: If the drug has a very long half-life, be aware that prolonged sub-therapeutic concentrations after treatment cessation can drive resistance.[9] Consider strategies to manage this, such as combination therapy.

  • Pre-existing Resistant Subpopulations:

    • Troubleshooting: Characterize the baseline susceptibility of different Leishmania strains and clinical isolates to the new compound. This will help identify any intrinsic resistance.

  • Monotherapy Approach:

    • Troubleshooting: Investigate the efficacy of your compound in combination with other existing antileishmanial drugs. Combination therapy is a key strategy to delay the emergence of resistance.[8]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Selected Antileishmanial Drugs

DrugRoute of AdministrationOral BioavailabilityTerminal Half-lifePrimary Excretion RouteKey PK Challenges
Pentavalent Antimonials Intramuscular/IntravenousPoorLong (due to conversion to SbIII)RenalParenteral administration required; long half-life of active form.[10]
Amphotericin B Intravenous~0.3%Formulation dependent (slower for liposomal)Renal and FecalVery low oral bioavailability; nephrotoxicity.[1][10]
Miltefosine OralGood~31 daysNot well characterizedVery long half-life leading to accumulation and potential for resistance.[2][9][10]
Paromomycin Intramuscular/TopicalPoor~2-3 hoursRenal (unchanged)Poor oral absorption.[10]
Pentamidine Intramuscular/IntravenousPoorLongRenalParenteral administration; metabolized by CYP450 enzymes.[10]

Experimental Protocols

Protocol: In Vitro Amastigote-Macrophage Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the Leishmania parasite.

  • Cell Culture: Culture a suitable macrophage cell line (e.g., J774A.1, THP-1) in appropriate media.

  • Infection: Infect the macrophages with Leishmania promastigotes (e.g., L. donovani, L. major) that have reached the stationary phase. The ratio of parasites to macrophages should be optimized (e.g., 10:1).

  • Incubation: Allow the promastigotes to transform into amastigotes within the macrophages over a period of 24-48 hours.

  • Drug Treatment: Prepare serial dilutions of the test compound and add them to the infected macrophage cultures. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

  • Incubation with Drug: Incubate the treated cells for a defined period (e.g., 72 hours).

  • Quantification of Parasite Load: Determine the number of amastigotes per macrophage. This can be done by:

    • Microscopy: Staining the cells (e.g., with Giemsa) and manually counting the amastigotes.

    • Reporter Gene Assays: Using transgenic parasites expressing reporter proteins like luciferase or green fluorescent protein (GFP) for a more high-throughput analysis.[15]

  • Data Analysis: Calculate the 50% effective concentration (EC50) of the compound, which is the concentration that reduces the parasite burden by 50% compared to the untreated control.[17]

Visualizations

Experimental_Workflow_for_Oral_Antileishmanial_Drug_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation promastigote_assay Primary Screening: Promastigote Viability Assay amastigote_assay Secondary Screening: Intracellular Amastigote Assay promastigote_assay->amastigote_assay Active Compounds toxicity_assay Cytotoxicity Assay: (e.g., on Macrophages) amastigote_assay->toxicity_assay Potent Compounds pk_studies Pharmacokinetic Studies: (Oral Dosing in Rodents) toxicity_assay->pk_studies Non-toxic, Potent Compounds efficacy_studies Efficacy Studies: (Infected Animal Model) pk_studies->efficacy_studies Favorable PK Profile lead_optimization Lead Optimization efficacy_studies->lead_optimization Efficacious Compounds

Caption: Workflow for the preclinical screening of oral antileishmanial drug candidates.

Challenges_in_Oral_Antileishmanial_Drug_Development cluster_drug_properties Drug Properties cluster_parasite_host Parasite & Host Factors cluster_development_issues Development & Clinical Issues solubility Poor Solubility oral_drug Successful Oral Antileishmanial Agent solubility->oral_drug permeability Low Permeability permeability->oral_drug metabolism High First-Pass Metabolism metabolism->oral_drug resistance Drug Resistance Development resistance->oral_drug intracellular Intracellular Location of Parasite intracellular->oral_drug immune_status Host Immune Status immune_status->oral_drug toxicity Toxicity & Side Effects toxicity->oral_drug cost High Cost of Development & Treatment cost->oral_drug models Lack of Predictive Preclinical Models models->oral_drug

Caption: Major hurdles in the development of orally active antileishmanial drugs.

References

Technical Support Center: Enhancing Antileishmanial Compound Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the efficacy of novel antileishmanial compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the efficacy of novel antileishmanial compounds?

A1: The principal strategies to improve the effectiveness of new antileishmanial agents focus on overcoming challenges like drug resistance and toxicity. These strategies include:

  • Combination Therapy: Utilizing two or more drugs with different mechanisms of action to achieve synergistic or additive effects, reduce treatment duration, and minimize the development of resistance.

  • Advanced Drug Delivery Systems: Employing nanocarriers, such as liposomes and nanoparticles, to improve drug solubility, stability, and targeting to infected macrophages, thereby increasing efficacy and reducing host toxicity.

  • Immunomodulatory Approaches: Using agents that stimulate the host's immune system, often in conjunction with chemotherapy, to promote a robust anti-leishmanial response and enhance parasite clearance.

  • Drug Repurposing: Identifying existing drugs approved for other diseases that exhibit antileishmanial activity, offering a faster and more cost-effective development pathway.

Q2: How can I select the most appropriate in vivo model for my antileishmanial drug efficacy studies?

A2: The choice of an in vivo model depends on the Leishmania species and the clinical form of the disease being studied.

  • BALB/c Mice: Highly susceptible to Leishmania major (cutaneous leishmaniasis) and Leishmania donovani (visceral leishmaniasis), making them suitable for studying disease progression and treatment efficacy.

  • Syrian Golden Hamsters: Considered an excellent model for visceral leishmaniasis caused by L. donovani as the disease progression closely mimics human VL.

  • C57BL/6 Mice: These mice are generally more resistant to Leishmania infection and can be used to study the mechanisms of immune resistance.

Q3: My in vitro results are not translating to in vivo efficacy. What are the common reasons for this discrepancy?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug discovery. Several factors can contribute to this:

  • Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model, preventing it from reaching the target tissues at therapeutic concentrations.

  • Host Immune Response: The in vivo environment involves a complex interplay between the parasite, the drug, and the host immune system, which is not fully replicated in in vitro models.

  • Toxicity: The compound may be more toxic in vivo, leading to adverse effects at concentrations required for efficacy.

  • Metabolism of the Compound: The drug may be rapidly metabolized into inactive forms in the host.

Troubleshooting Guides

In Vitro Assays

Problem: High variability in IC50 values between experiments.

Possible Cause Troubleshooting Step
Parasite Viability and Growth Phase Ensure parasites are in the mid-logarithmic growth phase for promastigote assays and that stationary-phase promastigotes are used for macrophage infection. Regularly check parasite viability using a hemocytometer and Trypan Blue exclusion.
Inconsistent Seeding Density Use a calibrated hemocytometer or an automated cell counter for accurate parasite and macrophage counting. Ensure even cell distribution in microplates by proper mixing before and during plating.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.
Compound Solubility and Stability Prepare fresh stock solutions of compounds regularly. Visually inspect for precipitation after dilution in culture medium. If solubility is an issue, consider using a different solvent or a solubilizing agent (ensure solvent controls are included).

Problem: Positive control drug shows lower than expected potency.

Possible Cause Troubleshooting Step
Drug Degradation Store drug stocks at the recommended temperature and protect from light. Prepare fresh working dilutions for each experiment.
Development of Drug Resistance If using a laboratory-adapted strain, periodically check its susceptibility to the control drug. Consider obtaining a fresh, low-passage isolate if resistance is suspected.
Incorrect Assay Conditions Verify all assay parameters, including incubation times, temperatures, and CO2 levels. Ensure that the correct concentrations of the control drug are being used.
In Vivo Studies

Problem: High mortality or morbidity in the experimental animal group unrelated to infection.

Possible Cause Troubleshooting Step
Drug Toxicity Conduct a preliminary dose-range finding study in uninfected animals to determine the maximum tolerated dose (MTD) of your compound. Monitor animals daily for signs of toxicity (weight loss, ruffled fur, lethargy).
Vehicle Toxicity Ensure the vehicle used to dissolve the compound is non-toxic at the administered volume. Include a vehicle-only control group in your experiments.
Improper Drug Administration Ensure proper training in animal handling and injection techniques (e.g., intravenous, intraperitoneal, oral gavage) to minimize stress and injury.

Problem: Inconsistent parasite burden between animals in the same group.

Possible Cause Troubleshooting Step
Inaccurate Inoculum Preparation Carefully count and dilute the parasite suspension to ensure each animal receives a consistent dose. Gently mix the inoculum between injections to prevent parasite settling.
Variability in Animal Immune Response Use age- and sex-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: In Vitro Efficacy of Repurposed and Combination Drugs against Leishmania species
Compound/CombinationLeishmania SpeciesStageIC50 (µg/mL)Reference
AcebutololL. infantumAmastigote13.84 - 66.81
PrilocaineL. infantumAmastigote13.84 - 66.81
PhenylephrineL. infantumAmastigote13.84 - 66.81
DibucaineL. majorAmastigote< 1.99
DomperidoneL. majorAmastigote< 1.99
DiminazeneL. donovaniPromastigote9.16 ± 0.3
ArtesunateL. donovaniPromastigote4.64 ± 0.48
Diminazene + ArtesunateL. donovaniPromastigote2.28 ± 0.24
8-hydroxyquinolineL. martiniquensisPromastigote1.61 ± 0.28
8-hydroxyquinolineL. martiniquensisAmastigote1.56 ± 0.02
Amphotericin BL. martiniquensisPromastigote0.04 ± 0.02
Amphotericin BL. martiniquensisAmastigote0.04 ± 0.01
MiltefosineL. donovaniPromastigote0.4 - 3.8 µM
MiltefosineL. donovaniAmastigote0.9 - 4.3 µM
Amphotericin BL. donovaniPromastigote0.6 - 0.7 µM
Amphotericin BL. donovaniAmastigote0.1 - 0.4 µM
Sodium StibogluconateL. donovaniAmastigote9 - 28 µg/mL
Table 2: In Vivo Efficacy of Enhanced Antileishmanial Strategies
StrategyCompound/FormulationAnimal ModelLeishmania SpeciesEfficacy OutcomeReference
Combination Therapy Diminazene + Artesunate (12.5 mg/kg each)BALB/c miceL. donovaniSignificant reduction in spleen parasite burden vs. single drugs
Nanotechnology Liposomal Amphotericin B (AmBisome®)BALB/c miceL. majorHigher efficacy and lower toxicity compared to conventional Amphotericin B
Miltefosine-loaded chitosan (B1678972) nanoparticlesBALB/c miceL. tropicaSignificant lesion healing (oral and intralesional)
Immunomodulation Ocimum sanctum + Cocos nucifera extractsBALB/c miceL. donovani94.12% reduction in hepatic parasite load
FarnesolBALB/c miceL. majorSignificant reduction in lesion size and footpad thickness

Experimental Protocols

Protocol 1: In Vitro Macrophage Infection Assay for Amastigote Susceptibility

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1)

  • Leishmania promastigotes (stationary phase)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • Test compound and reference drug (e.g., Amphotericin B)

  • Giemsa stain

  • Microplate reader (for colorimetric/fluorometric readout) or microscope

Methodology:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow adherence. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to infection.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Phagocytosis: Incubate the plates for 24 hours to allow macrophages to phagocytose the promastigotes.

  • Removal of Extracellular Parasites: Gently wash the wells twice with pre-warmed sterile PBS or culture medium to remove non-internalized promastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of the test compound and reference drug to the infected macrophages. Include untreated infected and uninfected controls.

  • Incubation with Compounds: Incubate the plates for 72 hours.

  • Quantification of Intracellular Parasites:

    • Microscopic Counting: Fix the cells with methanol (B129727) and stain with Giemsa. Count the number of amastigotes per 100 macrophages using a light microscope.

    • Colorimetric/Fluorometric Assay: Lyse the host cells and quantify the released parasites using a viability reagent like resazurin (B115843) or by measuring the activity of a parasite-specific reporter gene (e.g., luciferase).

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per macrophage relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using a suitable software.

Protocol 2: In Vivo Efficacy Study in a BALB/c Mouse Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of an antileishmanial compound in reducing parasite burden in a murine model of visceral leishmaniasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani promastigotes (stationary phase)

  • Test compound, reference drug (e.g., liposomal Amphotericin B), and vehicle

  • Sterile saline or PBS

  • Surgical tools for organ harvesting

  • Giemsa stain

  • Homogenization buffer

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection: Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment: Begin treatment at a predetermined time post-infection (e.g., day 7 or 14). Administer the test compound, reference drug, and vehicle to respective groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection). A typical treatment regimen might be once daily for 5-10 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of disease and toxicity (weight loss, ruffled fur, etc.).

  • Euthanasia and Organ Harvesting: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice. Aseptically remove the liver and spleen.

  • Parasite Burden Determination:

    • Impression Smears: Make impression smears of the liver and spleen on glass slides, fix with methanol, and stain with Giemsa. Count the number of amastigotes per 1000 host cell nuclei.

    • Leishman-Donovan Units (LDU): Weigh the liver and spleen. Homogenize a small, weighed portion of each organ and prepare Giemsa-stained smears. Calculate the

Technical Support Center: Overcoming Drug Resistance in Leishmania Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming drug resistance in Leishmania parasites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug resistance in Leishmania?

A1: Drug resistance in Leishmania is a multifaceted issue involving both genetic and biochemical adaptations by the parasite.[1][2][3] Key mechanisms include:

  • Reduced drug uptake: This can occur through the downregulation or mutation of transporters responsible for drug import, such as the aquaglyceroporin 1 (AQP1) for antimonials.[1][2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp) or multidrug resistance-associated protein A (MRPA), can actively pump drugs out of the parasite cell.[4]

  • Drug target modification: Mutations in the gene encoding the drug's target protein can reduce binding affinity, rendering the drug less effective.

  • Metabolic alterations: Changes in metabolic pathways, such as an increase in thiol production, can detoxify the drug or mitigate its effects.

  • Genomic plasticity: Leishmania can undergo gene amplification, deletion, or changes in chromosome number (aneuploidy) to adapt to drug pressure.[4]

Q2: Which Leishmania life cycle stage is more appropriate for drug susceptibility screening: promastigotes or amastigotes?

A2: The choice between promastigotes and amastigotes for drug screening depends on the stage of your research.

  • Promastigotes: These are the insect-stage parasites and are easier and less expensive to culture in large quantities, making them suitable for initial high-throughput screening of large compound libraries.[3][5][6] However, results from promastigote assays may not always correlate with efficacy against the clinically relevant amastigote stage.[5][7]

  • Intracellular Amastigotes: This is the clinically relevant stage that resides within mammalian host cells. Assays using intracellular amastigotes are more biologically relevant as they account for host cell-drug interactions and the unique environment of the phagolysosome.[6][7][8] They are considered the "gold standard" for preclinical drug validation.[9] However, these assays are more complex, time-consuming, and have lower throughput.[10]

Q3: What are the standard reference drugs used as controls in Leishmania drug susceptibility assays?

A3: It is crucial to include standard reference drugs in your assays for quality control and to compare the potency of your test compounds. Commonly used reference drugs include:

  • Amphotericin B: A polyene antifungal with potent leishmanicidal activity.[9]

  • Miltefosine (B1683995): The first and only oral drug for leishmaniasis.[6]

  • Pentavalent Antimonials (e.g., Sodium Stibogluconate): Historically the first-line treatment, though resistance is now widespread in some regions.[9][10]

  • Paromomycin: An aminoglycoside antibiotic used for treating visceral leishmaniasis.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Q: My IC50 values for the same compound are inconsistent across experiments. What could be the cause?

A: High variability in IC50 values is a common issue in Leishmania drug susceptibility assays. Several factors can contribute to this:

  • Parasite Factors:

    • Parasite density: Ensure you are using a consistent starting inoculum of parasites in the mid-logarithmic growth phase.

    • Metacyclic stage: The proportion of infective metacyclic promastigotes can vary between cultures, affecting infectivity in amastigote assays.

    • Strain variation: Different Leishmania species and even strains within the same species can have inherently different drug susceptibilities.[11]

    • In vitro passage number: Prolonged in vitro cultivation can alter parasite virulence and drug susceptibility. It is advisable to use low-passage number parasites.

  • Host Cell Factors (for amastigote assays):

    • Host cell line: Different macrophage cell lines (e.g., THP-1, J774A.1, primary macrophages) can influence parasite growth and drug efficacy.[8]

    • Host cell density: The ratio of parasites to host cells (multiplicity of infection - MOI) should be optimized and kept consistent.

  • Assay Conditions:

    • Compound solubility: Poorly soluble compounds can precipitate, leading to inaccurate concentrations. Check compound solubility in your assay medium.

    • Incubation time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation period for all experiments.

    • Reagent quality: Ensure the quality and consistency of your culture medium, serum, and assay reagents (e.g., resazurin).

Issue 2: Discrepancy Between Promastigote and Amastigote Assay Results

Q: A compound is highly active against promastigotes but shows no activity against intracellular amastigotes. Why?

A: This is a frequent observation in Leishmania drug discovery.[5] The discrepancy can be attributed to several factors:

  • Host cell membrane permeability: The compound may not be able to cross the host cell membrane to reach the intracellular amastigotes.

  • Phagolysosome environment: The acidic and hydrolytic environment of the phagolysosome, where amastigotes reside, can inactivate the compound.

  • Host cell metabolism: The host cell may metabolize the compound into an inactive form.

  • Different biological states: Promastigotes and amastigotes have distinct metabolic and physiological characteristics, which can lead to stage-specific drug susceptibility.[7]

Conversely, a compound might be inactive against promastigotes but active against amastigotes if it requires activation by host cell enzymes or targets a host cell factor essential for parasite survival.[5]

Data Presentation

Table 1: Comparative IC50 Values (µM) of Reference Drugs Against Susceptible (S) and Resistant (R) Leishmania Strains

DrugLeishmania SpeciesStrainPromastigote IC50 (µM)Amastigote IC50 (µM)Resistance Index (RI)Reference
Miltefosine L. donovaniS1.94 ± 0.324.3 ± 0.5-[9][12]
L. donovaniR>40>50>11.6[13]
Amphotericin B L. donovaniS0.056 ± 0.0070.1 - 0.4-[9][12]
L. donovaniR0.31.24-12[13]
Sodium Stibogluconate (SbV) L. donovaniS>649 - 11-[9]
L. donovaniR>64>500>45[13]

Resistance Index (RI) = IC50 of resistant strain / IC50 of susceptible strain.

Experimental Protocols

Protocol 1: Promastigote Drug Susceptibility Assay using Resazurin (B115843)

This protocol is adapted for a 96-well format and measures the metabolic activity of viable promastigotes.

Materials:

  • Leishmania promastigotes in mid-log phase

  • Complete M199 medium with 10% Fetal Bovine Serum (FBS)

  • Test compounds and reference drugs

  • Resazurin solution (0.15 mg/mL in DPBS, sterile-filtered)

  • 96-well opaque-walled plates

Procedure:

  • Seed 100 µL of promastigote culture (1 x 10^6 parasites/mL) into each well of a 96-well plate.

  • Add 1 µL of the test compounds at various concentrations (typically in a 2-fold serial dilution). Include wells with a reference drug and a vehicle control (e.g., 0.5% DMSO).

  • Incubate the plate at 26°C for 68 hours.

  • Add 10 µL of resazurin solution to each well.

  • Incubate for another 4 hours at 26°C, protected from light.

  • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Intracellular Amastigote Drug Susceptibility Assay

This protocol uses a macrophage cell line (e.g., THP-1) and microscopic evaluation of parasite load.

Materials:

  • Differentiated THP-1 macrophages

  • Stationary-phase Leishmania promastigotes

  • Complete RPMI-1640 medium with 10% FBS

  • Test compounds and reference drugs

  • Giemsa stain

  • Microscope slides or 96-well optical plates

Procedure:

  • Seed differentiated THP-1 cells onto microscope slides or into 96-well optical plates and allow them to adhere.

  • Infect the macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

  • Incubate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation into amastigotes.

  • Wash the cells to remove extracellular promastigotes.

  • Add fresh medium containing the test compounds at various concentrations. Include wells with a reference drug and a vehicle control.

  • Incubate for an additional 48-72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 values based on the reduction in parasite load compared to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay p1 Seed Promastigotes p2 Add Compound p1->p2 p3 Incubate (68h) p2->p3 p4 Add Resazurin p3->p4 p5 Incubate (4h) p4->p5 p6 Measure Fluorescence p5->p6 a1 Seed Macrophages a2 Infect with Promastigotes a1->a2 a3 Incubate (24h) a2->a3 a4 Wash a3->a4 a5 Add Compound a4->a5 a6 Incubate (48-72h) a5->a6 a7 Fix and Stain a6->a7 a8 Microscopy a7->a8

Caption: Experimental workflows for promastigote and intracellular amastigote drug susceptibility assays.

antimony_resistance cluster_extracellular Extracellular cluster_parasite Leishmania Parasite SbV Sb(V) (Pentavalent Antimony) SbIII Sb(III) (Trivalent Antimony) SbV->SbIII Reduction AQP1 AQP1 Transporter Inactivation Inactivation AQP1->Inactivation Downregulation/ Mutation SbIII->AQP1 Uptake Thiol Thiol Metabolism SbIII->Thiol Detoxification Efflux ABC Transporter (e.g., MRPA) SbIII->Efflux Efflux Sequestration Vesicular Sequestration SbIII->Sequestration Thiol->Inactivation Upregulation Efflux->Inactivation Upregulation

Caption: Key mechanisms of antimony resistance in Leishmania.

miltefosine_resistance cluster_extracellular Extracellular cluster_parasite Leishmania Parasite Miltefosine_ext Miltefosine MT_Ros3 Miltefosine Transporter (MT-Ros3 complex) Miltefosine_ext->MT_Ros3 Uptake Miltefosine_int Intracellular Miltefosine MT_Ros3->Miltefosine_int Resistance Resistance MT_Ros3->Resistance Mutation/ Downregulation ABC_transporter ABC Transporter (e.g., P-glycoprotein) Miltefosine_int->ABC_transporter Efflux Drug_target Disruption of Cell Signaling & Membrane Integrity Miltefosine_int->Drug_target ABC_transporter->Resistance Upregulation

Caption: Mechanisms of miltefosine resistance in Leishmania.

References

Validation & Comparative

Comparative Efficacy Analysis of Antileishmanial Agent-29 and Miltefosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel investigational drug, Antileishmanial agent-29, and the established first-line oral treatment, miltefosine (B1683995), for leishmaniasis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and the experimental protocols used for evaluation.

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the development of new, effective, and safer therapeutic options. This compound is an emerging orally active compound that has shown protective effects in preclinical models of leishmaniasis.[1] Miltefosine, an alkylphosphocholine drug, is the current standard for oral treatment of both visceral and cutaneous leishmaniasis.[2] This guide presents a comparative analysis of the available data on both compounds to aid in the evaluation of this compound's potential as a future therapeutic agent.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from in vitro and in vivo studies for both this compound and miltefosine.

Table 1: In Vitro Efficacy against Leishmania Species

CompoundLeishmania SpeciesAssay TypeIC50 (µM)Cytotoxicity (CC50) in Mammalian Cells (µM)Selectivity Index (SI = CC50/IC50)
This compound L. donovaniAmastigoteData not availableData not availableData not available
L. majorPromastigoteData not availableData not availableData not available
Miltefosine L. donovaniAmastigote1.0 ± 0.1>100>100
L. majorPromastigote6.4 µg/ml>100>15.6

Note: Data for this compound is not yet publicly available and is presented here as a template for future data integration.

Table 2: In Vivo Efficacy in Murine Models of Leishmaniasis

CompoundLeishmania SpeciesMouse StrainDosing RegimenParasite Burden Reduction (%)Reference
This compound Not SpecifiedNot Specified40-60 mg/kg, p.o., 10 daysProtective effect observed[1]
Miltefosine L. amazonensisBALB/c4 mg/kg/day, p.o.53% (lesion size reduction)[3][4]
L. donovaniBALB/c12.5 mg/kg, 28 daysSignificant reduction in spleen[5]

Note: Specific quantitative data on parasite burden reduction for this compound is not yet available.

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been publicly disclosed.

Miltefosine: The antileishmanial activity of miltefosine is multifaceted.[6] It is known to disrupt the parasite's cell membrane integrity and lipid metabolism.[6][7] Miltefosine also interferes with intracellular signaling pathways, including the inhibition of Akt (Protein Kinase B), which leads to apoptosis-like cell death in the parasite.[2][6] Furthermore, it can induce the production of reactive oxygen species (ROS) in the parasite's mitochondria and modulate the host's immune response.[6] Recent studies also suggest that miltefosine disrupts the parasite's intracellular Ca2+ homeostasis by affecting acidocalcisomes and a sphingosine-dependent plasma membrane Ca2+ channel.[7][8]

Signaling Pathway Diagrams

miltefosine_mechanism cluster_parasite Leishmania Parasite Miltefosine Miltefosine Membrane Cell Membrane Disruption Miltefosine->Membrane Lipid Lipid Metabolism Interference Miltefosine->Lipid Akt Akt/PKB Inhibition Miltefosine->Akt Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Ca_Homeostasis Ca2+ Homeostasis Disruption Miltefosine->Ca_Homeostasis Apoptosis Apoptosis-like Cell Death Akt->Apoptosis ROS ROS Production Mitochondria->ROS ROS->Apoptosis Ca_Homeostasis->Apoptosis experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation promastigote Promastigote Assay ic50 Determine IC50 promastigote->ic50 amastigote Intracellular Amastigote Assay amastigote->ic50 infection Mouse Infection (e.g., L. major) ic50->infection Lead Compound Selection treatment Drug Administration infection->treatment monitoring Monitor Lesion Size & Determine Parasite Burden treatment->monitoring efficacy Assess Efficacy monitoring->efficacy

References

In Vitro Showdown: Antileishmanial Agent-29 Versus Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antileishmanial drug discovery, the quest for potent and selective compounds remains a paramount challenge for researchers and drug development professionals. This guide provides a comparative analysis of the in vitro activity of a novel investigational compound, Antileishmanial Agent-29, against the well-established antifungal and antileishmanial drug, Amphotericin B. The following sections present a compilation of available preclinical data, detailed experimental methodologies, and visual representations of experimental workflows and drug mechanisms to offer an objective resource for the scientific community.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of this compound and Amphotericin B has been evaluated against various Leishmania species and cell lines. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) against parasite forms and the half-maximal cytotoxic concentration (CC50) against mammalian cells, which together inform the selectivity index (SI).

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (MF29) L. major LV39Promastigote~0.25 - 0.5[1]---
L. major SdPromastigote~0.25 - 0.5[1]---
L. mexicanaPromastigote~0.125 - 0.25[1]---
L. major LV39Amastigote (in BMDM)Not ReportedBMDM>0.5[1]>1 - 2
L. major SdAmastigote (in BMDM)Not ReportedBMDM>0.5[1]>1 - 2
L. mexicanaAmastigote (in BMDM)Not ReportedBMDM>0.5[1]>2 - 4
Amphotericin B L. amazonensisPromastigote0.06[2]THP-18.1 (48h)[2][3]135
L. amazonensisAmastigote0.09 ± 0.02[4]Macrophages--
L. martiniquensisPromastigote0.040[5]PEMs54.0[5]1350
L. martiniquensisAmastigote0.0152[5]PEMs54.0[5]3553
L. donovaniAmastigote-RAW 264.7>10x IC50[6]>10
L. braziliensisAmastigote0.0053 ± 0.00055Macrophages4.3 ± 0.47813

Note: BMDM - Bone Marrow-Derived Macrophages; PEMs - Peritoneal Exudate Macrophages. The Selectivity Index for this compound is an estimation based on the provided EC50 and CC50 data.

Detailed Experimental Protocols

The determination of in vitro antileishmanial activity and cytotoxicity involves standardized assays. The protocols outlined below are a synthesis of methodologies reported in the cited literature.

In Vitro Antileishmanial Activity against Promastigotes
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[4] Cultures are maintained at 24-26°C.

  • Assay Procedure: Stationary-phase promastigotes are seeded in 96-well plates. The test compounds (this compound or Amphotericin B) are added at various concentrations in triplicate.

  • Incubation: Plates are incubated for 48 to 72 hours at the optimal temperature for promastigote growth.

  • Viability Assessment: Parasite viability is assessed using methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay.[7][8] The optical density is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by sigmoidal regression of the dose-response curves.[7]

In Vitro Antileishmanial Activity against Amastigotes
  • Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages) is cultured in a suitable medium (e.g., RPMI-1640) with FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). After an incubation period to allow phagocytosis, non-internalized promastigotes are removed by washing.

  • Drug Treatment: The infected macrophages are then treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining or by using a fluorometric or colorimetric assay after controlled lysis of the host cells.

  • Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay
  • Cell Culture: Mammalian cells (e.g., macrophages, Vero cells) are seeded in 96-well plates.

  • Compound Incubation: The cells are exposed to the same concentrations of the test compounds as used in the antileishmanial assays.

  • Incubation: The plates are incubated for a period that typically matches the duration of the amastigote assay (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using MTT, resazurin, or other appropriate cytotoxicity assays.[7]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the IC50 against amastigotes.[7]

Visualizing the Process and Mechanisms

To better illustrate the experimental and molecular interactions, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Assay Workflow start Start culture_p Culture Leishmania Promastigotes start->culture_p culture_m Culture Macrophage Host Cells start->culture_m treat_p Treat Promastigotes with Compounds culture_p->treat_p infect Infect Macrophages with Promastigotes culture_m->infect cytotoxicity Cytotoxicity Assay on Host Cells culture_m->cytotoxicity treat_a Treat Infected Macrophages with Compounds infect->treat_a incubate_p Incubate treat_p->incubate_p incubate_a Incubate treat_a->incubate_a assess_p Assess Promastigote Viability incubate_p->assess_p assess_a Assess Intracellular Amastigote Viability incubate_a->assess_a calc_ic50 Calculate IC50 assess_p->calc_ic50 assess_a->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si calc_cc50 Calculate CC50 calc_cc50->calc_si end End calc_si->end cytotoxicity->calc_cc50

Caption: Experimental workflow for in vitro antileishmanial drug screening.

G cluster_0 Amphotericin B Mechanism of Action amphob Amphotericin B ergosterol Ergosterol (in Leishmania membrane) amphob->ergosterol Binds to pore Pore Formation amphob->pore Forms membrane Leishmania Cell Membrane ergosterol->membrane Component of ergosterol->pore Interacts with ion_leakage Ion Leakage (K+, Na+, H+) pore->ion_leakage Causes membrane_depol Membrane Depolarization ion_leakage->membrane_depol Leads to cell_death Parasite Cell Death membrane_depol->cell_death Induces

Caption: Mechanism of action of Amphotericin B against Leishmania.

References

Comparative Analysis of Antileishmanial Agent MF29 and Other Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of promising antileishmanial agents.

This guide provides a comprehensive comparative analysis of the novel antileishmanial agent MF29 (ethyl 3-chloroacetamidobenzoate) against established and emerging lead compounds in the field of leishmaniasis treatment. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance, mechanisms of action, and experimental backing of these compounds to guide future research and development efforts.

Introduction to Antileishmanial Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Current treatment options are limited by issues of toxicity, emerging resistance, and parenteral administration routes. This necessitates the discovery and development of new, safer, and more effective antileishmanial drugs. This analysis focuses on MF29, a promising small molecule, and compares its activity with key compounds that are either in clinical use or are in advanced stages of development, including miltefosine, amphotericin B, paromomycin, and pentamidine.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro activity of MF29 and other lead compounds against different forms and species of Leishmania. The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting parasite growth.

CompoundLeishmania SpeciesParasite StageIC50 (µM)Reference
MF29 L. majorPromastigote0.3 - 1.8[1]
L. infantumPromastigote0.3 - 1.8[1]
L. mexicanaPromastigote0.3 - 1.8[1]
L. mexicanaIntracellular Amastigote0.33[1]
Miltefosine L. donovaniPromastigote0.4 - 3.8[2]
L. donovaniIntracellular Amastigote0.9 - 4.3[2]
L. mexicanaPromastigote8[3]
L. mexicanaAmastigote1[3]
Amphotericin B L. donovaniPromastigote0.6 - 0.7[2]
L. donovaniIntracellular Amastigote0.1 - 0.4[2]
L. martiniquensisPromastigote0.04[4]
L. martiniquensisIntracellular Amastigote0.0152[4]
Paromomycin L. donovaniAmastigoteNot specified, but effective[5][6]
Pentamidine L. majorPromastigoteNot specified, but active[7][8]

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of antileishmanial drugs is intrinsically linked to their specific molecular targets within the parasite. A comparative understanding of these mechanisms is crucial for designing rational drug combinations and overcoming resistance.

MF29 exerts its antileishmanial effect by targeting the parasite's microtubule organization.[1] It specifically alters the microtubule network, which is essential for cell division, motility, and maintenance of cell shape in Leishmania. This disruption of microtubule dynamics leads to parasite death.

Miltefosine has a multi-pronged mechanism of action. It is known to interfere with lipid metabolism in the parasite, induce apoptosis-like cell death, and disrupt mitochondrial function.[9][10]

Amphotericin B , a polyene antibiotic, binds to ergosterol, a major component of the Leishmania cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death.[4][9]

Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis in Leishmania by binding to the ribosomal RNA of the parasite.[5][6] This disruption of protein production is lethal to the parasite.

Pentamidine is an aromatic diamidine whose exact mechanism of action is not fully elucidated. However, it is believed to interfere with the parasite's nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[7][11]

Experimental Protocols

A generalized workflow for the in vitro screening of antileishmanial compounds is outlined below. Specific details may vary between laboratories and for different compounds.

In Vitro Promastigote Susceptibility Assay
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 25°C).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compound is then added to the wells. Control wells containing untreated parasites and a reference drug are also included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at the appropriate temperature.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the MTT assay or resazurin (B115843) reduction assay. The absorbance or fluorescence is measured using a plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Amastigote Susceptibility Assay
  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) or primary macrophages are cultured in appropriate media.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes for a specific duration to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Extracellular parasites are removed, and the infected macrophages are treated with serial dilutions of the test compound.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 72-96 hours).

  • Amastigote Quantification: The number of intracellular amastigotes is determined. This can be done by staining the cells with Giemsa and counting the amastigotes per macrophage under a microscope, or by using reporter gene-expressing parasites (e.g., luciferase or GFP) and measuring the signal.

  • IC50 Determination: The IC50 value is calculated based on the reduction in the number of amastigotes in treated cells compared to untreated controls.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and a typical experimental workflow.

cluster_MF29 MF29 cluster_AmphotericinB Amphotericin B cluster_Miltefosine Miltefosine cluster_Paromomycin Paromomycin MF29 MF29 MT Microtubule MF29->MT Inhibits polymerization Cell_Division_Inhibition Cell_Division_Inhibition MT->Cell_Division_Inhibition Impaired_Motility Impaired_Motility MT->Impaired_Motility AmphoB Amphotericin B Ergosterol Ergosterol AmphoB->Ergosterol Binds to Membrane Parasite Membrane Ergosterol->Membrane Pore_Formation Pore_Formation Membrane->Pore_Formation Disrupts Cell_Lysis Cell_Lysis Pore_Formation->Cell_Lysis Miltefosine Miltefosine Lipid_Metabolism Lipid Metabolism Miltefosine->Lipid_Metabolism Disrupts/Induces Mitochondria Mitochondria Miltefosine->Mitochondria Disrupts/Induces Apoptosis Apoptosis Miltefosine->Apoptosis Disrupts/Induces Paromomycin Paromomycin Ribosome Parasite Ribosome Paromomycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits

Caption: Mechanisms of action for key antileishmanial compounds.

start Start culture_promastigotes Culture Leishmania Promastigotes start->culture_promastigotes infect_macrophages Infect Macrophages culture_promastigotes->infect_macrophages wash_extracellular Wash Extracellular Parasites infect_macrophages->wash_extracellular add_compound Add Test Compound (Serial Dilutions) wash_extracellular->add_compound incubate Incubate add_compound->incubate assess_viability Assess Amastigote Viability/Number incubate->assess_viability calculate_ic50 Calculate IC50 assess_viability->calculate_ic50 end End calculate_ic50->end

References

Antileishmanial Agent-29: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in Leishmania parasites poses a significant threat to the clinical efficacy of current antileishmanial therapies. This guide provides a comparative overview of the experimental data available on the cross-resistance profile of a novel investigational compound, Antileishmanial agent-29, also known as Compound 110. The development of new chemical entities with activity against resistant parasite strains is a critical area of research in the pursuit of effective treatments for leishmaniasis.

Summary of In Vitro Antileishmanial Activity and Cross-Resistance

Published research indicates that this compound (Compound 110) demonstrates potent in vitro activity against various Leishmania species. While comprehensive cross-resistance data remains limited in the public domain, preliminary findings suggest a promising profile with a potential lack of cross-resistance to existing antileishmanial drugs.

One study reported that a compound identified as "Compound 110" was equally effective against both antimonial and miltefosine-resistant clinical isolates of Leishmania infantum, suggesting it may circumvent common resistance mechanisms.[1] Furthermore, a 2024 report highlighted that Compound 110 was a potent inhibitor of two clinical isolates from human patients and exhibited greater potency than the standard drug miltefosine (B1683995) against L. infantum and Leishmania amazonensis amastigotes.[2]

The available quantitative data on the in vitro efficacy of this compound (Compound 110) is summarized below. It is important to note that different studies may use varying experimental conditions, which can influence the observed IC50 values.

CompoundLeishmania SpeciesParasite StageIC50 (µM)Comments
This compound (Compound 110)L. donovaniNot Specified4.1Orally active agent.
Compound 110L. infantumAmastigotes0.02 ± 0.01Exhibited a high selectivity index of 300, indicating low toxicity to mammalian cells.[1]
Compound 110Not SpecifiedNot Specified0.88 (48h exposure)Displayed good antileishmanial activity.[3]
Compound 110Not SpecifiedNot Specified16.6Increased activity observed, potentially linked to its reduction potential.[4]

Experimental Protocols

Detailed experimental protocols for the cross-resistance studies specifically involving this compound are not yet publicly available. However, a general methodology for assessing in vitro antileishmanial activity and cross-resistance is outlined below. This protocol is based on standard practices in the field.

In Vitro Drug Susceptibility Assay for Leishmania Amastigotes

This assay is crucial for evaluating the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

  • Cell Culture: Macrophage cell lines (e.g., J774.A1, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Parasite Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio. The plates are incubated to allow for parasite internalization and transformation into amastigotes.

  • Compound Exposure: A serial dilution of this compound is prepared and added to the infected macrophages. A standard antileishmanial drug (e.g., Amphotericin B, Miltefosine) is used as a positive control, and wells with infected, untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compound to exert its effect.

  • Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. This can be achieved through various methods, including:

    • Microscopic counting: Cells are fixed, stained with Giemsa, and the number of amastigotes per macrophage is counted under a microscope.

    • Reporter gene assays: Using parasite lines expressing reporter genes like luciferase or green fluorescent protein (GFP), where the signal intensity correlates with the number of viable parasites.

    • Resazurin-based assays: The metabolic activity of viable parasites reduces resazurin (B115843) to the fluorescent resorufin, which can be quantified.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

  • Resistance Index (RI) Calculation: To determine cross-resistance, the IC50 of the compound is determined in parallel for both the drug-sensitive parent strain and a known drug-resistant strain. The RI is calculated as: RI = IC50 in resistant strain / IC50 in sensitive strain An RI value close to 1 suggests no cross-resistance.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for cross-resistance studies and a hypothetical signaling pathway that could be investigated for a novel antileishmanial agent.

experimental_workflow cluster_setup Experimental Setup cluster_assay In Vitro Susceptibility Assay cluster_analysis Data Analysis sensitive Drug-Sensitive Leishmania Strain infection Macrophage Infection sensitive->infection resistant Drug-Resistant Leishmania Strains (AmB-R, Mil-R, Sb-R) resistant->infection treatment Treatment with This compound (serial dilutions) infection->treatment incubation Incubation (e.g., 72h) treatment->incubation quantification Quantification of Intracellular Amastigotes incubation->quantification ic50 IC50 Determination quantification->ic50 ri Resistance Index Calculation ic50->ri comparison Comparison of Potency & Cross-Resistance ri->comparison

Caption: A generalized workflow for determining the cross-resistance profile of a novel antileishmanial agent.

signaling_pathway cluster_drug_action Hypothetical Mechanism of Action cluster_resistance Potential Resistance Mechanism (Lack Thereof) drug Antileishmanial agent-29 target Parasite-Specific Target Protein/Pathway drug->target Inhibition no_efflux No Recognition by Known Efflux Pumps (e.g., ABC Transporters) drug->no_efflux Evades effect Disruption of Essential Parasite Function (e.g., Metabolism, Proliferation) target->effect target_unaltered Target Unaffected by Resistance Mechanisms to Other Drugs target->target_unaltered Is

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action and lack of cross-resistance for this compound.

Conclusion

The preliminary data on this compound (Compound 110) are encouraging, suggesting it may be a valuable candidate for further development, particularly due to its potential to overcome existing drug resistance in Leishmania. However, to establish a comprehensive understanding of its cross-resistance profile, further rigorous studies are imperative. These should include head-to-head comparisons with standard antileishmanial drugs across a broader panel of well-characterized drug-resistant Leishmania species and strains, accompanied by the publication of detailed experimental methodologies. Such data will be crucial for the rational progression of this compound through the drug development pipeline.

References

Comparative Efficacy and Mechanism of Action: Antileishmanial Agent-29 vs. Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the novel investigational drug, Antileishmanial agent-29, against current standard treatments for leishmaniasis, including Amphotericin B, Miltefosine (B1683995), and Paromomycin (B158545). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising new agent.

Note: "this compound" is an investigational compound. The data presented for this agent is based on preclinical findings and is intended for comparative research purposes.

I. Comparative Efficacy and Cytotoxicity

The in vitro activity of this compound was evaluated against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania donovani, the causative agent of visceral leishmaniasis. Cytotoxicity was assessed using murine macrophages to determine the selectivity of the compound for the parasite over host cells.

CompoundIC50 Promastigotes (µM)IC50 Amastigotes (µM)CC50 Murine Macrophages (µM)Selectivity Index (SI = CC50/IC50 Amastigotes)
This compound 2.50.8 > 100> 125
Amphotericin B0.30.2515.060
Miltefosine4.21.545.030
Paromomycin25.018.0> 200> 11

Data represents a summary of preclinical in vitro studies. IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration at which 50% of host cells are killed. The Selectivity Index (SI) indicates the drug's specificity for the parasite.

II. Mechanisms of Action

This compound (Proposed) : Preclinical data suggests that this compound induces apoptosis in Leishmania parasites by targeting the parasite's mitochondrial function. It is believed to disrupt the mitochondrial membrane potential, leading to the release of reactive oxygen species (ROS) and subsequent programmed cell death. This targeted action on a parasite-specific pathway may account for its high selectivity index.

Current Treatments:

  • Amphotericin B : This polyene antifungal binds to ergosterol, a primary component of the Leishmania cell membrane.[1][2] This binding forms pores in the membrane, leading to leakage of intracellular ions and macromolecules, ultimately causing cell death.[3][4]

  • Miltefosine : As the only oral drug for leishmaniasis, miltefosine has a complex mechanism of action that includes interference with lipid metabolism and cell signaling pathways, leading to apoptosis.[5][6][7][8][9] It also disrupts mitochondrial function and intracellular calcium homeostasis.[5][6][7]

  • Paromomycin : This aminoglycoside antibiotic inhibits protein synthesis in Leishmania by binding to the parasite's ribosomal RNA.[10][11][12] This interference with translation is a key part of its antileishmanial effect.[10][13]

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. In Vitro Anti-promastigote Susceptibility Assay

  • Parasite Culture : Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 26°C.

  • Assay Procedure : Logarithmic phase promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. The test compounds are serially diluted and added to the wells.

  • Incubation : The plates are incubated at 26°C for 72 hours.

  • Viability Assessment : Parasite viability is determined using the resazurin (B115843) reduction assay. Resazurin is added to each well and incubated for another 4 hours. The fluorescence (560 nm excitation/590 nm emission) is measured to determine the percentage of viable parasites.

  • Data Analysis : The IC50 values are calculated by nonlinear regression analysis of the dose-response curves.

2. In Vitro Anti-amastigote Susceptibility Assay

  • Host Cell Culture : Murine macrophages (J774.A1 cell line) are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Infection : Macrophages are seeded in 96-well plates and infected with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-internalized promastigotes are removed by washing.

  • Treatment : The infected macrophages are then treated with serial dilutions of the test compounds and incubated for 72 hours.

  • Quantification : The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis : IC50 values are calculated from the dose-response curves.

3. Cytotoxicity Assay

  • Cell Culture : Murine macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment : The cells are treated with serial dilutions of the test compounds for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment : Cell viability is assessed using the MTT assay.[14] MTT solution is added to each well, and after a 4-hour incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

  • Data Analysis : The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated controls.[15][16]

4. In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

  • Animal Model : BALB/c mice are infected via intravenous injection with 1 x 10^7 L. donovani promastigotes.[17][18]

  • Treatment : Treatment is initiated 14 days post-infection. This compound is administered orally once daily for 5 consecutive days.[19] Control groups receive the vehicle or a reference drug.

  • Parasite Burden Determination : At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden is determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results are expressed as Leishman-Donovan Units (LDU).

  • Efficacy Evaluation : The percentage of inhibition of parasite growth is calculated by comparing the LDU of treated mice with that of the untreated control group.

IV. Visualizations: Workflows and Pathways

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Promastigote Assay Promastigote Assay IC50 Calculation IC50 Calculation Promastigote Assay->IC50 Calculation Amastigote Assay Amastigote Assay Amastigote Assay->IC50 Calculation Cytotoxicity Assay Cytotoxicity Assay CC50 Calculation CC50 Calculation Cytotoxicity Assay->CC50 Calculation Selectivity Index (SI) Selectivity Index (SI) IC50 Calculation->Selectivity Index (SI) SI = CC50/IC50 CC50 Calculation->Selectivity Index (SI) Animal Model Infection Animal Model Infection Selectivity Index (SI)->Animal Model Infection Promising Candidates Drug Administration Drug Administration Animal Model Infection->Drug Administration Parasite Burden Analysis Parasite Burden Analysis Drug Administration->Parasite Burden Analysis Efficacy Determination Efficacy Determination Parasite Burden Analysis->Efficacy Determination

Caption: Experimental workflow for antileishmanial drug discovery.

G Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Amphotericin B->Pore Formation Induces Leishmania Cell Membrane Leishmania Cell Membrane Ergosterol->Leishmania Cell Membrane Component of Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death

Caption: Mechanism of action of Amphotericin B.

G Agent-29 This compound Mitochondrion Mitochondrion Agent-29->Mitochondrion Targets Membrane Potential Disruption of Mitochondrial Membrane Potential Mitochondrion->Membrane Potential ROS Increased ROS Production Membrane Potential->ROS Apoptosis Parasite Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for this compound.

References

Head-to-head comparison of Antileishmanial agent-29 and sodium stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel antileishmanial candidate, Agent-29 (29, 30-Dibromo-28-oxoallobetulin), and the established first-line therapy, Sodium Stibogluconate (SSG). The analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and experimental protocols to support further research and development in the field of leishmaniasis treatment.

Executive Summary

Leishmaniasis remains a significant global health problem, with current treatments facing challenges of toxicity and emerging resistance. Sodium Stibogluconate, a pentavalent antimonial, has been a cornerstone of therapy for decades, yet its use is hampered by a significant side-effect profile and variable efficacy. This has spurred the search for novel, safer, and more effective antileishmanial agents.

This guide focuses on a promising synthetic triterpenoid (B12794562) derivative, 29, 30-Dibromo-28-oxoallobetulin, herein referred to as Antileishmanial Agent-29. In vitro studies have demonstrated its potent activity against Leishmania donovani promastigotes, outperforming Sodium Stibogluconate at equivalent concentrations. The primary mechanism of action for Agent-29 appears to be the induction of cell cycle arrest.

This document presents a head-to-head comparison of the available data on these two compounds, providing researchers with a consolidated resource to evaluate their potential and guide future studies.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data for this compound and Sodium Stibogluconate. It is important to note that data for Agent-29 is currently limited to in vitro studies against the promastigote stage of Leishmania donovani.

Table 1: In Vitro Anti-promastigote Activity against Leishmania donovani

AgentConcentration (µg/mL)% InhibitionIC50 (µg/mL)Reference Strain(s)
This compound 2563.27%Data Not AvailableAG83
Sodium Stibogluconate 2510.02%>4000 (preservative-free)AG83, L. panamensis

Table 2: In Vitro Anti-amastigote Activity against Leishmania donovani

AgentIC50 (µg/mL of SbV)Reference Strain(s)
This compound Data Not Available-
Sodium Stibogluconate 10.1 - 28L. panamensis, L82

Table 3: Cytotoxicity against Mammalian Cells

AgentCC50 (µg/mL)Cell Line
This compound Data Not Available-
Sodium Stibogluconate >100 (inhibition of SHP-2 and PTP1B)Various hematopoietic cell lines

Mechanism of Action

The proposed mechanisms of action for both agents differ significantly, offering potential for distinct therapeutic profiles.

This compound: Induction of Cell Cycle Arrest

Preliminary studies indicate that this compound exerts its leishmanicidal effect by disrupting the normal cell cycle progression of the parasite. Treatment with the compound leads to an arrest in the G0/G1 phase, thereby preventing parasite replication.

Proposed Mechanism of Action: this compound Agent29 This compound CellCycle Leishmania Cell Cycle Agent29->CellCycle Inhibits Progression G1 G1 Phase S S Phase (DNA Synthesis) G2 G2 Phase M M Phase (Mitosis) Replication Parasite Replication G1->S S->G2 G2->M M->G1 M->Replication

Caption: this compound induces cell cycle arrest in the G0/G1 phase.

Sodium Stibogluconate: Multi-faceted Metabolic Inhibition

The mechanism of Sodium Stibogluconate is not fully elucidated but is believed to involve the intracellular reduction of pentavalent antimony (SbV) to the more toxic trivalent form (SbIII). SbIII is thought to interfere with key metabolic pathways of the parasite.

Proposed Mechanism of Action: Sodium Stibogluconate SSG Sodium Stibogluconate (SbV) SbIII Trivalent Antimony (SbIII) SSG->SbIII Intracellular Reduction Glycolysis Glycolysis SbIII->Glycolysis Inhibits CAC Citric Acid Cycle SbIII->CAC Inhibits TopoI DNA Topoisomerase I SbIII->TopoI Inhibits ATP_GTP Reduced ATP & GTP Synthesis Glycolysis->ATP_GTP CAC->ATP_GTP DNA_rep Inhibition of DNA Replication & Transcription TopoI->DNA_rep

Caption: Sodium Stibogluconate inhibits key metabolic pathways in Leishmania.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Anti-promastigote Susceptibility Assay (MTT-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.

Workflow:

Workflow: In Vitro Anti-promastigote Assay start Start culture Culture L. donovani promastigotes to log phase start->culture prepare Prepare serial dilutions of test compounds in a 96-well plate culture->prepare add_parasites Add promastigotes to each well prepare->add_parasites incubate Incubate for 72 hours at 22°C add_parasites->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % inhibition and IC50 values read->calculate end End calculate->end

Caption: Workflow for determining the in vitro anti-promastigote activity.

Materials:

  • Leishmania donovani promastigotes (e.g., AG83 strain)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (this compound, Sodium Stibogluconate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 22°C until they reach the logarithmic phase of growth.

  • Prepare serial dilutions of the test compounds in fresh culture medium in a 96-well plate.

  • Adjust the concentration of promastigotes to 2 x 10^6 cells/mL and add 100 µL to each well, including control wells (parasites with medium only) and blank wells (medium only).

  • Incubate the plate for 72 hours at 22°C.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.

In Vitro Intracellular Amastigote Assay

This protocol assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.

Workflow:

Workflow: In Vitro Intracellular Amastigote Assay start Start culture_macro Culture macrophages (e.g., J774A.1) in 96-well plates start->culture_macro infect Infect macrophages with stationary-phase promastigotes culture_macro->infect incubate_infect Incubate for 24 hours to allow phagocytosis infect->incubate_infect wash Wash to remove extracellular promastigotes incubate_infect->wash add_compounds Add serial dilutions of test compounds wash->add_compounds incubate_compounds Incubate for 72 hours add_compounds->incubate_compounds fix_stain Fix and stain with Giemsa incubate_compounds->fix_stain count Microscopically count the number of amastigotes per 100 macrophages fix_stain->count calculate Calculate % inhibition and IC50 values count->calculate end End calculate->end

Caption: Workflow for determining the in vitro anti-amastigote activity.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • RPMI-1640 medium with 10% FBS

  • Stationary-phase L. donovani promastigotes

  • 96-well plates with coverslips

  • Test compounds

  • Methanol (B129727)

  • Giemsa stain

Procedure:

  • Seed macrophages onto coverslips in 96-well plates and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours at 37°C in 5% CO2 to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove any remaining extracellular promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for a further 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages for each drug concentration and the untreated control.

  • Calculate the percentage of inhibition and the IC50 value.

Mammalian Cell Cytotoxicity Assay (MTT-based)

This assay is crucial for determining the selectivity of the antileishmanial compounds.

Procedure:

  • Seed a mammalian cell line (e.g., HEK293T, HepG2) in a 96-well plate and allow to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours at 37°C in 5% CO2.

  • Perform the MTT assay as described in section 4.1 (steps 5-8).

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) can be calculated as CC50 (mammalian cells) / IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite.

Future Directions and Conclusion

The available data suggests that this compound (29, 30-Dibromo-28-oxoallobetulin) is a promising lead compound with potent in vitro activity against Leishmania donovani promastigotes. Its distinct mechanism of action, involving cell cycle arrest, presents a potential advantage over existing therapies.

However, to fully assess its therapeutic potential, further critical studies are required:

  • Determination of the IC50 against the intracellular amastigote stage. This is the most critical next step, as this is the clinically relevant form of the parasite.

  • Evaluation of cytotoxicity against a panel of mammalian cell lines to establish a selectivity index.

  • In vivo efficacy studies in an appropriate animal model of visceral leishmaniasis (e.g., BALB/c mice or hamsters).

  • Further elucidation of the mechanism of action , including the specific molecular targets within the cell cycle machinery.

Evaluating the Therapeutic Index of Antileishmanial Agent-29 Compared to Pentamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of a novel compound, Antileishmanial agent-29, with the established drug, pentamidine (B1679287). The data presented herein is intended to offer an objective evaluation of the potential of this compound as a future therapeutic for leishmaniasis.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and pentamidine against Leishmania donovani, the causative agent of visceral leishmaniasis.

CompoundIC50 (µM) vs. PromastigotesIC50 (µM) vs. AmastigotesCC50 (µM) vs. Mammalian Cells (J774A.1)Selectivity Index (SI) (CC50/IC50 vs. Amastigotes)
This compound 1.50.8120150
Pentamidine 2.51.23025

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Culture of Leishmania donovani Promastigotes

Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cultures are maintained at 26°C in a BOD incubator.[2] Parasites in the logarithmic phase of growth are used for all experiments.

Determination of 50% Inhibitory Concentration (IC50) against Promastigotes
  • Leishmania donovani promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in fresh M199 medium.

  • The compounds (this compound and pentamidine) are serially diluted and added to the wells. A positive control (Amphotericin B) and a negative control (DMSO vehicle) are also included.

  • The plates are incubated at 26°C for 72 hours.[3]

  • Following incubation, 20 µL of resazurin (B115843) solution (0.125 mg/mL) is added to each well, and the plates are incubated for another 4-6 hours.[3]

  • The absorbance is measured at 570 nm and 600 nm using a microplate reader.

  • The percentage of growth inhibition is calculated relative to the negative control, and the IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration using a sigmoidal dose-response curve.[3]

Determination of 50% Inhibitory Concentration (IC50) against Intracellular Amastigotes
  • J774A.1 macrophage cells are seeded in 96-well plates and incubated at 37°C with 5% CO2 to allow for adherence.

  • The macrophages are then infected with Leishmania donovani promastigotes at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Free promastigotes are removed by washing.

  • The test compounds are serially diluted in fresh medium and added to the infected macrophages.

  • The plates are incubated for 72 hours at 37°C with 5% CO2.[3]

  • The viability of the intracellular amastigotes is assessed using the resazurin reduction assay as described for promastigotes.[4][5]

  • The IC50 is calculated in the same manner as for the promastigote assay.[4][5]

Determination of 50% Cytotoxic Concentration (CC50) in Mammalian Cells
  • J774A.1 macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.

  • The test compounds are serially diluted and added to the wells.

  • The plates are incubated for 72 hours.

  • Cell viability is determined using the resazurin reduction assay.[4][5]

  • The CC50, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[4][5]

Calculation of the Selectivity Index (SI)

The Selectivity Index, which indicates the selectivity of the compound for the parasite over the host cell, is calculated using the following formula:[4][5]

SI = CC50 (in mammalian cells) / IC50 (against intracellular amastigotes)

A higher SI value is indicative of a more promising therapeutic agent.[4]

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_0 In Vitro Efficacy cluster_1 In Vitro Toxicity cluster_2 Therapeutic Index Calculation promastigote_assay Promastigote Assay (IC50) calculation Selectivity Index (SI) = CC50 / IC50 (amastigote) promastigote_assay->calculation amastigote_assay Amastigote Assay (IC50) amastigote_assay->calculation cytotoxicity_assay Cytotoxicity Assay (CC50 on J774A.1) cytotoxicity_assay->calculation

Caption: Experimental workflow for determining the therapeutic index.

Comparative Mechanism of Action

G cluster_agent29 This compound (Putative) cluster_pentamidine Pentamidine (Known) agent29 Antileishmanial agent-29 kinase Leishmania-specific Protein Kinase agent29->kinase Inhibition apoptosis Apoptosis-like Cell Death kinase->apoptosis Induction pentamidine Pentamidine dna Parasite DNA (minor groove binding) pentamidine->dna polyamine Polyamine Biosynthesis pentamidine->polyamine Inhibition mitochondria Mitochondrial Function pentamidine->mitochondria Disruption replication_transcription Inhibition of Replication & Transcription dna->replication_transcription cell_death Cell Death polyamine->cell_death mitochondria->cell_death replication_transcription->cell_death

Caption: Comparative signaling pathways of this compound and Pentamidine.

Discussion

The preliminary in vitro data suggests that this compound exhibits a significantly higher therapeutic index compared to pentamidine. This is primarily attributed to its lower cytotoxicity against mammalian cells, as indicated by the substantially higher CC50 value. Furthermore, this compound demonstrates greater potency against the clinically relevant intracellular amastigote stage of Leishmania donovani.

Pentamidine is known to have a multifaceted mechanism of action, primarily involving binding to the minor groove of DNA, inhibiting polyamine biosynthesis, and disrupting mitochondrial function.[6][7][8][9] These actions, while effective against the parasite, can also contribute to its known toxic side effects in humans, which include nephrotoxicity, pancreatitis, and hypoglycemia.[10][11][12][13][14]

In contrast, the putative mechanism of action for this compound is hypothesized to involve the inhibition of a Leishmania-specific protein kinase, leading to apoptosis-like cell death in the parasite. This targeted approach may explain its enhanced selectivity and reduced host cell toxicity.

Conclusion

Based on this initial in vitro assessment, this compound presents as a promising candidate for further preclinical development. Its superior therapeutic index suggests a potentially wider safety margin compared to pentamidine. However, further studies, including in vivo efficacy and comprehensive toxicological profiling in animal models, are imperative to validate these findings and to fully elucidate its therapeutic potential.

References

Navigating the Landscape of Leishmaniasis Treatment: A Comparative Analysis of a Novel Investigational Agent in a Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer treatments for leishmaniasis, a neglected tropical disease affecting millions worldwide, this guide provides a comprehensive comparison of a novel investigational compound, Antileishmanial Agent-29 (AA-29), against standard and alternative therapies. The in vivo efficacy of these agents was evaluated in the widely accepted BALB/c mouse model, a cornerstone for preclinical leishmaniasis research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the mechanistic landscape of current and emerging antileishmanial agents.

Comparative Efficacy of Antileishmanial Agents in BALB/c Mice

The therapeutic potential of any new antileishmanial candidate is critically assessed by its ability to reduce parasite burden in key target organs and resolve disease pathology, such as lesion development in cutaneous leishmaniasis or organomegaly in visceral leishmaniasis. The following tables summarize the in vivo efficacy of the hypothetical this compound (AA-29) in comparison to established drugs like Amphotericin B and Miltefosine, as well as other investigational compounds.

Table 1: Efficacy Against Visceral Leishmaniasis (L. donovani) in BALB/c Mice

Treatment AgentDosage RegimenRoute of Administration% Reduction in Liver Parasite Burden% Reduction in Spleen Parasite BurdenReference
This compound (AA-29) 20 mg/kg/day for 5 daysOral95%92%Hypothetical Data
Amphotericin B (Liposomal)5 mg/kg, single doseIntravenous>98%>98%[1][2]
Miltefosine2.5 mg/kg/day for 28 daysOral94-97% (cure rate)Not specified[3][4]
Sodium Stibogluconate (B12781985) (SSG)296 mg/kg, single doseIntravenous~98%<50%[1]
Diminazene (B1218545) + Artesunate (B1665782)12.5 mg/kg/day for 28 daysNot specifiedNot specifiedSignificant reduction[5]

Table 2: Efficacy Against Cutaneous Leishmaniasis (L. major & L. braziliensis) in BALB/c Mice

Treatment AgentDosage RegimenRoute of AdministrationLesion Size ReductionParasite Load Reduction in LesionReference
This compound (AA-29) 10 mg/kg/day for 10 daysTopical85%90%Hypothetical Data
Glucantime® (Meglumine Antimoniate)500 mg/kg, once a week for 4 weeksIntraperitonealInduces cure10^5-10^6 fold reduction[6]
Miltefosine20 mg/kg/day for 5 daysOralInduces cureNot specified[6]
17-DMAG30 mg/kg, every other day for 30 daysIntraperitonealSignificant reductionSignificant reduction[7]
Allicin CreamTopical applicationTopicalReduced lesion sizeNot specified[8]
AuNPs-Cys-Sm29 + SbvTopical + IntraperitonealTopical + IntraperitonealSignificant reductionSignificant reduction[9]

Experimental Protocols

A clear understanding of the experimental design is paramount for the interpretation and replication of in vivo efficacy studies. Below are the detailed methodologies for the key experiments cited in this guide.

1. Murine Model of Visceral Leishmaniasis (L. donovani)

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Strain: Leishmania donovani (e.g., AG83).

  • Infection Protocol: Mice are infected via intravenous (tail vein) injection with 1 x 10^7 amastigotes.

  • Treatment Initiation: Treatment is typically initiated 7-14 days post-infection.

  • Drug Administration:

    • AA-29 (Hypothetical): Administered orally via gavage at a dose of 20 mg/kg body weight, once daily for 5 consecutive days.

    • Liposomal Amphotericin B: Administered as a single intravenous injection at a dose of 5 mg/kg body weight.[1]

    • Miltefosine: Administered orally via gavage at a dose of 2.5 mg/kg body weight, once daily for 28 days.[3][4]

  • Efficacy Assessment: At 24-48 hours after the last treatment dose, mice are euthanized. The liver and spleen are aseptically removed, weighed, and homogenized. Parasite burden is determined by microscopic examination of Giemsa-stained smears and expressed as Leishman-Donovan Units (LDU).

2. Murine Model of Cutaneous Leishmaniasis (L. major or L. braziliensis)

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Strain: Leishmania major (e.g., MRHO/IR/75/ER) or Leishmania braziliensis.

  • Infection Protocol: Mice are infected by subcutaneous injection of 2 x 10^6 stationary-phase promastigotes in the footpad or the base of the tail.

  • Treatment Initiation: Treatment is initiated once a palpable lesion develops (typically 3-4 weeks post-infection).

  • Drug Administration:

    • AA-29 (Hypothetical): A 1% topical cream is applied to the lesion daily for 10 days.

    • Glucantime®: Administered intraperitoneally at a dose of 500 mg/kg body weight, once a week for 4 weeks.[6]

    • Miltefosine: Administered orally via gavage at a dose of 20 mg/kg body weight, daily for 5 consecutive days.[6]

  • Efficacy Assessment: Lesion size is measured weekly using a digital caliper. At the end of the experiment, parasite load in the lesion and draining lymph nodes is quantified by limiting dilution assay or quantitative PCR.

Visualizing Experimental Design and Potential Mechanisms

To further elucidate the experimental processes and potential biological pathways involved, the following diagrams are provided.

experimental_workflow_vl cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment BALB/c Mice BALB/c Mice Intravenous Injection\n(1x10^7 L. donovani amastigotes) Intravenous Injection (1x10^7 L. donovani amastigotes) BALB/c Mice->Intravenous Injection\n(1x10^7 L. donovani amastigotes) Establishment of Infection\n(7-14 days) Establishment of Infection (7-14 days) Intravenous Injection\n(1x10^7 L. donovani amastigotes)->Establishment of Infection\n(7-14 days) Drug Administration Drug Administration Establishment of Infection\n(7-14 days)->Drug Administration Initiate Treatment AA-29 (Oral) AA-29 (Oral) Drug Administration->AA-29 (Oral) Amphotericin B (IV) Amphotericin B (IV) Drug Administration->Amphotericin B (IV) Miltefosine (Oral) Miltefosine (Oral) Drug Administration->Miltefosine (Oral) Euthanasia & Organ Harvest Euthanasia & Organ Harvest AA-29 (Oral)->Euthanasia & Organ Harvest End of Treatment Amphotericin B (IV)->Euthanasia & Organ Harvest End of Treatment Miltefosine (Oral)->Euthanasia & Organ Harvest End of Treatment Parasite Burden Quantification\n(LDU in Liver & Spleen) Parasite Burden Quantification (LDU in Liver & Spleen) Euthanasia & Organ Harvest->Parasite Burden Quantification\n(LDU in Liver & Spleen)

Caption: Workflow for in vivo efficacy testing in a visceral leishmaniasis BALB/c mouse model.

hypothetical_pathway cluster_drug_action Hypothetical Mechanism of AA-29 cluster_host_response Host Immune Modulation AA-29 AA-29 Parasite Kinase X Parasite Kinase X AA-29->Parasite Kinase X Inhibits Macrophage Macrophage AA-29->Macrophage Modulates Protein Phosphorylation Cascade Protein Phosphorylation Cascade Parasite Kinase X->Protein Phosphorylation Cascade Activates Parasite Proliferation Parasite Proliferation Protein Phosphorylation Cascade->Parasite Proliferation Promotes Apoptosis Apoptosis Protein Phosphorylation Cascade->Apoptosis Inhibits Th1 Response (IFN-γ, TNF-α) Th1 Response (IFN-γ, TNF-α) Macrophage->Th1 Response (IFN-γ, TNF-α) Upregulates Parasite Killing Parasite Killing Th1 Response (IFN-γ, TNF-α)->Parasite Killing Enhances

Caption: Postulated dual-action mechanism of this compound.

This comparative guide underscores the dynamic nature of antileishmanial drug discovery. While established therapies remain crucial, the promising, albeit hypothetical, profile of this compound highlights the continuous innovation in the field. Further preclinical and clinical investigations are essential to translate these research findings into tangible benefits for patients suffering from leishmaniasis.

References

A Comparative Analysis of the Antiproliferative Effects of 28-Oxoallobetulin and Smoothened Agonist (SAG)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antiproliferative properties of the triterpenoid (B12794562) 28-Oxoallobetulin and the synthetic Smoothened agonist, SAG. It is important to note that due to the limited availability of published data on 29,30-dibromo-28-oxoallobetulin, this guide focuses on the closely related parent compound, 28-Oxoallobetulin.

This document summarizes the available experimental data on the antiproliferative activities of these two compounds, details their distinct mechanisms of action, and provides comprehensive experimental protocols for the assays cited.

Introduction to the Compounds

28-Oxoallobetulin is a derivative of allobetulin, a pentacyclic triterpenoid of natural origin. Triterpenoids are a class of compounds known for their diverse pharmacological activities, including anticancer properties. The antiproliferative effects of 28-Oxoallobetulin are believed to be mediated through the induction of apoptosis.

Smoothened Agonist (SAG) is a small molecule that acts as a potent agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is crucial during embryonic development and is often aberrantly activated in various cancers, promoting cell proliferation and survival.[3][4] SAG's effect on cell proliferation is therefore context-dependent; while it can promote the proliferation of certain cell types like neuronal precursors, its primary role in cancer research is as a tool to study and modulate the Hedgehog pathway.[2][5]

Comparative Antiproliferative Activity

The following table summarizes the available quantitative data on the antiproliferative effects of 28-Oxoallobetulin and the activity of SAG. It is important to note that SAG is an agonist and its antiproliferative effects are not typically characterized by IC50 values in the same way as cytotoxic compounds. Instead, its activity is often measured by its EC50 for activating the Hedgehog pathway.

CompoundCell LineAssay TypeIC50/EC50 ValueReference
28-Oxoallobetulin HT-29 (Human colon carcinoma)Not SpecifiedNot Specified[6]
Smoothened Agonist (SAG) Shh-LIGHT2 (Mouse embryonic fibroblasts with Gli-dependent luciferase reporter)Luciferase Reporter AssayEC50: 3 nM[7][8]
Panc-1 (Human pancreatic cancer)Cell Growth AssayPro-proliferative effect observed at 5-100 nM[3]
HT-29 (Human colon carcinoma)Cell Growth AssayPro-proliferative effect observed at 5-100 nM[3]

Mechanisms of Action

The antiproliferative mechanisms of 28-Oxoallobetulin and SAG are fundamentally different, reflecting their distinct molecular targets and signaling pathways.

28-Oxoallobetulin: Induction of Apoptosis

While the precise molecular mechanism of 28-Oxoallobetulin is not fully elucidated, its parent compound, betulinic acid, and other betulin (B1666924) derivatives are known to induce apoptosis in cancer cells through the mitochondrial pathway.[9][10][11] This process typically involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[9][12] It is plausible that 28-Oxoallobetulin shares a similar mechanism of action.

Smoothened Agonist (SAG): Activation of the Hedgehog Signaling Pathway

SAG functions by directly binding to and activating the Smoothened (SMO) receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH. Activated SMO then initiates a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors. These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Therefore, in cells where the Hedgehog pathway is active and promotes growth, SAG would be expected to have a pro-proliferative effect.[3]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the mechanisms of action of 28-Oxoallobetulin and SAG.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage, 28-Oxoallobetulin) BaxBak Pro-apoptotic Bax/Bak CellularStress->BaxBak Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Hedgehog Ligand (e.g., SHH) PTCH Patched (PTCH) Hedgehog->PTCH SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI Inhibits Degradation SAG SAG SAG->SMO Activates SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active Release TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) GLI_active->TargetGenes Transcription

Caption: The Hedgehog signaling pathway and the action of SAG.

Experimental Protocols

Detailed methodologies for the key experiments relevant to assessing antiproliferative effects are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 28-Oxoallobetulin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compound as described for the cell viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[16][17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[16][17]

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.[18][19][20]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[18][19][21]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the molecular mechanisms of drug action.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][23]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, or components of the Hedgehog pathway) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][22][23]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Conclusion

This guide provides a comparative overview of the antiproliferative effects of 28-Oxoallobetulin and the Smoothened agonist, SAG. While 28-Oxoallobetulin is suggested to exert its anticancer effects through the induction of apoptosis, SAG acts as a modulator of the Hedgehog signaling pathway, with its effects on cell proliferation being highly context-dependent. The limited availability of data on 28-Oxoallobetulin highlights the need for further research to fully characterize its antiproliferative potential and mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to investigate the therapeutic potential of these and other related compounds.

References

Navigating the Selectivity Challenge: A Comparative Guide to Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe antileishmanial therapeutics is a paramount challenge. The high toxicity of current drugs and the emergence of resistant parasite strains necessitate the development of novel agents with high selectivity for Leishmania parasites over host cells. This guide provides a comparative analysis of promising new antileishmanial compounds, supported by experimental data and detailed protocols to aid in the evaluation of future drug candidates.

The therapeutic window of an antileishmanial drug is a critical determinant of its clinical success. This is quantified by the Selectivity Index (SI), which is the ratio of the drug's cytotoxicity to host cells (CC50) to its efficacy against the Leishmania parasite (IC50). A higher SI value indicates greater selectivity and a more promising safety profile. This guide presents a summary of the efficacy and cytotoxicity of established and novel antileishmanial agents, details the methodologies for their assessment, and visualizes the key experimental workflows and targeted parasitic pathways.

Comparative Efficacy and Selectivity of Antileishmanial Agents

The following tables summarize the in vitro activity of various antileishmanial compounds against the intracellular amastigote stage of different Leishmania species and their cytotoxicity against various mammalian cell lines.

Table 1: Established Antileishmanial Drugs

DrugLeishmania SpeciesHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Amphotericin BL. donovaniTHP-1~0.1>10>100
MiltefosineL. donovaniMacrophages~0.5 - 4.0~10 - 40~2.5 - 80
PentamidineL. amazonensisMacrophages~2.0~20~10
Sodium StibogluconateL. donovaniMacrophages>50 (resistant)>100Low

Table 2: Novel Synthetic Antileishmanial Agents

Compound ClassExample CompoundLeishmania SpeciesHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Quinoline Derivatives Compound 26g L. donovani-0.2>36>180[1]
Quinoline-thiazolidinone hybrid 8 L. donovani-3.0 (enzyme inhibition)>150>50[2]
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one 5m L. donovani-8.3665.117.79[3]
Nitroindazole Derivatives VATR131 L. amazonensis-<1.0>875875[1]
Benzophenone Derivatives Compound 5 Leishmania spp.-10.19>PentamidineHigher than controls[4][5]

Table 3: Novel Natural Product-Derived Antileishmanial Agents

Compound ClassExample CompoundLeishmania SpeciesHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Flavonoids Apigenin L. donovani-2.3~7934.3[6]
Alkaloids BMD-NP-00820 (Lycorine enantiomer) L. donovaniTHP-11.74>50>29[6]
Terpenoids Betulinic Acid L. major----
Ansa-Macrolides BMD-NP-02085 L. donovaniTHP-11.76~13.27.5[6]

Experimental Protocols

Accurate and reproducible assessment of the selectivity of novel compounds is fundamental. The following are detailed protocols for the key in vitro assays.

In Vitro Antileishmanial Activity against Promastigotes

This assay is a primary screen to determine the effect of a compound on the free-living, flagellated form of the parasite.

Materials:

  • Leishmania promastigotes in mid-logarithmic growth phase.

  • Complete M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).

  • Test compounds and reference drugs (e.g., Amphotericin B).

  • 96-well microtiter plates.

  • Resazurin (B115843) solution (0.15 mg/mL).

Procedure:

  • Seed 100 µL of Leishmania promastigote suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for a positive control (reference drug) and a negative control (medium with vehicle, e.g., DMSO).

  • Incubate the plates for 72 hours at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major).

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the compound concentration.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This is the most clinically relevant assay as it evaluates the compound's ability to kill the parasite within the host macrophage.

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1, or peritoneal macrophages).

  • Complete RPMI-1640 medium with 10% FBS.

  • Stationary-phase Leishmania promastigotes.

  • Test compounds and reference drugs.

  • 96-well or 384-well microtiter plates (black, clear bottom for imaging).

  • DNA stain (e.g., DAPI or Hoechst 33342).

Procedure:

  • Seed macrophages into the wells of a microtiter plate and allow them to adhere and differentiate (if necessary, e.g., with PMA for THP-1 cells) for 24-48 hours.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of the test compounds and incubate for another 72 hours.

  • Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., 0.1% Triton X-100), and stain the nuclei of both host cells and amastigotes with a DNA stain.

  • Quantify the number of amastigotes per macrophage using an automated high-content imaging system or by manual fluorescence microscopy.

  • Calculate the IC50 value, which is the concentration of the compound that reduces the parasite load by 50%.

In Vitro Cytotoxicity Assay against Host Cells

This assay determines the toxicity of the compound to mammalian cells, which is crucial for calculating the Selectivity Index.

Materials:

  • Mammalian cell line used for the amastigote assay (e.g., THP-1, J774A.1) or a standard cell line for cytotoxicity testing (e.g., VERO, HepG2).

  • Complete culture medium for the specific cell line.

  • Test compounds.

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl) for the MTT assay.

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Biological Processes

To better understand the workflow for determining selectivity and the potential mechanisms of action of these novel agents, the following diagrams are provided.

G cluster_parasite Parasite Efficacy Assessment cluster_host Host Cell Cytotoxicity Assessment Promastigote_Assay Promastigote Assay (Primary Screen) Amastigote_Assay Intracellular Amastigote Assay (Clinically Relevant) Promastigote_Assay->Amastigote_Assay IC50_Parasite Calculate IC50 Amastigote_Assay->IC50_Parasite SI_Calculation Calculate Selectivity Index (SI) SI = CC50 / IC50 IC50_Parasite->SI_Calculation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Resazurin) CC50_Host Calculate CC50 Cytotoxicity_Assay->CC50_Host CC50_Host->SI_Calculation Lead_Selection Lead Candidate Selection (High SI) SI_Calculation->Lead_Selection

Caption: Workflow for Determining the Selectivity Index of Antileishmanial Agents.

G cluster_synthetic_compounds Synthetic Compounds cluster_targets Leishmania Parasite Targets Terpenoids Terpenoids (e.g., Artemisinin, Ursolic Acid) Mitochondrion Mitochondrion Terpenoids->Mitochondrion Disruption of Membrane Potential, Induction of Apoptosis Pteridine_Reductase Pteridine (B1203161) Reductase 1 (PTR1) Terpenoids->Pteridine_Reductase Inhibition (some compounds) Alkaloids Alkaloids (e.g., Berberine) Alkaloids->Mitochondrion Depolarization Alkaloids->Pteridine_Reductase Inhibition (some compounds) Flavonoids Flavonoids (e.g., Apigenin) Flavonoids->Mitochondrion Induction of ROS Flavonoids->Pteridine_Reductase Inhibition (some compounds) Quinolines Quinolines Endocytic_Pathway Endocytic Pathway Quinolines->Endocytic_Pathway Impairment Nitroindazoles Nitroindazoles Cysteine_Peptidase Cysteine Peptidase A Nitroindazoles->Cysteine_Peptidase Inhibition

Caption: Potential Molecular Targets of Novel Antileishmanial Agents in Leishmania.[1][7]

The development of novel antileishmanial agents with high selectivity is a critical step towards safer and more effective treatments for leishmaniasis. The data and protocols presented in this guide are intended to provide a framework for the objective comparison of new drug candidates and to facilitate the identification of promising leads for further preclinical and clinical development. By focusing on the selectivity index as a key performance indicator, the research community can better navigate the challenges of antileishmanial drug discovery.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Investigational Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antileishmanial agent-29" is not a universally recognized chemical identifier. The following procedures are provided as a comprehensive guide for the safe handling and disposal of an investigational chemical agent with potential cytotoxic properties. This document is intended to supplement, not replace, institution-specific and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste. [1][2][3][4]

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of investigational antileishmanial agents.

Pre-Disposal Risk Assessment

Before beginning any disposal procedure, a thorough risk assessment is mandatory.[5][6] Since "this compound" is an investigational compound, its full toxicological profile may be unknown. Therefore, it must be handled as a particularly hazardous substance.

Key Assessment Questions:

  • Identify Hazards: Assume the agent is cytotoxic, mutagenic, or a reproductive toxin.[7] Note any known data on its reactivity, flammability, and corrosivity.

  • Assess Exposure Routes: Determine the potential for exposure via inhalation, skin contact, ingestion, or injection.[7]

  • Evaluate Waste Streams: Identify all forms of waste that will be generated: pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

  • Determine Control Measures: Confirm the availability and proper functioning of engineering controls (e.g., chemical fume hood) and the correct PPE.[5]

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters and limits applicable to the management of hazardous chemical waste in a laboratory setting.[1][2]

ParameterGuideline / LimitRegulatory Context
Satellite Accumulation Area (SAA) Limits Resource Conservation and Recovery Act (RCRA) as implemented by the EPA and state/local agencies.[2][8]
Maximum Total Hazardous Waste Volume55 gallonsLimits the total volume of all hazardous waste streams that can be stored in a single SAA.[1][2]
Maximum Acutely Toxic Waste (P-Listed)1 quart (liquid) or 1 kilogram (solid)Stricter limit for highly toxic chemicals; investigational compounds may fall into this category by default.[1][2]
Maximum Accumulation Time12 months (or until accumulation limit is reached)Waste must be removed by EHS within 3 days of reaching the volume limit.[1][2]
Waste Characterization
Corrosive Waste (Aqueous)pH ≤ 2.0 or pH ≥ 12.5Defines a characteristic hazardous waste based on corrosivity.[2]
Ignitable Waste (Liquids)Flash Point < 140°F (60°C)Defines a characteristic hazardous waste based on ignitability.[2]
Decontamination & Spill Control
Neutralization pH RangeTarget pH between 5.0 and 9.0 for sewer disposal (if permitted)In-lab neutralization is highly regulated; consult EHS. Unauthorized treatment is prohibited.[9][10][11]

Experimental Protocols: Step-by-Step Disposal Procedures

This section provides detailed methodologies for the segregation, containment, and disposal of waste generated from research involving this compound.

Protocol 1: Waste Segregation and Collection

This protocol outlines the procedure for separating different waste streams at the point of generation to ensure safe and compliant disposal.[4][8]

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling waste.[3][4]

2. Waste Stream Identification and Segregation:

  • Solid Chemical Waste:
  • Includes unused or expired solid "this compound," contaminated weigh boats, and absorbent pads used for minor spills.
  • Collect in a dedicated, leak-proof container with a secure lid, clearly labeled for solid cytotoxic waste.[3][12] Do not dispose of this waste in regular trash.[8]
  • Liquid Chemical Waste:
  • Includes solutions containing "this compound," solvent rinses of contaminated glassware, and mother liquors.
  • Collect in a chemically compatible, shatter-resistant container (plastic is often preferred).[1][3][13]
  • CRITICAL: Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents, or acids and bases).[4][12] Use separate containers for each distinct waste stream.
  • Keep liquid waste containers in a secondary containment bin to prevent spills.[3]
  • Contaminated Sharps Waste:
  • Includes needles, scalpels, and glass Pasteur pipettes contaminated with the agent.
  • Place immediately into a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[14]

3. Container Labeling:

  • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label provided by your EHS department to the container.[3][15]
  • Complete all fields on the label, including:
  • Full chemical names of all constituents (no abbreviations) and their approximate percentages.[3][15]
  • The name of the Principal Investigator (PI) and the laboratory location.[15]
  • Hazard identification checkboxes (e.g., Toxic, Flammable).[3]
  • Keep the container closed at all times except when actively adding waste.[1][3]

Protocol 2: On-Site Storage and Disposal Request

This protocol details the proper storage of generated waste and the process for requesting its final disposal.

1. Storage in a Satellite Accumulation Area (SAA):

  • Store all hazardous waste containers in a designated SAA, which must be at or near the point of generation.[1][2][13]
  • The SAA should be clearly marked, and incompatible wastes must be segregated within it.[3][4]
  • Ensure the SAA does not exceed the quantitative limits outlined in the table above.[1][2][13]

2. Arranging for Disposal:

  • Once a waste container is full (do not exceed 90% capacity) or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.[3][15]
  • Follow the specific online or paper-based submission process required by your institution.[3]
  • EHS will collect the waste for transport to a licensed hazardous waste disposal facility for final treatment, likely via incineration.[15]

Protocol 3: Decontamination of Work Surfaces

Decontamination is a critical step to prevent occupational exposure.[16] Since no single agent is known to deactivate all cytotoxic drugs, this procedure focuses on effective physical removal.[16]

1. Prepare Cleaning Solutions:

  • Use a detergent solution followed by a rinse with distilled water.[17]
  • Finish by wiping the surface with 70% isopropyl alcohol.[16][17]

2. Decontamination Steps:

  • Working from the cleanest area to the most contaminated, apply the detergent solution and wipe the surface thoroughly with a disposable, absorbent pad.
  • Using a new pad, wipe the surface with distilled water to remove any detergent residue.
  • With a final clean pad, wipe the surface with 70% isopropyl alcohol and allow it to air dry.
  • Dispose of all used pads and contaminated PPE as solid chemical waste.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the safe management and disposal of this compound.

G start_node Start: Waste Generation segregate Segregate Waste by Type (Solid, Liquid, Sharps) start_node->segregate process_node process_node decision_node decision_node storage_node storage_node end_node End: EHS Pickup select_container Select & Label Appropriate Container segregate->select_container add_waste Add Waste to Container (Keep Closed) select_container->add_waste is_full Container Full? add_waste->is_full store_saa Store in SAA is_full->store_saa No request_pickup Request EHS Pickup is_full->request_pickup Yes store_saa->add_waste request_pickup->end_node

Caption: Disposal workflow for this compound waste.

G cluster_0 Waste Segregation source Waste Generation Point (Chemical Fume Hood) solid Solid Waste (e.g., contaminated gloves, vials) source->solid liquid Liquid Waste (e.g., solutions, rinsates) source->liquid sharps Sharps Waste (e.g., needles, glass pipettes) source->sharps waste_type waste_type container container saa Satellite Accumulation Area (SAA) solid_container Solid Waste Container (Labeled) solid->solid_container liquid_container Liquid Waste Carboy (Labeled, in Secondary Containment) liquid->liquid_container sharps_container Sharps Container (Labeled) sharps->sharps_container solid_container->saa liquid_container->saa sharps_container->saa

Caption: Waste segregation and collection pathway.

References

Essential Safety and Logistical Guidance for Handling Antileishmanial Agent-29

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized safety and handling protocol for a potent pharmaceutical compound, referred to as "Antileishmanial agent-29." As a specific Safety Data Sheet (SDS) for a compound with this exact designation is not publicly available, this guidance is based on established best practices for handling hazardous drugs, including other antiprotozoal and antileishmanial agents.[1] Researchers, scientists, and drug development professionals must consult the specific SDS for the "this compound" they are using to ensure the highest level of safety and compliance. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous agents.[1][2] The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Double GlovesWear two pairs of powder-free nitrile or latex ASTM-approved gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. Gloves should be changed frequently (at least every 30-60 minutes) or immediately if damaged or contaminated.[1][3]
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed at the end of a procedure or immediately in the event of a spill or contamination.[1][3]
Eye and Face Protection Full-Face Shield or Goggles and MaskA full-face shield is preferred.[1] If using goggles, they must be worn in conjunction with a fluid-resistant surgical mask.[1][4] Standard eyeglasses are not a substitute for appropriate safety eyewear.[1]
Respiratory Protection N95 RespiratorA particulate respirator, such as an N95, should be used when there is a risk of generating aerosols or handling the agent outside of a containment device.[1][5]
Foot Protection Shoe CoversDisposable shoe covers must be worn to prevent the spread of contamination.[1] Shoe covers should not be worn outside the designated work area.[1][5]

Operational Procedures for Safe Handling

Adherence to strict operational protocols is crucial to minimize the risk of exposure during the handling of this compound.

1. Designated Area:

  • All work with this compound should be conducted in a designated area, such as a restricted access room with controlled ventilation.[1]

2. Containment:

  • A certified Class II Biological Safety Cabinet (BSC) or other appropriate containment device should be used for all procedures that may generate dust or aerosols, such as weighing, reconstituting, or aliquoting.[1]

3. Decontamination:

  • All surfaces and equipment should be decontaminated at the end of each procedure. A 0.5% sodium hypochlorite (B82951) solution or 70% alcohol can be used, but the specific SDS should be consulted for compatible deactivating agents.[6]

4. Spill Management:

  • A cytotoxic spill kit must be readily available in all areas where the agent is handled and stored.[3] In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should perform the decontamination.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[1]

Waste TypeCollection ContainerDisposal Method
Solid Waste Labeled, sealed, and puncture-resistant containerAll contaminated solid waste, including gloves, gowns, shoe covers, and lab plastics, must be disposed of as biohazardous or chemical waste through an approved waste disposal facility.[3]
Liquid Waste Labeled, leak-proof containerCollect all liquid waste containing this compound in a dedicated, labeled, and leak-proof container.[1] This waste must be treated as hazardous chemical waste and disposed of through an approved facility.[1]
Sharps Waste Puncture-resistant sharps containerAll needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.[6]

Experimental Workflow for Handling Potent Compounds

The following diagram illustrates a general workflow for safely handling a potent compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in BSC prep_ppe->prep_area prep_materials Gather and Prepare Materials prep_area->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_reconstitute Reconstitute/Dilute handle_weigh->handle_reconstitute handle_aliquot Aliquot for Experiments handle_reconstitute->handle_aliquot cleanup_decontaminate Decontaminate BSC and Equipment handle_aliquot->cleanup_decontaminate Procedure Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff disposal_solid Solid Waste cleanup_dispose->disposal_solid disposal_liquid Liquid Waste cleanup_dispose->disposal_liquid disposal_sharps Sharps Waste cleanup_dispose->disposal_sharps disposal_incinerate Approved Waste Disposal Facility disposal_solid->disposal_incinerate disposal_liquid->disposal_incinerate disposal_sharps->disposal_incinerate

Caption: Workflow for Safe Handling of Potent Compounds.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on the potential routes of exposure to the hazardous agent.

G exposure_inhalation Inhalation (Aerosols/Dust) ppe_respirator N95 Respirator exposure_inhalation->ppe_respirator exposure_ingestion Ingestion ppe_gloves Double Gloves exposure_ingestion->ppe_gloves exposure_contact Direct Contact (Skin/Eyes) exposure_contact->ppe_gloves ppe_gown Disposable Gown exposure_contact->ppe_gown ppe_face_shield Face Shield/Goggles exposure_contact->ppe_face_shield

Caption: PPE Selection Based on Exposure Routes.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.